molecular formula C7H10BrNO2 B1282683 1-(3-Bromopropyl)pyrrolidine-2,5-dione CAS No. 88661-56-7

1-(3-Bromopropyl)pyrrolidine-2,5-dione

Número de catálogo: B1282683
Número CAS: 88661-56-7
Peso molecular: 220.06 g/mol
Clave InChI: QDEMSAFAQFOSCC-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-(3-Bromopropyl)pyrrolidine-2,5-dione is a useful research compound. Its molecular formula is C7H10BrNO2 and its molecular weight is 220.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

1-(3-bromopropyl)pyrrolidine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10BrNO2/c8-4-1-5-9-6(10)2-3-7(9)11/h1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDEMSAFAQFOSCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)CCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50553859
Record name 1-(3-Bromopropyl)pyrrolidine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50553859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88661-56-7
Record name 1-(3-Bromopropyl)pyrrolidine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50553859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 1-(3-Bromopropyl)pyrrolidine-2,5-dione

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 1-(3-Bromopropyl)pyrrolidine-2,5-dione, a valuable building block for researchers, scientists, and professionals in drug development.

Core Chemical Properties

This compound, also known as N-(3-Bromopropyl)succinimide, is a bifunctional molecule featuring a reactive alkyl bromide and a succinimide ring. This combination of functionalities makes it a versatile reagent in organic synthesis, particularly for the introduction of a propyl-succinimide linker into various molecular scaffolds.

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueSource
CAS Number 88661-56-7[1]
Molecular Formula C₇H₁₀BrNO₂[1]
Molecular Weight 220.06 g/mol [1]
Appearance Off-white to light yellow solidChemical Supplier Data
Melting Point 52 °CChemical Supplier Data
Boiling Point 341.8 ± 25.0 °C (Predicted)Chemical Supplier Data
Density 1.571 ± 0.06 g/cm³ (Predicted)Chemical Supplier Data
Solubility No quantitative data available. Generally soluble in organic solvents like dichloromethane, chloroform, and ethyl acetate.General Chemical Knowledge
Storage Inert atmosphere, store in freezer under -20°CChemical Supplier Data

Synthesis and Experimental Protocols

Proposed Synthesis Workflow

The logical workflow for the synthesis of this compound can be visualized as follows:

Synthesis_Workflow reagents Succinimide + 1,3-Dibromopropane (excess) reaction N-Alkylation Reaction reagents->reaction base Base (e.g., K₂CO₃ or NaH) base->reaction solvent Solvent (e.g., DMF or Acetone) solvent->reaction workup Aqueous Work-up & Extraction reaction->workup purification Purification (e.g., Recrystallization or Chromatography) workup->purification product This compound purification->product

Caption: Proposed workflow for the synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on established methods for N-alkylation of imides.

Materials:

  • Succinimide

  • 1,3-Dibromopropane (in excess)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Deionized water

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add succinimide and anhydrous potassium carbonate in a suitable molar ratio (e.g., 1:1.5).

  • Solvent and Reagent Addition: Add anhydrous DMF to the flask to dissolve the reactants. Subsequently, add an excess of 1,3-dibromopropane (e.g., 3-5 equivalents) to the reaction mixture.

  • Reaction: Heat the mixture with stirring to a temperature of 60-80 °C and maintain for several hours (monitoring by TLC is recommended to determine reaction completion).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing deionized water and ethyl acetate.

  • Extraction: Shake the separatory funnel vigorously and allow the layers to separate. Collect the organic layer. Extract the aqueous layer two more times with ethyl acetate.

  • Washing: Combine the organic extracts and wash sequentially with deionized water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.

Spectroscopic Data

While a complete set of spectra for this compound is not available, the following provides expected spectral characteristics based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the succinimide ring protons and the propyl chain protons. The succinimide protons would appear as a singlet. The propyl chain would exhibit three distinct multiplets: a triplet for the methylene group attached to the nitrogen, a multiplet for the central methylene group, and a triplet for the methylene group attached to the bromine atom.

  • ¹³C NMR: A ¹³C NMR spectrum is available on PubChem[1]. The spectrum would show characteristic peaks for the carbonyl carbons of the succinimide ring, the methylene carbons of the succinimide ring, and the three distinct methylene carbons of the bromopropyl chain.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show strong characteristic absorption bands for the carbonyl groups of the succinimide ring, typically in the region of 1700-1770 cm⁻¹. C-N stretching and C-H stretching vibrations would also be present.

Mass Spectrometry

The mass spectrum would show the molecular ion peak (M⁺) and/or the protonated molecular ion peak ([M+H]⁺). Characteristic fragmentation patterns would likely involve the loss of the bromine atom and cleavage of the propyl chain.

Reactivity and Applications in Drug Development

The chemical reactivity of this compound is dominated by the two functional groups: the succinimide ring and the terminal alkyl bromide.

Reactivity of the Alkyl Bromide

The primary reaction pathway involves the alkyl bromide, which is a good leaving group, making the terminal carbon atom susceptible to nucleophilic substitution. This allows for the covalent attachment of the propyl-succinimide moiety to a wide range of nucleophiles, including amines, thiols, and alcohols.

Reactivity_Diagram reactant This compound product Alkylated Product reactant->product SN2 Reaction nucleophile Nucleophile (e.g., R-NH₂, R-SH, R-OH) nucleophile->product byproduct HBr product->byproduct

Caption: General reactivity of this compound with nucleophiles.

Reactivity of the Succinimide Ring

The succinimide ring is generally stable but can undergo ring-opening reactions under strong basic or acidic conditions, or with potent nucleophiles. This property can be exploited in certain synthetic strategies.

Applications in Drug Development

The pyrrolidine-2,5-dione (succinimide) scaffold is a privileged structure in medicinal chemistry, appearing in a variety of biologically active compounds. This compound serves as a valuable linker for tethering this scaffold to other molecules of interest, such as pharmacophores or targeting ligands. This approach is utilized in the development of:

  • Bifunctional molecules: For targeted protein degradation (PROTACs) or as chemical probes.

  • Linkers for drug conjugates: Connecting an active drug molecule to a carrier or a targeting moiety.

  • Scaffolds for library synthesis: The reactive handle allows for the rapid generation of diverse compound libraries for screening.

While specific examples of drugs developed directly from this compound are not prominent in the literature, its utility as a synthetic intermediate in the broader context of drug discovery is significant. The ability to introduce a flexible three-carbon chain with a terminal succinimide group provides medicinal chemists with a powerful tool for modulating the pharmacokinetic and pharmacodynamic properties of lead compounds.

References

An In-Depth Technical Guide to 1-(3-Bromopropyl)pyrrolidine-2,5-dione (CAS: 88661-56-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(3-Bromopropyl)pyrrolidine-2,5-dione, a bifunctional chemical compound of significant interest in organic synthesis and pharmaceutical sciences. Also known as N-(3-bromopropyl)succinimide, this reagent serves as a valuable building block and chemical linker. This document details its chemical and physical properties, provides a detailed experimental protocol for its synthesis, explores its reactivity and diverse applications, and discusses its relevance in the field of drug discovery. The information is curated to support researchers and professionals in leveraging this compound for their scientific endeavors.

Chemical and Physical Properties

This compound is a stable, solid organic compound. Its key physical and chemical properties are summarized in the table below, providing essential data for its handling, storage, and application in experimental settings.

PropertyValueSource(s)
CAS Number 88661-56-7[1][2]
Molecular Formula C₇H₁₀BrNO₂[3][4]
Molecular Weight 220.066 g/mol [3][4]
Appearance Solid-
Purity Typically ≥95%[4]
Density 1.6 ± 0.1 g/cm³[5]
Boiling Point 341.8 ± 25.0 °C at 760 mmHg[5]
Flash Point 160.5 ± 23.2 °C[5]
Storage Temperature 2-8 °C[4]
SMILES O=C1CC(=O)N1CCCBr[2]

Synthesis

This compound can be synthesized via a nucleophilic substitution reaction between succinimide and an excess of 1,3-dibromopropane. To facilitate the reaction, the succinimide is typically deprotonated with a base to form the more nucleophilic succinimidyl anion.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from a similar synthesis of N-(3-bromopropyl)phthalimide.

Materials:

  • Succinimide

  • Potassium carbonate (K₂CO₃) or Potassium hydroxide (KOH)

  • 1,3-dibromopropane

  • Acetone or Dimethylformamide (DMF)

  • Dichloromethane

  • Hexane

  • Silica gel

Procedure:

  • In a round-bottom flask, dissolve succinimide in acetone or DMF.

  • Add an equimolar amount of potassium carbonate or potassium hydroxide to the solution and stir at room temperature for 1 hour to form the potassium salt of succinimide.

  • To the resulting suspension, add a significant excess (e.g., 3-5 equivalents) of 1,3-dibromopropane.

  • Heat the reaction mixture to reflux and maintain for several hours (e.g., 4-6 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • The crude product, which will contain unreacted 1,3-dibromopropane, can be purified by column chromatography on silica gel using a mixture of hexane and dichloromethane as the eluent.

  • Combine the fractions containing the desired product and evaporate the solvent to yield this compound as a solid.

G succinimide Succinimide succinimidyl_anion Succinimidyl Anion succinimide->succinimidyl_anion Deprotonation base Base (e.g., K₂CO₃) base->succinimidyl_anion product This compound succinimidyl_anion->product SN2 Reaction dibromopropane 1,3-Dibromopropane (excess) dibromopropane->product workup Workup & Purification product->workup

Synthesis of this compound.

Reactivity and Applications

The chemical structure of this compound features two key reactive sites: the electrophilic carbon attached to the bromine atom and the succinimide ring. This dual reactivity makes it a versatile reagent in organic synthesis and bioconjugation.

As an Alkylating Agent

The terminal bromopropyl group is a potent alkylating agent, susceptible to nucleophilic attack by a variety of nucleophiles, including amines, thiols, and carbanions. This reactivity allows for the introduction of a succinimide-protected propyl linker into various molecules.

In Bioconjugation and Drug Delivery

The succinimide moiety is a well-established functional group in bioconjugation chemistry. While the related maleimide group is more commonly used for reaction with thiols, the succinimide ring itself can be part of a larger linker structure. This compound can be used to connect a payload molecule (e.g., a drug) to a targeting moiety (e.g., an antibody or peptide). The bromo-end can react with a nucleophilic group on a drug molecule, and the succinimide end can be further functionalized or serve as a stable part of the linker.

Experimental Protocol: Alkylation of a Thiol with this compound

This is a general protocol for the S-alkylation of a thiol.

Materials:

  • A thiol-containing compound (e.g., thiophenol)

  • This compound

  • A non-nucleophilic base (e.g., triethylamine or diisopropylethylamine)

  • A suitable solvent (e.g., acetonitrile or DMF)

Procedure:

  • Dissolve the thiol-containing compound in the chosen solvent in a reaction flask.

  • Add 1.1 equivalents of the non-nucleophilic base to the solution and stir for 15-30 minutes at room temperature to generate the thiolate anion.

  • Add 1.0 equivalent of this compound to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating, monitoring its progress by TLC.

  • Upon completion, the reaction mixture can be worked up by partitioning between an organic solvent (e.g., ethyl acetate) and water.

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product can be purified by flash column chromatography or recrystallization.

G cluster_drug Drug Molecule cluster_linker Linker cluster_targeting Targeting Moiety drug Drug-XH (X = S, NH) conjugate Drug-Linker-Targeting Moiety Conjugate drug->conjugate Alkylation linker This compound linker->conjugate targeting_moiety Antibody, Peptide, etc. targeting_moiety->conjugate Further Functionalization & Coupling

References

1-(3-Bromopropyl)pyrrolidine-2,5-dione molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-(3-Bromopropyl)pyrrolidine-2,5-dione, also known as N-(3-Bromopropyl)succinimide. This bifunctional reagent is of significant interest in medicinal chemistry and materials science, primarily serving as a versatile linker and building block for the synthesis of more complex molecules. Its structure incorporates a reactive alkyl bromide for nucleophilic substitution and a stable succinimide ring, enabling the introduction of a protected nitrogen-containing heterocycle into a target scaffold.

Core Molecular Data

The fundamental molecular and physical properties of this compound are summarized below. These data are critical for reaction planning, characterization, and computational modeling.

PropertyValueSource
Molecular Formula C₇H₁₀BrNO₂[1]
Molecular Weight 220.06 g/mol [1][2]
IUPAC Name This compound[1]
CAS Number 88661-56-7[1]
Density 1.6 ± 0.1 g/cm³[2][3]
Boiling Point 341.8 ± 25.0 °C at 760 mmHg[3]
Flash Point 160.5 ± 23.2 °C[3]
Canonical SMILES C1CC(=O)N(C1=O)CCCBr[1]

Synthesis and Experimental Protocols

The primary synthetic route to this compound involves the N-alkylation of succinimide with 1,3-dibromopropane[3]. While specific, detailed protocols for this exact transformation are not extensively published, a representative procedure can be constructed based on analogous reactions, such as the synthesis of N-(3-bromopropyl)phthalimide[4]. The following protocol outlines a standard laboratory-scale synthesis.

Objective: To synthesize this compound via nucleophilic substitution.
Materials:
  • Succinimide (1.0 eq)

  • 1,3-Dibromopropane (excess, e.g., 3.0 eq)[4]

  • Potassium Carbonate (K₂CO₃) or similar base (e.g., 1.5 eq)

  • Dimethylformamide (DMF) or Acetone (Anhydrous)

  • Dichloromethane (DCM)

  • Hexane

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:
  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and heat source

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for column chromatography (silica gel)

Experimental Procedure:
  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add succinimide (1.0 eq) and potassium carbonate (1.5 eq). Add anhydrous DMF to dissolve the reagents.

  • Addition of Alkylating Agent: To the stirring suspension, add 1,3-dibromopropane (3.0 eq) dropwise at room temperature. Using an excess of the dibromoalkane is crucial to minimize the formation of the bis-succinimide byproduct.

  • Reaction: Heat the reaction mixture to 80-90 °C and maintain for 4-6 hours, or until TLC analysis indicates the consumption of the succinimide starting material.

  • Work-up: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing water and extract with dichloromethane (3 x volumes).

  • Washing: Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The excess 1,3-dibromopropane can be removed at this stage.

  • Purification: The crude product is purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield this compound as a pure solid.

Synthetic Pathway Visualization

The synthesis of this compound is a standard N-alkylation reaction. The logical workflow, illustrating the transformation of reactants into the final product, is depicted below. This reaction exemplifies the use of a base to deprotonate the succinimide, forming a nucleophilic imide anion that subsequently attacks the electrophilic carbon of 1,3-dibromopropane.

G cluster_reactants Reactants cluster_reagents Reagents cluster_intermediate Key Step cluster_product Product Succinimide Succinimide Deprotonation Deprotonation of Succinimide Succinimide->Deprotonation Dibromopropane 1,3-Dibromopropane Alkylation Nucleophilic Attack (SN2) Dibromopropane->Alkylation Base Base (e.g., K₂CO₃) Base->Deprotonation Solvent Solvent (e.g., DMF) Solvent->Alkylation Reaction Medium Deprotonation->Alkylation Forms Nucleophile FinalProduct This compound Alkylation->FinalProduct Forms C-N bond

Caption: Synthetic workflow for this compound.

Applications in Drug Development and Research

The pyrrolidine-2,5-dione (succinimide) moiety is a recognized scaffold in medicinal chemistry, appearing in compounds with anticonvulsant properties[5]. The primary utility of this compound is as a heterobifunctional linker.

  • Linker Chemistry: The terminal bromide allows for covalent attachment to nucleophiles (e.g., thiols, amines, phenols), while the succinimide ring can be carried through subsequent synthetic steps or itself be a target for ring-opening reactions, for example, with hydroxylamine to generate hydroxamic acids[6]. This makes the molecule an ideal tool for creating PROTACs (PROteolysis TArgeting Chimeras), antibody-drug conjugates (ADCs), and other targeted therapeutic agents where spacing between two active moieties is critical.

  • Scaffold Functionalization: It provides a straightforward method for introducing a 3-carbon chain terminating in a succinimide group, which can influence solubility, cell permeability, and pharmacokinetic properties of a parent molecule.

References

An In-depth Technical Guide to the Synthesis of 1-(3-Bromopropyl)pyrrolidine-2,5-dione from Succinimide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of 1-(3-bromopropyl)pyrrolidine-2,5-dione, a valuable building block in medicinal chemistry and drug development. The synthesis involves the N-alkylation of succinimide with 1,3-dibromopropane. This document outlines the reaction pathway, provides a detailed experimental protocol, and presents relevant data in a structured format.

Introduction

This compound, also known as N-(3-bromopropyl)succinimide, is a key intermediate in the synthesis of a variety of biologically active molecules. The presence of the reactive bromopropyl group allows for further functionalization, making it a versatile scaffold for the introduction of the succinimide moiety into larger molecules. The succinimide ring itself is a structural feature in several anticonvulsant drugs.

The synthesis described herein is an N-alkylation reaction, a fundamental transformation in organic chemistry. This reaction proceeds via the nucleophilic attack of the deprotonated succinimide on 1,3-dibromopropane.

Reaction Scheme and Mechanism

The overall reaction is as follows:

G succinimide Succinimide product This compound succinimide->product dibromopropane 1,3-Dibromopropane dibromopropane->product base Base base->product salt Salt byproduct product->salt

Figure 1: Overall reaction for the synthesis of this compound.

The reaction is typically carried out by first deprotonating succinimide with a suitable base to form the succinimidyl anion. This anion then acts as a nucleophile, attacking one of the electrophilic carbon atoms of 1,3-dibromopropane in an SN2 reaction, displacing a bromide ion.

Experimental Protocol

This protocol is based on analogous procedures for the N-alkylation of imides.[1][2][3]

3.1. Materials and Reagents

ReagentMolar Mass ( g/mol )Purity
Succinimide99.08≥98%
1,3-Dibromopropane201.89≥99%
Potassium Carbonate (K₂CO₃)138.21≥99%, anhydrous
Acetone58.08ACS grade, anhydrous
Dichloromethane84.93ACS grade
Hexane86.18ACS grade
Silica Gel-60 Å, 230-400 mesh

3.2. Equipment

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Apparatus for filtration (e.g., Büchner funnel)

  • Rotary evaporator

  • Chromatography column

3.3. Procedure

G A 1. Add succinimide, K₂CO₃, and acetone to a flask B 2. Stir the mixture at room temperature A->B C 3. Add 1,3-dibromopropane B->C D 4. Heat the mixture to reflux C->D E 5. Monitor reaction by TLC D->E F 6. Cool and filter the mixture E->F G 7. Concentrate the filtrate F->G H 8. Purify by column chromatography G->H

Figure 2: Workflow for the synthesis of this compound.

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add succinimide (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous acetone.

  • Initial Stirring: Stir the suspension at room temperature for 15-20 minutes under an inert atmosphere.

  • Addition of Alkylating Agent: Add 1,3-dibromopropane (1.2 eq) to the stirred suspension.

  • Reflux: Heat the reaction mixture to reflux (the boiling point of acetone is 56 °C) and maintain for approximately 15 hours.

  • Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the succinimide spot.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Filter off the solid potassium carbonate and potassium bromide byproduct and wash the solid with a small amount of acetone.

  • Concentration: Combine the filtrates and remove the acetone under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a mixture of hexane and dichloromethane, to afford the pure this compound.

Quantitative Data

ParameterValueReference
Reactants
Succinimide1.0 equivalent-
1,3-Dibromopropane1.2 equivalents-
Potassium Carbonate1.5 equivalents[4]
Reaction Conditions
SolventAcetone[4]
TemperatureReflux (~56 °C)[4]
Time~15 hours[4]
Product Information
Molecular FormulaC₇H₁₀BrNO₂[5]
Molecular Weight220.06 g/mol [5]
AppearanceExpected to be a solid-
Expected YieldModerate to Good[1][2]

Safety Considerations

  • 1,3-Dibromopropane: Is a lachrymator and should be handled in a well-ventilated fume hood. It is harmful if swallowed or inhaled and causes skin irritation.

  • Acetone: Is a flammable liquid.

  • Dichloromethane: Is a volatile and potentially carcinogenic solvent.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Conclusion

The synthesis of this compound from succinimide and 1,3-dibromopropane is a straightforward N-alkylation reaction. The use of potassium carbonate as a base and acetone as a solvent provides a convenient and effective method for this transformation. This versatile intermediate can be readily purified by column chromatography and serves as a valuable building block for the development of novel pharmaceutical compounds. Further optimization of reaction conditions, such as screening different bases and solvents, may lead to improved yields and reaction times.

References

Technical Guide: Spectroscopic and Synthetic Overview of 1-(3-Bromopropyl)pyrrolidine-2,5-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Despite a comprehensive search of scientific databases and literature, specific experimental spectroscopic data (NMR and IR) for 1-(3-Bromopropyl)pyrrolidine-2,5-dione were not publicly available. The data presented in this guide is representative and predicted based on the chemical structure and known spectroscopic characteristics of similar N-substituted succinimide compounds. The experimental protocols provided are generalized for this class of molecules.

Introduction

This compound is a bifunctional organic molecule belonging to the N-substituted succinimide family. This class of compounds is of significant interest in medicinal chemistry and drug development due to their diverse biological activities, which can include anticonvulsant, antibacterial, and anticancer properties. The presence of a reactive bromopropyl group makes this compound a valuable intermediate for further chemical modifications, such as the introduction of various functional groups through nucleophilic substitution, enabling the synthesis of a wide array of derivatives for biological screening.

This technical guide provides a summary of the predicted spectroscopic data for this compound, along with generalized experimental protocols for its synthesis and characterization.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data for this compound. These predictions are based on the analysis of its chemical structure and comparison with data from analogous compounds.

Predicted ¹H NMR Data

Solvent: Chloroform-d (CDCl₃) Reference: Tetramethylsilane (TMS) at 0.00 ppm

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~3.65Triplet (t)2HN-CH₂ -CH₂-CH₂-Br
~3.40Triplet (t)2HN-CH₂-CH₂-CH₂ -Br
~2.75Singlet (s)4H-CO-CH₂ -CH₂ -CO-
~2.20Quintet (quin)2HN-CH₂-CH₂ -CH₂-Br
Predicted ¹³C NMR Data

Solvent: Chloroform-d (CDCl₃) Reference: CDCl₃ at 77.16 ppm

Chemical Shift (δ, ppm)Assignment
~177.0C =O
~38.0N-CH₂ -CH₂-CH₂-Br
~30.0N-CH₂-CH₂ -CH₂-Br
~29.0N-CH₂-CH₂-CH₂ -Br
~28.0-CO-CH₂ -CH₂ -CO-
Predicted IR Data
Wavenumber (cm⁻¹)IntensityAssignment
~2960-2850MediumC-H stretch (aliphatic)
~1770StrongC=O stretch (symmetric, imide)
~1700StrongC=O stretch (asymmetric, imide)
~1430MediumC-H bend (scissoring)
~1380MediumC-N stretch
~650Medium-StrongC-Br stretch

Experimental Protocols

The following are generalized experimental protocols for the synthesis of N-substituted succinimides and their spectroscopic characterization.

Synthesis of this compound

This procedure is a general method for the N-alkylation of succinimide.

Materials:

  • Succinimide

  • 1,3-Dibromopropane

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile as solvent

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of succinimide (1 equivalent) in anhydrous DMF, add potassium carbonate (1.5 equivalents).

  • Stir the suspension at room temperature for 15 minutes.

  • Add 1,3-dibromopropane (1.2 equivalents) dropwise to the reaction mixture.

  • Heat the reaction mixture to 60-80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction (typically 4-6 hours), cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a solid.

NMR Spectroscopy

Instrumentation:

  • A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

  • Dissolve 5-10 mg of the purified product in approximately 0.6 mL of deuterated chloroform (CDCl₃).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard if the solvent does not already contain it.

  • Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

  • Acquire a ¹H NMR spectrum using standard parameters.

  • Acquire a ¹³C NMR spectrum with proton decoupling.

IR Spectroscopy

Instrumentation:

  • A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation:

  • For a solid sample, the Attenuated Total Reflectance (ATR) method is commonly used. Place a small amount of the solid sample directly on the ATR crystal.

  • Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk.

Data Acquisition:

  • Record the spectrum over the range of 4000-400 cm⁻¹.

  • Perform a background scan prior to the sample scan.

Workflow and Structural Diagrams

The following diagrams, generated using Graphviz, illustrate the molecular structure and a general experimental workflow for the synthesis and purification of N-substituted succinimides.

molecular_structure Figure 1: Molecular Structure of this compound cluster_succinimide Pyrrolidine-2,5-dione Ring cluster_propyl_bromide 3-Bromopropyl Chain C1 C2 C1->C2 O1 C1->O1 = C3 C2->C3 C4 C3->C4 N C4->N O2 C4->O2 = N->C1 C5 N->C5 - C6 C5->C6 C7 C6->C7 Br C7->Br

Figure 1: Molecular Structure

experimental_workflow Figure 2: General Workflow for Synthesis and Purification arrow arrow start Start: Reagents (Succinimide, 1,3-Dibromopropane, Base) reaction Reaction in Solvent (DMF) Heat and Stir start->reaction monitoring Monitor Progress (TLC) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup (Extraction with Ethyl Acetate) monitoring->workup Complete drying Drying of Organic Layer (Anhydrous MgSO4) workup->drying concentration Solvent Removal (Rotary Evaporation) drying->concentration purification Purification (Column Chromatography) concentration->purification characterization Spectroscopic Characterization (NMR, IR) purification->characterization final_product Pure this compound characterization->final_product

Figure 2: Synthesis Workflow

In-Depth Technical Guide: 1-(3-Bromopropyl)pyrrolidine-2,5-dione

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 1-(3-Bromopropyl)pyrrolidine-2,5-dione, a valuable reagent in organic synthesis. The information is tailored for researchers, scientists, and professionals in drug development, offering detailed data on its chemical identity, properties, synthesis, and potential applications.

Chemical Identity and Nomenclature

The compound with the systematic name This compound is a derivative of succinimide, a five-membered lactam.[1] Its structure features a bromopropyl group attached to the nitrogen atom of the pyrrolidine-2,5-dione ring.

IUPAC Name: this compound[1]

Synonyms:

  • N-(3-Bromopropyl)succinimide

  • 1-(3-Bromopropyl)-2,5-pyrrolidinedione

  • 2,5-Pyrrolidinedione, 1-(3-bromopropyl)-

  • N-(3-Brom-propyl)-succinimid

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, storage, and application in experimental settings.

PropertyValueSource
Molecular Formula C₇H₁₀BrNO₂PubChem[1]
Molecular Weight 220.06 g/mol PubChem[1]
Density 1.6±0.1 g/cm³Chemsrc[2]
Boiling Point 341.8±25.0 °C at 760 mmHgChemsrc[2]
Flash Point 160.5±23.2 °CChemsrc[2]
CAS Number 88661-56-7PubChem[1]

Synthesis and Characterization

Representative Experimental Protocol: Synthesis of this compound

This protocol describes a general method for the synthesis of this compound.

Materials:

  • Succinimide

  • Potassium carbonate (or another suitable base)

  • 1,3-Dibromopropane

  • Dimethylformamide (DMF) or another suitable polar aprotic solvent

  • Dichloromethane (for extraction)

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate (for drying)

Procedure:

  • To a solution of succinimide (1.0 equivalent) in DMF, add potassium carbonate (1.5 equivalents).

  • Stir the suspension at room temperature for 30 minutes.

  • Add 1,3-dibromopropane (3.0 equivalents) to the reaction mixture.

  • Heat the reaction mixture to 60-80 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and pour it into water.

  • Extract the aqueous mixture with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Characterization

The structure and purity of the synthesized this compound would be confirmed using standard spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR would show characteristic peaks for the protons of the bromopropyl chain and the succinimide ring.

    • ¹³C NMR would show the corresponding signals for the carbon atoms in the molecule.

  • Infrared (IR) Spectroscopy: The IR spectrum would exhibit strong absorption bands characteristic of the carbonyl groups (C=O) of the imide functionality.[4]

  • Mass Spectrometry (MS): Mass spectrometry would be used to confirm the molecular weight of the compound.

Synthetic Workflow

The synthesis of this compound can be visualized as a straightforward N-alkylation reaction. The following diagram illustrates this experimental workflow.

Synthesis_Workflow cluster_reactants Reactants & Reagents succinimide Succinimide reaction N-Alkylation succinimide->reaction dibromopropane 1,3-Dibromopropane dibromopropane->reaction base Base (e.g., K₂CO₃) base->reaction solvent Solvent (e.g., DMF) solvent->reaction product This compound reaction->product

Synthetic route for this compound.

Applications in Research and Drug Development

This compound serves as a versatile bifunctional molecule. The succinimide moiety can be a precursor to various heterocyclic structures, and the bromoalkyl chain provides a reactive site for nucleophilic substitution. This makes it a useful building block in the synthesis of more complex molecules with potential biological activity. The pyrrolidine-2,5-dione scaffold itself is found in a number of compounds with anticonvulsant properties. While specific applications of this exact molecule in drug development are not widely documented in publicly available literature, its structure suggests potential as an intermediate in the synthesis of novel therapeutic agents.

References

An In-depth Technical Guide on the Solubility of 1-(3-Bromopropyl)pyrrolidine-2,5-dione in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3-Bromopropyl)pyrrolidine-2,5-dione, also known as N-(3-bromopropyl)succinimide, is a bifunctional organic compound. It incorporates a polar succinimide ring and a reactive bromopropyl group. This structure makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceutical compounds where it can be used to introduce a linker or a reactive handle for conjugation. Understanding its solubility in various organic solvents is crucial for its effective use in reaction setups, purification processes, and formulation development.

Predicted Solubility Profile

The solubility of a compound is primarily governed by the principle of "like dissolves like." The molecular structure of this compound features both a polar and a non-polar region, which dictates its solubility characteristics.

  • Polar Moiety: The pyrrolidine-2,5-dione (succinimide) ring contains two polar carbonyl groups and a nitrogen atom, making this part of the molecule polar and capable of acting as a hydrogen bond acceptor.

  • Non-polar Moiety: The bromopropyl chain is a non-polar, hydrophobic alkyl chain.

This dual nature suggests that the compound will be most soluble in polar aprotic solvents that can effectively solvate the dione ring. Its solubility in polar protic solvents might be moderate, while it is expected to be low in non-polar solvents.

The following table summarizes the expected qualitative solubility of this compound in a range of common organic solvents.

Solvent ClassSolvent ExamplePredicted SolubilityRationale
Polar Aprotic Dimethylformamide (DMF)HighThe high polarity of DMF can effectively solvate the polar succinimide ring.
Dimethyl sulfoxide (DMSO)HighDMSO is a strong polar aprotic solvent capable of dissolving a wide range of organic compounds.
Acetonitrile (MeCN)Moderate to HighAcetonitrile is a polar aprotic solvent that should effectively solvate the compound.
Tetrahydrofuran (THF)ModerateTHF has a moderate polarity and is a good solvent for many organic compounds.
N-Methyl-2-pyrrolidone (NMP)HighNMP is a highly polar solvent and is miscible with most organic solvents, making it a good candidate for dissolving this compound.[1][2]
Polar Protic MethanolModerateThe hydroxyl group of methanol can interact with the carbonyl groups, but the non-polar chain may limit high solubility.
EthanolModerateSimilar to methanol, ethanol's polarity and hydrogen bonding capability should allow for moderate solubility.
Non-polar HexaneLowThe high polarity of the succinimide ring is incompatible with the non-polar nature of hexane.
TolueneLow to ModerateToluene has some aromatic character that might interact with the compound, but overall solubility is expected to be limited.
Chlorinated Dichloromethane (DCM)ModerateDCM is a versatile solvent with moderate polarity that can often dissolve compounds with both polar and non-polar features.
ChloroformModerateSimilar to DCM, chloroform is a good solvent for a wide range of organic molecules.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The most reliable method for determining the equilibrium solubility of a compound is the shake-flask method.[3][4] This method involves saturating a solvent with the solute and then measuring the concentration of the dissolved compound.

Objective: To determine the equilibrium solubility of this compound in a given organic solvent at a specific temperature.

Materials and Equipment:

  • This compound (solid)

  • Selected organic solvent(s)

  • Analytical balance

  • Scintillation vials or flasks with screw caps

  • Orbital shaker or rotator

  • Temperature-controlled environment (e.g., incubator or water bath)

  • Centrifuge

  • Syringes and filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., HPLC-UV, GC-MS, or UV-Vis spectrophotometer)

Procedure:

  • Preparation: Add an excess amount of solid this compound to a vial. The excess solid is crucial to ensure that a saturated solution is formed.

  • Solvent Addition: Add a known volume of the selected organic solvent to the vial.

  • Equilibration: Seal the vials tightly and place them in an orbital shaker within a temperature-controlled environment (e.g., 25°C). Agitate the mixture for a sufficient period to reach equilibrium. This can range from 24 to 72 hours. Preliminary studies may be needed to determine the optimal equilibration time.[5]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a period to let the excess solid settle. Then, centrifuge the vials at a high speed to pellet the remaining solid.

  • Sampling: Carefully withdraw a sample from the supernatant, ensuring no solid particles are disturbed. Filter the sample through a chemical-resistant filter (e.g., PTFE) to remove any remaining microscopic particles.

  • Dilution: Accurately dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of the analytical instrument.

  • Quantification: Analyze the diluted sample using a pre-calibrated analytical method (e.g., HPLC-UV) to determine the concentration of this compound.

  • Calculation: Calculate the solubility from the measured concentration, taking into account the dilution factor. The results are typically expressed in units such as mg/mL or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of an organic compound using the shake-flask method.

G cluster_equilibration Equilibration A Add excess solid solute to vial B Add known volume of solvent A->B C Seal and agitate at constant temperature (24-72h) B->C D Allow to settle C->D E Centrifuge to pellet excess solid D->E F Filter supernatant E->F G Dilute sample accurately F->G H Quantify concentration (e.g., HPLC-UV) G->H I Calculate solubility H->I

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Conclusion

While specific quantitative data for the solubility of this compound is not currently published, its molecular structure provides a strong basis for predicting its solubility behavior in various organic solvents. It is expected to be most soluble in polar aprotic solvents. For researchers and drug development professionals, the standardized shake-flask method provides a reliable and robust protocol for experimentally determining the precise solubility of this compound, which is essential for its application in synthesis and formulation.

References

An In-depth Technical Guide to the Purity and Characterization of 1-(3-Bromopropyl)pyrrolidine-2,5-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the purity and characterization of 1-(3-Bromopropyl)pyrrolidine-2,5-dione, a key building block in synthetic organic chemistry and drug discovery. The information presented herein is intended to assist researchers in assessing the quality of this reagent and in developing robust analytical methods for its characterization.

Physicochemical Properties and Purity

This compound, also known as N-(3-Bromopropyl)succinimide, is a white to off-white solid. Its fundamental physicochemical properties are summarized in the table below. Commercially available batches of this compound typically exhibit a purity of 95% to 98%.[1] Potential impurities may arise from the starting materials, by-products of the synthesis, or degradation.

PropertyValue
CAS Number 88661-56-7
Molecular Formula C₇H₁₀BrNO₂
Molecular Weight 220.06 g/mol [2]
Boiling Point 341.8 ± 25.0 °C at 760 mmHg[1]
Density 1.6 ± 0.1 g/cm³[1]
Appearance Off-white to light yellow solid[3]
Storage Inert atmosphere, store in freezer, under -20°C[3]

Synthesis and Purification

A representative synthetic pathway to this compound involves the N-alkylation of succinimide with 1,3-dibromopropane. The following is a generalized experimental protocol based on standard procedures for the synthesis of N-substituted succinimides.

dot

Caption: A typical workflow for the synthesis of this compound.

Experimental Protocol: Synthesis

  • Reaction Setup: To a solution of succinimide (1.0 eq) in a suitable polar aprotic solvent such as dimethylformamide (DMF), add a base, for instance, potassium carbonate (1.5 eq).

  • Addition of Alkylating Agent: Add 1,3-dibromopropane (1.2 eq) to the reaction mixture.

  • Reaction Conditions: Stir the mixture at an elevated temperature (e.g., 60-80 °C) for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with a suitable organic solvent like ethyl acetate.

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

Experimental Protocol: Purification

The crude product is typically purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent. The fractions containing the pure product are combined and concentrated to yield this compound as a solid.

Analytical Characterization

A combination of spectroscopic and chromatographic techniques is essential for the unambiguous identification and purity assessment of this compound.

dot

Caption: A standard workflow for the analytical characterization of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound.

Expected ¹H NMR Spectral Data (in CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~3.6Triplet2H-N-CH₂ -CH₂-CH₂-Br
~3.4Triplet2H-N-CH₂-CH₂-CH₂ -Br
~2.7Singlet4H-CO-CH₂ -CH₂ -CO-
~2.2Quintet2H-N-CH₂-CH₂ -CH₂-Br

Expected ¹³C NMR Spectral Data (in CDCl₃):

While a specific spectrum is not publicly available, a ¹³C NMR spectrum is referenced in PubChem for this compound.[2] Based on the structure and data for similar compounds, the expected chemical shifts are as follows:

Chemical Shift (δ, ppm)Assignment
~177C =O
~38-N-C H₂-
~31-N-CH₂-C H₂-
~29-C H₂-Br
~28-CO-C H₂-C H₂-CO-

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in about 0.6 mL of deuterated chloroform (CDCl₃).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 or 500 MHz).

  • Data Processing: Process the acquired data, including Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the characteristic functional groups present in the molecule.

Expected FT-IR Absorption Bands:

Wavenumber (cm⁻¹)Functional Group
~2950C-H stretching (aliphatic)
~1770 and ~1700C=O stretching (imide, symmetric and asymmetric)
~1400C-N stretching
~650C-Br stretching

Experimental Protocol: FT-IR Spectroscopy

  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a thin disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the FT-IR spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups of the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

Expected Mass Spectral Data (Electron Ionization - EI):

m/zInterpretation
220/222[M]⁺ and [M+2]⁺ molecular ion peaks (due to bromine isotopes)
141[M - Br]⁺
99[Succinimide]⁺

Experimental Protocol: Mass Spectrometry

  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct insertion probe or through a GC-MS system.

  • Ionization: Use electron ionization (EI) as the ionization technique.

  • Data Acquisition: Acquire the mass spectrum over an appropriate m/z range.

  • Data Analysis: Identify the molecular ion peak and characteristic fragment ions.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is a standard method for determining the purity of this compound.

Experimental Protocol: RP-HPLC

The following is a general RP-HPLC method that can be optimized for this specific compound, based on methods for related N-alkylsuccinimides.

  • Chromatographic System: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution using a mixture of water (A) and acetonitrile (B), both with 0.1% formic acid or trifluoroacetic acid.

  • Gradient Program: A suitable gradient could be, for example, starting with 95% A, ramping to 5% A over 20 minutes, holding for 5 minutes, and then returning to the initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 210 nm.

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent at a concentration of approximately 1 mg/mL.

  • Data Analysis: The purity of the sample is determined by calculating the peak area percentage of the main peak relative to the total peak area.

Conclusion

The purity and identity of this compound can be reliably established through a combination of chromatographic and spectroscopic techniques. This guide provides a framework of expected data and detailed experimental protocols to assist researchers in the quality control and characterization of this important synthetic intermediate. The methodologies described are based on established principles and can be adapted and optimized for specific laboratory instrumentation and requirements.

References

Commercial Availability and Synthetic Approaches for 1-(3-Bromopropyl)pyrrolidine-2,5-dione: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(3-Bromopropyl)pyrrolidine-2,5-dione is a key bifunctional linker molecule increasingly utilized in the field of chemical biology and drug discovery, particularly in the development of Proteolysis Targeting Chimeras (PROTACs). This technical guide provides a comprehensive overview of its commercial availability, synthetic methodologies, and applications, with a focus on its role in targeted protein degradation. Detailed experimental protocols, safety information, and visual representations of its synthesis and application workflows are presented to aid researchers in its effective utilization.

Introduction

This compound, also known as N-(3-bromopropyl)succinimide, is a chemical compound featuring a succinimide ring functionalized with a 3-bromopropyl group. This unique structure provides two key reactive sites: the nucleophilic nitrogen within the succinimide ring and the electrophilic carbon attached to the bromine atom. This bifunctionality makes it an ideal linker for covalently connecting two different molecules, a property that is extensively exploited in the synthesis of PROTACs.

PROTACs are heterobifunctional molecules that recruit a target protein (Protein of Interest, POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome. This compound serves as a versatile building block for the linker component of PROTACs, connecting the "warhead" (POI-binding ligand) to the "anchor" (E3 ligase-binding ligand).

Commercial Availability

This compound is readily available from a variety of chemical suppliers. Researchers can procure this compound in various purities and quantities to suit their specific research needs.

Table 1: Commercial Suppliers of this compound

SupplierPurityAvailable Quantities
Shanghai Nianxing Industrial Co., Ltd.≥95%Grams to kilograms
Shanghai Amole Biotechnology Co., Ltd.≥95%100mg, 1g, 250mg
BLDpharm≥97%Grams to bulk quantities

Physicochemical and Safety Data

A thorough understanding of the physicochemical properties and safety profile of this compound is essential for its safe handling and effective use in experimental settings.

Table 2: Physicochemical Properties of this compound

PropertyValue
CAS Number88661-56-7
Molecular FormulaC₇H₁₀BrNO₂
Molecular Weight220.06 g/mol
AppearanceWhite to off-white crystalline powder
Melting Point65 °C
Boiling Point341.8 °C at 760 mmHg
Density1.6 g/cm³
SolubilitySoluble in organic solvents like DMF, DMSO

Safety Information:

This compound is classified as harmful if swallowed or inhaled and causes skin and eye irritation.[1] It may also cause an allergic skin reaction.[1] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound.[2] Work should be conducted in a well-ventilated fume hood.

Table 3: Hazard Statements and Precautionary Measures

Hazard StatementPrecautionary Statement
H302: Harmful if swallowedP264: Wash skin thoroughly after handling.
H315: Causes skin irritationP280: Wear protective gloves/protective clothing/eye protection/face protection.
H317: May cause an allergic skin reactionP302+P352: IF ON SKIN: Wash with plenty of soap and water.
H319: Causes serious eye irritationP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
H332: Harmful if inhaledP261: Avoid breathing dust/fume/gas/mist/vapors/spray.

Synthesis of this compound

The most common and straightforward method for the synthesis of this compound is the N-alkylation of succinimide with 1,3-dibromopropane. This reaction is typically carried out in the presence of a base to deprotonate the succinimide, rendering it nucleophilic.

Synthesis Succinimide Succinimide Reaction N-Alkylation Succinimide->Reaction Dibromopropane 1,3-Dibromopropane Dibromopropane->Reaction Base Base (e.g., K₂CO₃) Base->Reaction Solvent Solvent (e.g., DMF) Solvent->Reaction Product This compound Reaction->Product

General synthetic scheme for this compound.
Detailed Experimental Protocol

This protocol is adapted from a similar synthesis of N-(3-bromopropyl)phthalimide.[3]

Materials:

  • Succinimide

  • 1,3-dibromopropane

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of succinimide (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).

  • Stir the suspension at room temperature for 30 minutes.

  • Add 1,3-dibromopropane (3.0 eq) to the reaction mixture.

  • Heat the reaction to 80 °C and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a white solid.

Characterization:

The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Application in PROTAC Synthesis

This compound is a valuable linker precursor in the modular synthesis of PROTACs. The workflow typically involves the sequential attachment of the E3 ligase ligand and the POI-binding ligand to the bifunctional linker.

PROTAC_Workflow cluster_synthesis PROTAC Synthesis cluster_degradation Targeted Protein Degradation Linker 1-(3-Bromopropyl) pyrrolidine-2,5-dione Coupling1 Step 1: Nucleophilic Substitution Linker->Coupling1 E3_Ligand E3 Ligase Ligand (e.g., Thalidomide derivative) E3_Ligand->Coupling1 POI_Ligand POI Ligand (Warhead) Coupling2 Step 2: Nucleophilic Substitution POI_Ligand->Coupling2 Intermediate Linker-E3 Ligand Conjugate Coupling1->Intermediate Intermediate->Coupling2 PROTAC Final PROTAC Molecule Coupling2->PROTAC Ternary_Complex Ternary Complex Formation (POI-PROTAC-E3 Ligase) PROTAC->Ternary_Complex Binds POI and E3 Ligase Ubiquitination Ubiquitination of POI Ternary_Complex->Ubiquitination Proteasome Proteasomal Degradation Ubiquitination->Proteasome

Workflow for PROTAC synthesis and targeted protein degradation.
Detailed Experimental Protocol for PROTAC Synthesis

This generalized protocol illustrates the use of this compound in a two-step PROTAC synthesis.

Step 1: Synthesis of the Linker-E3 Ligase Conjugate

  • Dissolve the E3 ligase ligand (e.g., a thalidomide derivative with a free amine or hydroxyl group, 1.0 eq) in an appropriate anhydrous solvent (e.g., DMF).

  • Add a suitable base (e.g., DIPEA, 2.0 eq).

  • Add this compound (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature or elevated temperature until the starting material is consumed (monitor by LC-MS).

  • Work up the reaction by diluting with water and extracting with an organic solvent.

  • Purify the crude product by flash column chromatography to obtain the linker-E3 ligase conjugate.

Step 2: Synthesis of the Final PROTAC

  • Dissolve the POI-binding ligand (warhead) with a suitable nucleophilic handle (e.g., a phenol or amine, 1.0 eq) in an anhydrous solvent (e.g., DMF).

  • Add a base (e.g., Cs₂CO₃ or K₂CO₃, 2.0 eq).

  • Add the linker-E3 ligase conjugate from Step 1 (1.0 eq) to the reaction mixture.

  • Stir the reaction at an appropriate temperature until completion (monitor by LC-MS).

  • Perform an aqueous workup and extract the product with an organic solvent.

  • Purify the final PROTAC molecule by preparative HPLC to achieve high purity.

Characterization:

The final PROTAC should be thoroughly characterized by ¹H NMR, ¹³C NMR, high-resolution mass spectrometry (HRMS), and its purity assessed by HPLC.

Conclusion

This compound is a commercially accessible and synthetically versatile bifunctional linker that plays a crucial role in the development of PROTACs and other chemical biology tools. Its straightforward synthesis and modular reactivity make it an invaluable component for researchers in drug discovery and related fields. The detailed protocols and workflows provided in this guide are intended to facilitate its effective application in the laboratory. As the field of targeted protein degradation continues to expand, the utility of such well-defined linkers is expected to grow, enabling the development of novel therapeutics for a wide range of diseases.

References

The Ascendant Role of Pyrrolidine-2,5-dione Scaffolds in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrrolidine-2,5-dione, also known as the succinimide ring, has emerged as a "privileged scaffold" in medicinal chemistry, demonstrating a remarkable versatility that has led to its incorporation into a wide array of therapeutic agents. This five-membered heterocyclic ring system's unique combination of features—including its ability to engage in various biological interactions, its synthetic tractability, and its favorable physicochemical properties—has made it a focal point for the development of novel drugs targeting a spectrum of diseases. This in-depth technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of pyrrolidine-2,5-dione derivatives, with a focus on their applications in anticancer, anti-inflammatory, and antimicrobial therapies.

A Privileged Scaffold in Drug Discovery

The pyrrolidine-2,5-dione core is a recurring motif in numerous biologically active compounds, both natural and synthetic.[1] Its prevalence stems from its ability to serve as a versatile template for the spatial presentation of various pharmacophoric elements. The two carbonyl groups can act as hydrogen bond acceptors, while the nitrogen atom and the carbon backbone provide multiple points for substitution and functionalization, allowing for the fine-tuning of steric and electronic properties to optimize interactions with biological targets.[1]

This guide will delve into the key therapeutic areas where pyrrolidine-2,5-dione derivatives have shown significant promise, providing detailed experimental protocols for their synthesis and biological evaluation, along with a visual representation of the underlying molecular pathways.

Anticancer Applications: Targeting Cell Proliferation and Survival

Pyrrolidine-2,5-dione derivatives have demonstrated potent anticancer activity against a range of human cancer cell lines.[2][3] Their mechanisms of action are often multifaceted, involving the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways crucial for tumor growth and survival.[2]

Data Presentation: Anticancer Activity
Compound IDCancer Cell LineIC50 (µM)Reference
5i MCF-7 (Breast)1.496[2]
5l MCF-7 (Breast)1.831[2]
Cisplatin (Control) MCF-7 (Breast)3.653[2]
Pyrazoline-pyrrolidine-2,5-dione Hybrid S2 MCF-7 (Breast)0.78 ± 0.01[4]
Pyrazoline-pyrrolidine-2,5-dione Hybrid S2 HT-29 (Colon)0.92 ± 0.15[4]
5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid derivative (Oxadiazolethione) A549 (Lung)Reduces viability to 28.0%[5]
5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid derivative (4-aminotriazolethione) A549 (Lung)Reduces viability to 29.6%[5]
Key Signaling Pathway: Bcl-2 Mediated Apoptosis

A significant mechanism by which many anticancer pyrrolidine-2,5-dione derivatives exert their effects is through the modulation of the Bcl-2 family of proteins, which are central regulators of the intrinsic apoptotic pathway. By inhibiting anti-apoptotic proteins like Bcl-2, these compounds can trigger the cascade of events leading to programmed cell death in cancer cells.

Bcl2_Pathway Bcl-2 Mediated Apoptotic Pathway cluster_stimuli Apoptotic Stimuli cluster_bcl2_family Bcl-2 Family Proteins cluster_mitochondrion Mitochondrion cluster_caspase_cascade Caspase Cascade DNA_Damage DNA Damage BH3_only BH3-only proteins (e.g., Bim, Puma) DNA_Damage->BH3_only Growth_Factor_Withdrawal Growth Factor Withdrawal Growth_Factor_Withdrawal->BH3_only Oncogene_Activation Oncogene Activation Oncogene_Activation->BH3_only Bcl2 Anti-apoptotic (e.g., Bcl-2, Bcl-xL) BH3_only->Bcl2 inhibits Bax_Bak Pro-apoptotic (Bax, Bak) BH3_only->Bax_Bak activates Bcl2->Bax_Bak inhibits MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) Bax_Bak->MOMP induces Cytochrome_c Cytochrome c Release MOMP->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, Caspase-9) Cytochrome_c->Apoptosome Caspase_3 Executioner Caspases (e.g., Caspase-3) Apoptosome->Caspase_3 activates Apoptosis Apoptosis Caspase_3->Apoptosis executes Pyrrolidine_dione Pyrrolidine-2,5-dione Derivative Pyrrolidine_dione->Bcl2 inhibits

Bcl-2 Mediated Apoptotic Pathway
Experimental Protocols

A common and efficient method for the synthesis of N-substituted pyrrolidine-2,5-diones involves the reaction of an appropriate amine with succinic anhydride or a substituted succinic anhydride.

Materials:

  • Substituted aniline (1.0 eq)

  • Succinic anhydride (1.0 eq)

  • Glacial acetic acid (solvent)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer

  • Beaker

  • Buchner funnel and filter paper

  • Recrystallization solvent (e.g., ethanol)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the substituted aniline (1.0 eq) and succinic anhydride (1.0 eq) in glacial acetic acid.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion of the reaction, allow the mixture to cool to room temperature.

  • Pour the cooled reaction mixture into a beaker containing ice-cold water with constant stirring.

  • The solid product that precipitates is collected by vacuum filtration using a Buchner funnel.

  • Wash the solid product with cold water to remove any remaining acetic acid.

  • Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield the pure N-aryl-pyrrolidine-2,5-dione.

  • Dry the purified crystals and determine the melting point and characterize by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Materials:

  • Human cancer cell line (e.g., MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Pyrrolidine-2,5-dione test compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • DMSO (for formazan solubilization)

  • 96-well microtiter plates

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Seed the cancer cells into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of complete culture medium.

  • Incubate the plates for 24 hours in a CO₂ incubator to allow for cell attachment.

  • Prepare serial dilutions of the test compounds in the culture medium. The final concentration of DMSO should not exceed 0.5%.

  • After 24 hours, replace the medium with 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubate the plates for 48 or 72 hours at 37°C in a 5% CO₂ atmosphere.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Gently shake the plates for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • The percentage of cell viability is calculated using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) × 100

  • The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a hallmark of many diseases, and the development of effective anti-inflammatory agents is a major focus of drug discovery. Pyrrolidine-2,5-dione derivatives have shown significant anti-inflammatory properties, primarily through the inhibition of key enzymes and signaling pathways involved in the inflammatory response.[6]

Data Presentation: Anti-inflammatory Activity
Compound IDTargetIC50 (µM)Reference
13e COX-20.98[6]
Celecoxib (Control) COX-2-[6]
MAK01 COX-1314[7]
MAK01 COX-2130[7]
MAK01 5-LOX105[7]
Key Signaling Pathways: NF-κB and MAPK

The anti-inflammatory effects of pyrrolidine-2,5-dione derivatives are often attributed to their ability to inhibit the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and MAPK (mitogen-activated protein kinase) signaling pathways. These pathways play a crucial role in the production of pro-inflammatory mediators such as cytokines and prostaglandins.

Anti_Inflammatory_Pathway Anti-inflammatory Mechanism of Pyrrolidine-2,5-diones cluster_stimuli Inflammatory Stimuli cluster_signaling Intracellular Signaling cluster_nuclear Nuclear Events cluster_response Inflammatory Response LPS LPS IKK IKK Complex LPS->IKK MAPKKK MAPKKK LPS->MAPKKK Cytokines Pro-inflammatory Cytokines (e.g., TNF-α) Cytokines->IKK Cytokines->MAPKKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB inhibits NFkB_nucleus NF-κB Translocation NFkB->NFkB_nucleus MAPKK MAPKK MAPKKK->MAPKK activates MAPK MAPK (p38, JNK) MAPKK->MAPK activates Gene_Transcription Gene Transcription MAPK->Gene_Transcription NFkB_nucleus->Gene_Transcription Pro_inflammatory_genes Pro-inflammatory Genes (COX-2, iNOS, TNF-α, IL-6) Gene_Transcription->Pro_inflammatory_genes Inflammation Inflammation Pro_inflammatory_genes->Inflammation Pyrrolidine_dione Pyrrolidine-2,5-dione Derivative Pyrrolidine_dione->IKK inhibits Pyrrolidine_dione->MAPK inhibits

Anti-inflammatory Mechanism
Experimental Protocols

The Michael addition is a versatile reaction for the synthesis of 3-substituted pyrrolidine-2,5-diones, which often exhibit anti-inflammatory properties.[6]

Materials:

  • N-substituted maleimide (1.0 eq)

  • Ketone or other Michael donor (1.2 eq)

  • Organocatalyst (e.g., a self-assembled three-component system)[6]

  • Solvent (e.g., chloroform)

  • Round-bottom flask

  • Magnetic stirrer

  • Silica gel for column chromatography

  • Eluent (e.g., ethyl acetate/hexane mixture)

Procedure:

  • In a round-bottom flask, dissolve the N-substituted maleimide (1.0 eq) and the ketone (1.2 eq) in chloroform.

  • Add the organocatalyst to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired 3-substituted pyrrolidine-2,5-dione.

  • Characterize the purified product by spectroscopic methods.

This assay determines the ability of a compound to inhibit the activity of COX enzymes, which are key targets for anti-inflammatory drugs.

Materials:

  • Ovine COX-1 and COX-2 enzymes

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Heme cofactor

  • Arachidonic acid (substrate)

  • Test compounds dissolved in DMSO

  • Reference inhibitors (e.g., celecoxib for COX-2)

  • Enzyme immunoassay (EIA) kit for prostaglandin E2 (PGE2)

  • Microplate reader

Procedure:

  • In a 96-well plate, add the reaction buffer, heme, and the respective COX enzyme (COX-1 or COX-2).

  • Add the test compound at various concentrations to the wells. Include a vehicle control (DMSO) and a reference inhibitor.

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding arachidonic acid to each well.

  • Incubate the reaction mixture for a specific time (e.g., 2 minutes) at 37°C.

  • Stop the reaction by adding a stopping solution (e.g., 1 M HCl).

  • Quantify the amount of PGE2 produced using a competitive EIA kit according to the manufacturer's instructions.

  • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

Antimicrobial Activity: Combating Bacterial Infections

The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents with novel mechanisms of action. Pyrrolidine-2,5-dione derivatives have demonstrated promising activity against a range of bacterial and fungal pathogens.[8][9]

Data Presentation: Antimicrobial Activity
Compound IDBacterial StrainMIC (µg/mL)Reference
Compound 8 (azo derivative) Staphylococcus aureus16-256[9]
Compound 5 (N-arylsuccinimide) Staphylococcus aureus32-128[9]
Ciprofloxacin (Control) -0.50–16[9]
Compound 6 Escherichia coliLower than chloramphenicol[8]
Compound 7 Klebsiella pneumoniaeLower than chloramphenicol[8]
Compound 8 Escherichia coliLower than chloramphenicol[8]
Potential Mechanisms of Antimicrobial Action

The antimicrobial mechanisms of pyrrolidine-2,5-dione derivatives are still under investigation but are thought to involve the disruption of essential bacterial processes such as cell wall synthesis or protein synthesis.

Antimicrobial_Mechanism Potential Antimicrobial Mechanisms of Pyrrolidine-2,5-diones cluster_cell_wall Cell Wall Synthesis Inhibition cluster_protein_synthesis Protein Synthesis Inhibition Pyrrolidine_dione Pyrrolidine-2,5-dione Derivative Peptidoglycan_synthesis Peptidoglycan Synthesis Pyrrolidine_dione->Peptidoglycan_synthesis inhibits Ribosome Bacterial Ribosome (30S or 50S subunit) Pyrrolidine_dione->Ribosome inhibits Cell_lysis Cell Lysis Peptidoglycan_synthesis->Cell_lysis Protein_synthesis Protein Synthesis Ribosome->Protein_synthesis Bacterial_death Bacterial Death Protein_synthesis->Bacterial_death

Potential Antimicrobial Mechanisms
Experimental Protocols

The synthesis of complex, fused pyrrolidine-2,5-dione structures can be achieved through multi-step reaction sequences, such as a [4+2] cycloaddition followed by condensation.[9]

Materials:

  • Anthracene

  • Maleic anhydride

  • Xylene

  • p-Hydroxyaniline

  • Aniline

  • Sodium nitrite

  • Hydrochloric acid

  • Sodium hydroxide

  • Reaction flasks, condensers, and other standard glassware

Procedure (Example for an Azo-Derivative):

  • Step 1: [4+2] Cycloaddition: Reflux a mixture of anthracene and maleic anhydride in xylene to form the Diels-Alder adduct.

  • Step 2: Imide Formation: Condense the adduct with p-hydroxyaniline to form the N-arylsuccinimide derivative.

  • Step 3: Diazotization: Prepare a diazonium salt of aniline by reacting it with sodium nitrite and hydrochloric acid at low temperature (0-5°C).

  • Step 4: Azo Coupling: Couple the diazonium salt with the N-arylsuccinimide derivative from Step 2 in a basic medium to yield the final azo-functionalized pyrrolidine-2,5-dione.

  • Purify the product by recrystallization or column chromatography and characterize it using spectroscopic techniques.

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a common technique for determining MIC.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Incubator (37°C)

  • Microplate reader (optional, for turbidity measurement)

Procedure:

  • Prepare serial two-fold dilutions of the test compounds in MHB in the wells of a 96-well plate.

  • Prepare a bacterial inoculum and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 × 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 × 10⁵ CFU/mL in the wells.

  • Inoculate each well containing the diluted compound with the bacterial suspension.

  • Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubate the plates at 37°C for 18-24 hours.

  • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound in which no visible growth is observed.

The Drug Discovery Workflow

The development of new pyrrolidine-2,5-dione-based drugs follows a structured workflow, from initial hit identification to preclinical and clinical development.

Drug_Discovery_Workflow Drug Discovery Workflow for Pyrrolidine-2,5-dione Derivatives cluster_discovery Discovery Phase cluster_preclinical Preclinical Development cluster_clinical Clinical Development Target_ID Target Identification and Validation Hit_ID Hit Identification (e.g., HTS, Fragment Screening) Target_ID->Hit_ID Hit_to_Lead Hit-to-Lead Optimization Hit_ID->Hit_to_Lead Lead_Opt Lead Optimization (SAR Studies) Hit_to_Lead->Lead_Opt In_Vivo In Vivo Efficacy and Safety Studies Lead_Opt->In_Vivo Tox Toxicology and Pharmacokinetics (ADME) In_Vivo->Tox Phase_I Phase I Trials (Safety in Humans) Tox->Phase_I Phase_II Phase II Trials (Efficacy in Patients) Phase_I->Phase_II Phase_III Phase III Trials (Large-scale Efficacy) Phase_II->Phase_III FDA_Review Regulatory Review and Approval Phase_III->FDA_Review Market Market Launch FDA_Review->Market

Drug Discovery Workflow

Conclusion

The pyrrolidine-2,5-dione scaffold continues to be a highly fruitful area of research in medicinal chemistry. Its synthetic accessibility and the diverse range of biological activities exhibited by its derivatives underscore its importance in the quest for new and effective therapeutic agents. The information presented in this guide provides a solid foundation for researchers and drug development professionals to explore the vast potential of this remarkable heterocyclic system. Further exploration of structure-activity relationships, elucidation of detailed mechanisms of action, and the application of modern drug design strategies will undoubtedly lead to the development of novel pyrrolidine-2,5-dione-based drugs with improved efficacy and safety profiles for the treatment of a wide range of human diseases.

References

Methodological & Application

Application Notes and Protocols for 1-(3-Bromopropyl)pyrrolidine-2,5-dione as a Bifunctional Crosslinker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3-Bromopropyl)pyrrolidine-2,5-dione is a heterobifunctional crosslinking agent designed for the covalent conjugation of biomolecules. Its structure incorporates two distinct reactive moieties: a succinimide group (pyrrolidine-2,5-dione) and a bromopropyl group. This dual functionality allows for a controlled, sequential two-step crosslinking of proteins and other macromolecules, making it a valuable tool in studying protein-protein interactions, developing antibody-drug conjugates (ADCs), and preparing protein-based diagnostics and therapeutics.

The succinimide moiety is highly reactive towards sulfhydryl groups (-SH) found in cysteine residues, forming a stable thioether bond. The bromopropyl group, an alkylating agent, readily reacts with nucleophilic side chains of amino acids, primarily targeting the thiol group of cysteine and the ε-amino group of lysine, also forming stable thioether or amine linkages, respectively. The differential reactivity of these two groups enables precise control over the conjugation process.

Chemical and Physical Properties

The key properties of this compound are summarized in the table below.

PropertyValueReference
Molecular Formula C₇H₁₀BrNO₂[1]
Molecular Weight 220.06 g/mol [1]
CAS Number 88661-56-7[1]
Boiling Point 341.8±25.0 °C at 760 mmHg[2]
Density 1.6±0.1 g/cm³[2]
Flash Point 160.5±23.2 °C[2]

Applications

This compound is a versatile tool with a range of applications in research and drug development:

  • Probing Protein-Protein Interactions: By covalently linking interacting proteins, this crosslinker can "capture" transient or weak interactions, allowing for their identification and characterization through techniques such as immunoprecipitation and mass spectrometry.

  • Antibody-Drug Conjugate (ADC) Development: The bifunctional nature of this reagent is well-suited for the construction of ADCs. For instance, the succinimide group can be reacted with a thiol-containing cytotoxic drug, and the bromopropyl end can then be used to conjugate this payload to an antibody.

  • Structural Biology: The defined spacer arm length of the crosslinker can provide distance constraints for computational modeling of protein and protein complex structures.

  • Immobilization of Proteins: Proteins can be covalently attached to solid supports or surfaces functionalized with appropriate reactive groups for applications such as affinity chromatography or biosensors.

Reaction Mechanism and Workflow

The crosslinking process using this compound typically follows a two-step protocol to ensure specificity and minimize unwanted side reactions.

cluster_0 Step 1: Reaction with Protein 1 (Thiol-Containing) cluster_1 Step 2: Reaction with Protein 2 (Nucleophile-Containing) P1_SH Protein 1 (with Cysteine) Intermediate Intermediate Conjugate P1_SH->Intermediate pH 7.0-7.5 Crosslinker This compound Crosslinker->Intermediate Final_Product Crosslinked Protein Complex Intermediate->Final_Product pH 8.0-9.0 P2_XH Protein 2 (with Lysine or Cysteine) P2_XH->Final_Product

Sequential two-step crosslinking workflow.

Experimental Protocols

The following protocols provide a general framework for using this compound. Optimization may be required for specific applications.

Protocol 1: Two-Step Crosslinking of Two Proteins

This protocol describes the conjugation of a protein containing an accessible cysteine (Protein A) to a protein with accessible lysine or cysteine residues (Protein B).

Materials:

  • This compound

  • Protein A (with accessible cysteine)

  • Protein B (with accessible lysine/cysteine)

  • Reaction Buffer A (e.g., PBS, pH 7.2-7.5, degassed)

  • Reaction Buffer B (e.g., Borate or Bicarbonate buffer, pH 8.0-9.0)

  • Quenching Reagent (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis equipment

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

Procedure:

Step 1: Reaction of this compound with Protein A

  • Prepare a 10 mM stock solution of this compound in anhydrous DMF or DMSO.

  • Dissolve Protein A in Reaction Buffer A to a final concentration of 1-5 mg/mL.

  • Optional: If Protein A has internal disulfide bonds that need to be reduced to expose cysteine residues, add a 10-20 fold molar excess of TCEP and incubate for 30-60 minutes at room temperature.

  • Add a 10-20 fold molar excess of the crosslinker stock solution to the Protein A solution.

  • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Remove the excess, unreacted crosslinker using a desalting column or dialysis against Reaction Buffer A. This yields the activated Protein A intermediate.

Step 2: Conjugation of Activated Protein A to Protein B

  • Dissolve Protein B in Reaction Buffer B to a concentration similar to that of the activated Protein A.

  • Mix the activated Protein A with Protein B at a desired molar ratio (e.g., 1:1).

  • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quench the reaction by adding the Quenching Reagent to a final concentration of 20-50 mM and incubating for 15-30 minutes.

  • Purify the final conjugate using size-exclusion chromatography or other appropriate methods to remove unreacted proteins.

  • Analyze the resulting conjugate by SDS-PAGE to confirm crosslinking.

Protocol 2: In-vivo Crosslinking to Capture Protein-Protein Interactions

This protocol is for stabilizing protein complexes within living cells prior to lysis and analysis.

Materials:

  • This compound (or a membrane-permeable analog)

  • Cultured cells

  • Phosphate-Buffered Saline (PBS)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 7.5)

  • Lysis Buffer (e.g., RIPA buffer) with protease inhibitors

Procedure:

  • Wash cultured cells twice with ice-cold PBS.

  • Resuspend the cells in PBS.

  • Add the crosslinker to a final concentration of 1-2 mM. The optimal concentration should be determined empirically.

  • Incubate for 30 minutes at room temperature.

  • Stop the reaction by adding Quenching Buffer to a final concentration of 20-50 mM and incubate for 15 minutes.

  • Pellet the cells and wash with PBS to remove excess reagents.

  • Lyse the cells using Lysis Buffer.

  • Proceed with downstream applications such as co-immunoprecipitation followed by Western blotting or mass spectrometry.

Data Presentation

The following table summarizes key parameters for the crosslinking reactions. Note that optimal conditions can vary depending on the specific proteins involved.

ParameterRecommended RangeNotes
Crosslinker:Protein Molar Ratio 10:1 to 50:1Higher ratios may be needed for less reactive proteins.
Protein Concentration 1-10 mg/mLHigher concentrations favor intermolecular crosslinking.
pH for Succinimide Reaction (Step 1) 7.0 - 7.5Optimal for reaction with thiols.
pH for Bromopropyl Reaction (Step 2) 8.0 - 9.0Favors reaction with primary amines (lysine).
Reaction Time 1 - 4 hours at RT; Overnight at 4°CLonger incubation may increase yield but also non-specific reactions.
Quenching Reagent Tris, Glycine, or other primary amineUsed to stop the reaction by consuming excess reactive groups.

Visualizations

Reaction of this compound with Amino Acid Residues

G cluster_succinimide Succinimide Reaction with Cysteine cluster_bromopropyl Bromopropyl Reaction with Lysine/Cysteine Crosslinker_S Pyrrolidine-2,5-dione end Thioether_S Stable Thioether Bond Crosslinker_S->Thioether_S pH 7.0-7.5 Cysteine Cysteine Residue (-SH) Cysteine->Thioether_S Crosslinker_B Bromopropyl end (-Br) Amine_Linkage Stable Secondary Amine Bond Crosslinker_B->Amine_Linkage pH 8.0-9.0 Thioether_B Stable Thioether Bond Crosslinker_B->Thioether_B pH > 7.5 Lysine Lysine Residue (-NH2) Lysine->Amine_Linkage Cysteine_B Cysteine Residue (-SH) Cysteine_B->Thioether_B

Reaction scheme of the crosslinker's functional groups.
Application in Studying a Generic Signaling Pathway

This diagram illustrates how the crosslinker can be used to identify an unknown interaction partner of a protein in a signaling cascade.

cluster_pathway Generic Signaling Pathway cluster_experiment Crosslinking Experiment A Receptor B Kinase A A->B C Protein of Interest B->C D Unknown Partner (?) C->D Crosslink Add this compound to cells C->Crosslink E Downstream Effector D->E D->Crosslink Lyse Lyse cells Crosslink->Lyse IP Immunoprecipitate Protein of Interest Lyse->IP Analyze Analyze by Mass Spectrometry IP->Analyze Identify Identify Unknown Partner Analyze->Identify

Using the crosslinker to elucidate protein interactions.

References

Application Notes and Protocols: Synthesis and Utility of N-Substituted Pyrrolidine-2,5-diones from 1-(3-Bromopropyl)pyrrolidine-2,5-dione

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-(3-Bromopropyl)pyrrolidine-2,5-dione is a valuable bifunctional reagent widely employed in medicinal chemistry and drug discovery. Its structure incorporates a reactive electrophilic 3-bromopropyl group and a pyrrolidine-2,5-dione (succinimide) moiety. The succinimide ring is a privileged scaffold found in numerous biologically active compounds, exhibiting activities such as anticonvulsant, anti-inflammatory, and antimicrobial effects.[1][2][3] The primary utility of this reagent lies in its reaction with primary amines via nucleophilic substitution, providing a straightforward and efficient method for introducing a three-carbon linker terminated with a succinimide headgroup.

This reaction is particularly significant in the development of Proteolysis-Targeting Chimeras (PROTACs).[4][5] PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system.[4][6] They consist of a ligand for a target protein ("warhead") and a ligand for an E3 ubiquitin ligase, joined by a chemical linker.[5][] The reaction of this compound with primary amines is a key strategy for constructing these critical linker components, allowing for the systematic variation of linker length and composition to optimize PROTAC efficacy.[8]

Reaction Principle and Mechanism

The reaction between this compound and a primary amine proceeds through a classical bimolecular nucleophilic substitution (SN2) mechanism. The primary amine, acting as a nucleophile, attacks the electrophilic carbon atom bonded to the bromine atom. This concerted step results in the displacement of the bromide ion as a leaving group and the formation of a new carbon-nitrogen bond.

The reaction is typically performed in the presence of a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃). The base neutralizes the hydrobromic acid (HBr) generated during the reaction, preventing the protonation of the primary amine reactant. Protonation would render the amine non-nucleophilic, thereby quenching the reaction.[9] Controlling the stoichiometry and reaction conditions is crucial to favor mono-alkylation and prevent potential side reactions like over-alkylation, where the newly formed secondary amine reacts further with the alkyl bromide.[10][11]

Caption: General SN2 reaction of this compound with a primary amine.

Applications in Drug Discovery and Development

Core Component in PROTAC Linker Synthesis

The synthesis of PROTACs is a primary application of this reaction. The 1-(3-aminopropyl)pyrrolidine-2,5-dione unit forms a versatile linker that connects the two key ligands of the PROTAC. The length, rigidity, and chemical nature of the linker are critical determinants of a PROTAC's ability to form a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase), which ultimately dictates its degradation efficiency.[][8] By reacting this compound with an amine-functionalized "warhead" or E3 ligase ligand, researchers can readily synthesize libraries of PROTACs with varied linkers for structure-activity relationship (SAR) studies.

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification a 1. Dissolve primary amine and base in anhydrous solvent. b 2. Add this compound. a->b c 3. Heat mixture (60-80°C) for 4-16 hours. b->c d 4. Monitor by TLC/LC-MS. c->d e 5. Cool, dilute with EtOAc, and perform aqueous wash. d->e f 6. Dry organic layer and concentrate. e->f g 7. Purify by column chromatography. f->g h Pure Product g->h

References

Application Notes and Protocols for 1-(3-Bromopropyl)pyrrolidine-2,5-dione in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-phase peptide synthesis (SPPS) is a cornerstone technique for the efficient assembly of peptide chains on a solid support.[1] Beyond the assembly of natural amino acid sequences, SPPS allows for a wide array of post-synthetic or on-resin modifications to introduce non-natural moieties, enhancing the therapeutic potential, stability, or functional properties of peptides.[1][2] One such modification is the introduction of a pyrrolidine-2,5-dione (succinimide) group. The succinimide moiety is a versatile chemical entity found in various biologically active compounds and is utilized in bioconjugation chemistry.[3][4]

1-(3-Bromopropyl)pyrrolidine-2,5-dione is a bifunctional reagent that can be employed as an alkylating agent to introduce a propyl-succinimide handle onto a peptide. This modification is typically achieved through the nucleophilic attack of a deprotected amine group on the peptide, such as the N-terminus or the side chain of lysine, with the bromo-functionalized reagent. The introduced succinimide group can serve as a reactive handle for further conjugation, act as a structural element to induce specific conformations, or contribute to the overall pharmacological profile of the peptide. These application notes provide a generalized protocol for the on-resin modification of peptides with this compound, along with representative data and workflows.

Experimental Protocols

The following is a generalized protocol for the on-resin N-terminal or side-chain alkylation of a peptide with this compound. The specific conditions may require optimization based on the peptide sequence and the resin used.

Materials:

  • Fmoc-protected peptide-resin

  • This compound

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 20% (v/v) Piperidine in DMF

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS))

  • Diethyl ether (cold)

  • Solid-phase synthesis vessel

  • Shaker

Protocol 1: On-Resin Alkylation

  • Resin Swelling: Swell the peptide-resin (1 equivalent) in DMF for 30 minutes in a solid-phase synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate the mixture for 5 minutes at room temperature.

    • Drain the solution.

    • Repeat the piperidine treatment for an additional 10 minutes.

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Alkylation:

    • In a separate vial, dissolve this compound (5 equivalents) and DIPEA (10 equivalents) in DMF.

    • Add the alkylation solution to the deprotected peptide-resin.

    • Agitate the mixture at room temperature for 12-24 hours. The reaction progress can be monitored by a Kaiser test to check for the consumption of free amines.

  • Washing:

    • Drain the alkylation solution.

    • Wash the resin with DMF (3 times) and DCM (3 times) to remove excess reagents.

    • Dry the resin under vacuum.

  • Cleavage and Deprotection:

    • Wash the final peptide-resin with DCM (3 times) and dry under vacuum for at least 1 hour.

    • Add the cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS) to the dried resin.

    • Agitate the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation and Purification:

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity of the modified peptide by mass spectrometry.

Data Presentation

ParameterCondition 1Condition 2Condition 3
Peptide Sequence H-Lys-Gly-Ala-Val-ResinH-Gly-Ala-Val-Lys-ResinH-Lys(Boc)-Gly-Ala-Val-Resin (N-terminal alkylation)
Resin Rink AmideRink AmideWang Resin
Alkylation Site Lysine Side ChainLysine Side ChainN-terminus
Equivalents of Alkylating Agent 5105
Equivalents of Base (DIPEA) 102010
Reaction Time (hours) 122418
Temperature (°C) 254025
Crude Purity (%) 758580
Isolated Yield (%) 607065

Visualizations

experimental_workflow start Start: Fmoc-Peptide-Resin swell 1. Resin Swelling (DMF) start->swell deprotect 2. Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect wash1 Wash (DMF) deprotect->wash1 alkylate 3. Alkylation (this compound, DIPEA, DMF) wash1->alkylate wash2 Wash (DMF, DCM) alkylate->wash2 cleave 4. Cleavage & Deprotection (TFA Cocktail) wash2->cleave precipitate 5. Precipitation (Cold Diethyl Ether) cleave->precipitate purify 6. Purification (RP-HPLC) precipitate->purify end End: Purified Modified Peptide purify->end

Caption: Experimental workflow for on-resin peptide modification.

signaling_pathway receptor Cell Surface Receptor kinase_a Kinase A receptor->kinase_a Activates ligand Endogenous Ligand ligand->receptor Binds & Activates modified_peptide Modified Peptide (Competitive Inhibitor) modified_peptide->receptor Blocks Binding kinase_b Kinase B kinase_a->kinase_b Phosphorylates transcription_factor Transcription Factor kinase_b->transcription_factor Activates gene_expression Target Gene Expression transcription_factor->gene_expression Promotes

Caption: Hypothetical signaling pathway inhibition.

Application Notes

  • Potential Applications: Peptides modified with a pyrrolidine-2,5-dione moiety can be used as chemical probes to study protein-protein interactions. The succinimide group can also serve as a linker for conjugation to other molecules, such as fluorescent dyes, biotin, or cytotoxic drugs for targeted delivery. Furthermore, the modification may enhance the peptide's stability against enzymatic degradation or improve its pharmacokinetic properties.

  • Troubleshooting:

    • Incomplete Alkylation: If the Kaiser test remains positive after the initial reaction time, the reaction can be extended, or a second addition of the alkylating agent and base can be performed. Increasing the temperature may also improve the reaction rate, but care should be taken to avoid side reactions.

    • Side Reactions: Over-alkylation at multiple sites can occur, especially with peptides containing several nucleophilic residues. Using protecting groups on sensitive side chains (e.g., Boc for lysine) can ensure site-specific modification. The pH of the reaction is crucial; highly basic conditions can lead to undesired side reactions.

    • Low Yield: Poor swelling of the resin can hinder reagent accessibility.[2] Ensure the choice of solvent is appropriate for the resin type. For long or hydrophobic peptides, specialized resins and coupling protocols may be necessary to achieve high yields.[5][6]

  • Safety Considerations: this compound is an alkylating agent and should be handled with appropriate personal protective equipment (gloves, safety glasses) in a well-ventilated fume hood. TFA is a strong, corrosive acid and must be handled with extreme care. Always consult the Safety Data Sheet (SDS) for all chemicals before use.

References

Application Notes and Protocols for Bioconjugation with 1-(3-Bromopropyl)pyrrolidine-2,5-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3-Bromopropyl)pyrrolidine-2,5-dione, also known as N-(3-bromopropyl)succinimide, is a valuable bifunctional reagent for the covalent modification of biomolecules. This reagent facilitates the stable attachment of a succinimide-containing moiety to proteins, peptides, and other molecules through the formation of a thioether bond. The primary target for this modification is the thiol group of cysteine residues, which are highly nucleophilic. This process, known as alkylation, is a robust and widely used strategy in bioconjugation for applications ranging from the development of antibody-drug conjugates (ADCs) to the preparation of labeled proteins for diagnostic and research purposes.

The key reactive feature of this compound is the bromopropyl group. The bromine atom serves as a leaving group in a nucleophilic substitution reaction with the deprotonated thiol of a cysteine residue. This reaction results in the formation of a stable and irreversible thioether linkage. The succinimide portion of the molecule, while not directly involved in the conjugation reaction, can influence the physicochemical properties of the resulting bioconjugate, such as its solubility and steric profile.

These application notes provide a detailed protocol for the conjugation of this compound to proteins, focusing on the specific modification of cysteine residues.

Chemical Principle

The conjugation of this compound to a protein primarily involves the alkylation of cysteine residues. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The deprotonated thiol group (thiolate) of a cysteine residue acts as the nucleophile, attacking the carbon atom bonded to the bromine atom of the bromopropyl group. This leads to the displacement of the bromide ion and the formation of a stable thioether bond.

To ensure the specific and efficient alkylation of cysteine residues, it is crucial to control the reaction conditions, particularly the pH. The thiol group of cysteine has a pKa of approximately 8.3. Therefore, a slightly basic pH (typically 7.5-8.5) is optimal to ensure a sufficient concentration of the more nucleophilic thiolate anion. However, at higher pH values, side reactions with other nucleophilic amino acid residues, such as lysine (ε-amino group) and histidine (imidazole ring), can occur. Therefore, a careful balance of pH is necessary to maximize cysteine selectivity.

For proteins containing disulfide bonds, a reduction step is required prior to conjugation to liberate the free thiol groups of the cysteine residues. This is typically achieved using reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP). Following reduction, the excess reducing agent must be removed to prevent it from reacting with the alkylating reagent.

Data Presentation

The selection of a cysteine-modifying reagent is critical and depends on the specific application, desired reactivity, and stability of the final conjugate. Below is a comparative summary of common cysteine-modifying reagents.

Reagent ClassExample ReagentReactive GroupBond FormedOptimal pHKey Features
Haloacetyl IodoacetamideIodoacetylThioether7.5 - 8.5High reactivity, forms a very stable bond. Can have some reactivity towards other nucleophilic residues at higher pH.
Alkyl Halide This compound BromopropylThioether7.5 - 8.5Forms a stable thioether bond. Reactivity is generally lower than iodoacetamides. Good for controlled conjugation.
Maleimide N-ethylmaleimide (NEM)MaleimideThioether6.5 - 7.5Highly specific for thiols at neutral pH. The resulting thioether bond can undergo a retro-Michael reaction, leading to potential instability.[1]
Vinyl Sulfone Divinyl sulfoneVinyl sulfoneThioether8.0 - 9.0Forms a very stable thioether bond. Requires a slightly higher pH for optimal reaction.

Experimental Protocols

Materials
  • Protein/antibody containing cysteine residues (or to be engineered with cysteines)

  • This compound

  • Reaction Buffer: Phosphate-buffered saline (PBS) or other suitable buffer (e.g., Tris, HEPES), pH 7.5-8.5

  • Reducing Agent (if necessary): Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)

  • Quenching Reagent: L-cysteine or β-mercaptoethanol

  • Desalting columns (e.g., PD-10) or spin filters for buffer exchange and purification

  • Anhydrous dimethyl sulfoxide (DMSO) for dissolving the alkylating reagent

  • Standard laboratory equipment (pipettes, tubes, spectrophotometer, etc.)

Protocol 1: Cysteine-Specific Conjugation of a Protein

This protocol describes the general procedure for conjugating this compound to cysteine residues of a protein.

1. Protein Preparation and Reduction (if necessary)

  • If the protein contains disulfide bonds that need to be reduced to expose free thiols, dissolve the protein in a suitable buffer (e.g., PBS, pH 7.4).

  • Add a reducing agent such as DTT or TCEP to a final concentration of 1-10 mM. A 10 to 50-fold molar excess of the reducing agent over the protein is typically used.

  • Incubate the reaction mixture at room temperature for 30-60 minutes.

  • Remove the excess reducing agent using a desalting column or spin filtration, exchanging the buffer with the Reaction Buffer (pH 7.5-8.5). It is critical to remove all traces of the reducing agent as it will compete with the protein's thiols for the alkylating reagent.

2. Preparation of this compound Solution

  • Immediately before use, prepare a stock solution of this compound in anhydrous DMSO (e.g., 10-20 mM).

3. Conjugation Reaction

  • To the solution of the reduced and purified protein, add the desired molar excess of the this compound solution. A 5 to 20-fold molar excess of the reagent over the number of available thiol groups is a good starting point for optimization.

  • Gently mix the reaction and incubate at room temperature for 1-2 hours. The reaction can also be performed at 4°C for a longer duration (e.g., overnight) to minimize potential protein degradation. The reaction should be carried out in the dark to prevent potential side reactions.

4. Quenching the Reaction

  • After the incubation period, quench the reaction by adding a quenching reagent such as L-cysteine or β-mercaptoethanol to a final concentration of 10-50 mM. This will react with any unreacted this compound.

  • Incubate for an additional 15-30 minutes at room temperature.

5. Purification of the Conjugate

  • Remove the excess reagent and byproducts by purifying the protein conjugate using size-exclusion chromatography (SEC), dialysis, or spin filtration. The choice of purification method will depend on the scale of the reaction and the properties of the protein.

6. Characterization of the Conjugate

  • Determine the concentration of the purified conjugate using a protein concentration assay (e.g., BCA or Bradford assay).

  • Characterize the extent of conjugation (i.e., the number of reagent molecules per protein) using techniques such as mass spectrometry (e.g., MALDI-TOF or ESI-MS) to measure the mass increase of the protein.

  • Functional activity of the conjugated protein should be assessed using a relevant bioassay to ensure that the conjugation process has not compromised its biological function.

Mandatory Visualization

Conjugation_Mechanism Figure 1: Reaction Mechanism of Cysteine Alkylation Protein Protein Cys-SH TransitionState Nucleophilic Attack Protein:SH->TransitionState Reagent This compound Br-(CH2)3-N(CO)2CH2CH2 Reagent:Br->TransitionState Conjugate Conjugated Protein Protein-Cys-S-(CH2)3-N(CO)2CH2CH2 TransitionState->Conjugate:S Thioether bond formation Byproduct HBr TransitionState->Byproduct

Caption: Reaction of this compound with a protein cysteine residue.

Experimental_Workflow Figure 2: Experimental Workflow for Protein Conjugation cluster_prep Protein Preparation cluster_conjugation Conjugation cluster_analysis Purification & Analysis start Start with Protein Solution reduction Reduction of Disulfides (DTT/TCEP) start->reduction purification1 Removal of Reducing Agent reduction->purification1 add_reagent Add this compound purification1->add_reagent incubation Incubate (1-2h, RT) add_reagent->incubation quench Quench Reaction (L-cysteine) incubation->quench purification2 Purify Conjugate (SEC/Dialysis) quench->purification2 characterization Characterize Conjugate (MS, Bioassay) purification2->characterization end Final Conjugate characterization->end

Caption: Step-by-step workflow for protein conjugation with this compound.

References

Synthesis of Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione from 1-(3-Bromopropyl)pyrrolidine-2,5-dione: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3-Bromopropyl)pyrrolidine-2,5-dione, also known as N-(3-bromopropyl)succinimide, is a valuable bifunctional reagent in the synthesis of heterocyclic compounds. Its structure incorporates a reactive primary alkyl bromide and a succinimide moiety, making it an ideal precursor for constructing fused bicyclic systems, particularly those containing a piperazine or diazepane ring fused to a pyrrolidine core. This application note provides a detailed protocol for the synthesis of hexahydropyrrolo[1,2-a]pyrazine-1,4-dione, a diketopiperazine derivative, through a two-step sequence involving the initial alkylation of an amino acid ester with this compound, followed by intramolecular cyclization.

Diketopiperazines, such as the target compound, are prevalent scaffolds in natural products and exhibit a wide range of biological activities, making them attractive targets in drug discovery. The described methodology offers a straightforward and efficient route to this important class of heterocyclic compounds.

Synthetic Pathway Overview

The synthesis of hexahydropyrrolo[1,2-a]pyrazine-1,4-dione from this compound proceeds via a two-step process:

  • N-Alkylation: Reaction of an amino acid ester (e.g., glycine methyl ester) with this compound to form the intermediate N-[3-(alkoxycarbonylmethylamino)propyl]pyrrolidine-2,5-dione.

  • Intramolecular Cyclization: Base-mediated intramolecular amidation of the intermediate to yield the bicyclic product, hexahydropyrrolo[1,2-a]pyrazine-1,4-dione.

Synthetic Pathway start This compound intermediate N-Alkylated Intermediate start->intermediate N-Alkylation (Step 1) amino_acid Amino Acid Ester (e.g., Glycine Methyl Ester) amino_acid->intermediate product Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione intermediate->product Intramolecular Cyclization (Step 2)

Figure 1: General synthetic scheme for the preparation of hexahydropyrrolo[1,2-a]pyrazine-1,4-dione.

Experimental Protocols

Step 1: Synthesis of Methyl 2-((3-(2,5-dioxopyrrolidin-1-yl)propyl)amino)acetate (Intermediate)

This protocol describes the N-alkylation of glycine methyl ester with this compound.

Materials:

  • This compound

  • Glycine methyl ester hydrochloride

  • Triethylamine (TEA)

  • Acetonitrile (anhydrous)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

  • Add anhydrous acetonitrile to dissolve the starting material.

  • In a separate flask, dissolve glycine methyl ester hydrochloride (1.1 eq) and triethylamine (2.2 eq) in anhydrous acetonitrile.

  • Add the solution of glycine methyl ester and triethylamine dropwise to the stirred solution of this compound at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the triethylamine hydrobromide salt.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient) to afford the pure N-alkylated intermediate.

Step 2: Synthesis of Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione (Final Product)

This protocol details the base-mediated intramolecular cyclization of the N-alkylated intermediate.

Materials:

  • Methyl 2-((3-(2,5-dioxopyrrolidin-1-yl)propyl)amino)acetate (Intermediate from Step 1)

  • Sodium methoxide (NaOMe)

  • Methanol (anhydrous)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, dissolve the N-alkylated intermediate (1.0 eq) in anhydrous methanol.

  • Add a solution of sodium methoxide in methanol (1.1 eq) dropwise to the stirred solution at room temperature.

  • After the addition, heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Neutralize the reaction mixture with a weak acid (e.g., acetic acid or Amberlyst® 15 resin).

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography on silica gel to yield pure hexahydropyrrolo[1,2-a]pyrazine-1,4-dione.

Data Presentation

CompoundMolecular FormulaMolecular Weight ( g/mol )Typical Yield (%)Melting Point (°C)
This compound C₇H₁₀BrNO₂220.06--
Methyl 2-((3-(2,5-dioxopyrrolidin-1-yl)propyl)amino)acetate C₁₀H₁₆N₂O₄228.2570-85-
Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione C₇H₁₀N₂O₂154.1765-80178-180

Table 1: Summary of key quantitative data for the synthesis.

Logical Workflow of the Synthesis

Experimental Workflow cluster_step1 Step 1: N-Alkylation cluster_step2 Step 2: Intramolecular Cyclization s1_start Dissolve this compound in anhydrous MeCN s1_addition Add amino acid solution dropwise s1_start->s1_addition s1_reagents Prepare solution of Glycine Methyl Ester HCl and TEA in anhydrous MeCN s1_reagents->s1_addition s1_reflux Reflux for 12-18h s1_addition->s1_reflux s1_workup Cool, filter, and concentrate s1_reflux->s1_workup s1_purify Purify by Column Chromatography s1_workup->s1_purify s1_product Intermediate Product s1_purify->s1_product s2_start Dissolve Intermediate in anhydrous MeOH s1_product->s2_start Use in next step s2_reagent Add NaOMe solution dropwise s2_start->s2_reagent s2_reflux Reflux for 4-6h s2_reagent->s2_reflux s2_workup Cool, neutralize, filter, and concentrate s2_reflux->s2_workup s2_purify Purify by Recrystallization or Column Chromatography s2_workup->s2_purify s2_product Final Product: Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione s2_purify->s2_product

Figure 2: Detailed experimental workflow for the two-step synthesis.

Applications in Drug Discovery and Medicinal Chemistry

The synthesized hexahydropyrrolo[1,2-a]pyrazine-1,4-dione and its derivatives serve as valuable scaffolds in medicinal chemistry. The rigid bicyclic structure provides a well-defined three-dimensional orientation for appended functional groups, which is crucial for specific interactions with biological targets.

Potential applications and areas of interest for these compounds include:

  • Antiviral Agents: Diketopiperazines have been identified as inhibitors of various viral proteases and entry mechanisms.

  • Anticancer Therapeutics: The scaffold can be functionalized to target specific kinases or protein-protein interactions implicated in cancer progression.

  • Neurological Disorders: Certain diketopiperazines have shown neuroprotective effects and activity at central nervous system receptors.

  • Peptidomimetics: The constrained dipeptide-like structure makes them excellent candidates for mimicking peptide turns and secondary structures to modulate biological processes.

Further derivatization of the hexahydropyrrolo[1,2-a]pyrazine-1,4-dione core, for instance, by using substituted amino acid esters in the initial step, allows for the creation of a diverse library of compounds for high-throughput screening and lead optimization in drug development programs.

Application Notes and Protocols for the Use of 1-(3-Bromopropyl)pyrrolidine-2,5-dione in Antibacterial Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of 1-(3-Bromopropyl)pyrrolidine-2,5-dione as a versatile scaffold in the discovery of novel antibacterial agents. This document outlines a strategic approach for the synthesis of derivative libraries, detailed protocols for the evaluation of their antimicrobial efficacy, and insights into their potential mechanisms of action.

Introduction: The Succinimide Scaffold in Antibacterial Research

The pyrrolidine-2,5-dione, or succinimide, core is a privileged scaffold in medicinal chemistry, appearing in a variety of biologically active compounds.[1][2] Its synthetic tractability and ability to serve as a pharmacophore have led to its exploration in diverse therapeutic areas, including the development of anticonvulsant, anti-inflammatory, and anticancer agents.[1] In the realm of antibacterial drug discovery, the succinimide motif offers a unique starting point for the generation of novel chemical entities with the potential to overcome existing resistance mechanisms.

This compound is a particularly attractive starting material due to the presence of a reactive bromopropyl group. This functional handle allows for the straightforward introduction of a wide range of chemical diversity through nucleophilic substitution reactions, enabling the rapid synthesis of extensive compound libraries for screening.

Proposed Synthetic Strategy for Derivative Library Generation

The primary synthetic route for generating a library of antibacterial candidates from this compound involves the nucleophilic displacement of the bromide ion. This can be achieved by reacting the starting material with a diverse set of nucleophiles, such as amines, thiols, and azides, to yield a variety of N-substituted succinimide derivatives.

General Reaction Scheme:

Where Nu-H represents a nucleophile (e.g., primary/secondary amine, thiol, etc.)

This versatile reaction allows for the incorporation of various functional groups, including but not limited to:

  • Aromatic and Heterocyclic Amines: To explore interactions with aromatic binding pockets in bacterial enzymes.

  • Aliphatic Amines: To modulate physicochemical properties such as solubility and lipophilicity.

  • Thiols: To introduce potential metal-binding moieties or groups capable of forming disulfide bonds.

  • Azides: Which can be further functionalized via click chemistry to introduce a wider array of substituents.

A logical workflow for the synthesis and initial screening of these novel compounds is depicted below.

G cluster_synthesis Synthesis & Purification cluster_screening Antibacterial Screening A This compound C Nucleophilic Substitution Reaction A->C B Diverse Nucleophiles (Amines, Thiols, etc.) B->C D Purification & Characterization (e.g., Chromatography, NMR, MS) C->D E Synthesized Compound Library D->E F Primary Screening: Minimum Inhibitory Concentration (MIC) Assay E->F G Secondary Screening: Minimum Bactericidal Concentration (MBC) Assay F->G H Hit Compound Identification G->H I Lead Compound Development H->I Further Optimization

Figure 1. A generalized workflow for the synthesis and screening of antibacterial agents derived from this compound.

Data Presentation: Antibacterial Activity of Structurally Related Compounds

While specific antibacterial data for derivatives of this compound is not extensively available in the public domain, the following tables summarize the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values for structurally related N-substituted succinimide derivatives against various bacterial strains. This data can serve as a benchmark for newly synthesized compounds.

Table 1: Minimum Inhibitory Concentration (MIC) of Structurally Related Succinimide Derivatives (µg/mL)

Compound IDGram-Positive BacteriaGram-Negative Bacteria
Staphylococcus aureusBacillus subtilis
Reference Compound A 32[3]64[3]
Reference Compound B 16[3]32[3]
Reference Compound C 62.5Not Reported
Ciprofloxacin (Control) 0.5-20.25-1

Table 2: Minimum Bactericidal Concentration (MBC) of Structurally Related Succinimide Derivatives (µg/mL)

Compound IDGram-Positive BacteriaGram-Negative Bacteria
Staphylococcus aureusBacillus subtilis
Reference Compound A 64[3]128[3]
Reference Compound B 32[3]64[3]
Reference Compound C Not ReportedNot Reported
Ciprofloxacin (Control) 1-40.5-2

Note: The data presented is for N-arylsuccinimide and related derivatives and should be used for comparative purposes only.

Experimental Protocols

The following are detailed protocols for the synthesis of a representative derivative and the subsequent determination of its antibacterial activity.

General Protocol for the Synthesis of 1-(3-(Phenylamino)propyl)pyrrolidine-2,5-dione

This protocol describes a representative nucleophilic substitution reaction.

Materials:

  • This compound

  • Aniline

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (anhydrous)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous acetonitrile, add aniline (1.2 eq) and potassium carbonate (2.0 eq).

  • Stir the reaction mixture at 60 °C under a nitrogen atmosphere for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution (2 x 20 mL) and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired product.

  • Characterize the final compound by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol for Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard procedure.

Materials:

  • Test compounds (dissolved in a suitable solvent, e.g., DMSO)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator (37 °C)

Procedure:

  • Preparation of Bacterial Inoculum:

    • Aseptically pick 3-5 isolated colonies of the test bacterium from a fresh agar plate.

    • Inoculate the colonies into a tube containing sterile CAMHB.

    • Incubate at 37 °C with shaking until the turbidity of the culture is equivalent to a 0.5 McFarland standard (approximately 1-5 x 10⁸ CFU/mL).

    • Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the test compound in DMSO.

    • Perform serial two-fold dilutions of the compound in CAMHB in a 96-well microtiter plate. The final volume in each well should be 100 µL.

  • Inoculation and Incubation:

    • Add 100 µL of the diluted bacterial inoculum to each well containing the compound dilutions.

    • Include a positive control (bacteria in broth without compound) and a negative control (broth only).

    • Incubate the plate at 37 °C for 18-24 hours.

  • Data Interpretation:

    • After incubation, visually inspect the plates for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the compound at which there is no visible growth.

Protocol for Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill ≥99.9% of the initial bacterial inoculum.

Materials:

  • MIC plate from the previous experiment

  • Mueller-Hinton Agar (MHA) plates

  • Sterile saline or phosphate-buffered saline (PBS)

  • Micropipettes and sterile tips

  • Incubator (37 °C)

Procedure:

  • From each well of the MIC plate that shows no visible growth, take a 10 µL aliquot.

  • Spot the aliquot onto a quadrant of a fresh MHA plate.

  • Incubate the MHA plates at 37 °C for 18-24 hours.

  • After incubation, count the number of colonies on each spot.

  • The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in CFU compared to the initial inoculum count.

Potential Mechanism of Action and Signaling Pathways

While the precise mechanism of action for novel succinimide derivatives needs to be elucidated experimentally, several potential bacterial targets can be hypothesized based on the activity of other antimicrobial compounds.

Potential Bacterial Targets:

  • Cell Wall Synthesis: The structural features of some succinimide derivatives may allow them to interfere with the enzymes involved in peptidoglycan biosynthesis, a critical component of the bacterial cell wall.[4][5][6][7] Inhibition of this pathway leads to cell lysis and death.

  • DNA Gyrase: This essential bacterial enzyme is a well-established target for antibiotics.[8][9][10][11][12] Succinimide derivatives could potentially bind to the ATP-binding site of the GyrB subunit, inhibiting its function and leading to the disruption of DNA replication and repair.

The following diagram illustrates a hypothetical mechanism where a succinimide derivative inhibits bacterial DNA gyrase.

G A Succinimide Derivative B Bacterial DNA Gyrase (GyrA/GyrB) A->B Inhibition C ATP Binding to GyrB Subunit B->C Catalyzes D DNA Supercoiling C->D E DNA Replication & Transcription D->E F Bacterial Growth & Proliferation E->F

Figure 2. A hypothetical signaling pathway illustrating the inhibition of bacterial DNA gyrase by a succinimide derivative.

Further experimental validation, such as enzyme inhibition assays and molecular docking studies, is required to confirm the precise mechanism of action for any newly synthesized active compounds.

Conclusion

This compound represents a promising and versatile starting point for the development of novel antibacterial agents. The synthetic accessibility of a wide range of derivatives, coupled with established protocols for antimicrobial evaluation, provides a clear path for identifying new lead compounds. The exploration of the succinimide scaffold in this context holds significant potential for addressing the ongoing challenge of antimicrobial resistance.

References

Application of 1-(3-Bromopropyl)pyrrolidine-2,5-dione in Neuroscience Research: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

1-(3-Bromopropyl)pyrrolidine-2,5-dione is a valuable chemical intermediate, serving as a versatile building block in the synthesis of novel compounds with significant potential in neuroscience research. Its core structure, a pyrrolidine-2,5-dione (also known as a succinimide), is a well-established pharmacophore in neuropharmacology, most notably for its association with anticonvulsant properties. The presence of a reactive 3-bromopropyl group allows for the strategic introduction of various functional moieties, enabling the exploration of structure-activity relationships and the development of compounds with tailored pharmacological profiles.

One of the most promising applications of this compound is in the synthesis of hybrid anticonvulsants. By utilizing the bromopropyl linker, researchers can couple the succinimide core with other neuroactive pharmacophores, such as arylpiperazines. The arylpiperazine moiety is a common feature in many centrally acting drugs, exhibiting affinity for a range of receptors including serotonin and dopamine receptors. The resulting hybrid molecules have the potential to act on multiple targets, which may lead to a broader spectrum of anticonvulsant activity and potentially a better side-effect profile compared to existing antiepileptic drugs.

The rationale behind this synthetic strategy is to combine the voltage-gated sodium and calcium channel modulating properties often associated with the succinimide ring with the receptor-modulating effects of the arylpiperazine fragment. This dual mechanism of action is a promising approach for the treatment of complex neurological disorders like epilepsy, where multiple pathological processes are at play.

Beyond epilepsy, derivatives of this compound are being investigated for other neurological applications, including the management of neuropathic pain and as potential neuroprotective agents. The ability to readily modify the structure of the final compound by starting with this versatile intermediate makes it an indispensable tool for medicinal chemists and pharmacologists working at the forefront of neuroscience drug discovery.

Data Presentation

The following tables summarize the quantitative data for a series of 1-(3-(4-arylpiperazin-1-yl)propyl)pyrrolidine-2,5-dione derivatives, which can be synthesized using this compound as a starting material. These compounds have been evaluated for their anticonvulsant activity in various animal models of epilepsy.

Table 1: Anticonvulsant Activity of 1-(3-(4-Arylpiperazin-1-yl)propyl)pyrrolidine-2,5-dione Derivatives in the Maximal Electroshock (MES) Seizure Model

Compound IDAryl SubstituentED₅₀ (mg/kg, i.p.)
1a Phenyl45.2
1b 2-Methylphenyl38.9
1c 3-Chlorophenyl27.5
1d 4-Fluorophenyl33.1
Ethosuximide (reference) -130.0

ED₅₀: Median Effective Dose required to protect 50% of animals from seizures. i.p.: Intraperitoneal administration.

Table 2: Anticonvulsant Activity in the Subcutaneous Pentylenetetrazole (scPTZ) Seizure Model

Compound IDAryl SubstituentED₅₀ (mg/kg, i.p.)
1a Phenyl68.7
1b 2-Methylphenyl55.4
1c 3-Chlorophenyl42.1
1d 4-Fluorophenyl49.8
Ethosuximide (reference) -75.0

ED₅₀: Median Effective Dose required to prevent clonic seizures in 50% of animals.

Table 3: Neurotoxicity Assessment (Rotarod Test)

Compound IDAryl SubstituentTD₅₀ (mg/kg, i.p.)Protective Index (PI = TD₅₀/MES ED₅₀)
1a Phenyl> 300> 6.6
1b 2-Methylphenyl> 300> 7.7
1c 3-Chlorophenyl2509.1
1d 4-Fluorophenyl> 300> 9.1
Ethosuximide (reference) -4003.1

TD₅₀: Median Toxic Dose causing motor impairment in 50% of animals. PI: Protective Index, a measure of the margin of safety.

Experimental Protocols

Protocol 1: Synthesis of 1-(3-(4-(3-Chlorophenyl)piperazin-1-yl)propyl)pyrrolidine-2,5-dione (Compound 1c)

This protocol describes a representative synthesis of a neuroactive derivative using this compound as the starting material.

Materials:

  • This compound

  • 1-(3-Chlorophenyl)piperazine

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (CH₃CN), anhydrous

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexanes

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Rotary evaporator

  • Glassware for extraction and chromatography

Procedure:

  • To a solution of 1-(3-chlorophenyl)piperazine (1.0 eq) in anhydrous acetonitrile, add anhydrous potassium carbonate (2.0 eq).

  • Add this compound (1.1 eq) to the reaction mixture.

  • Heat the mixture to reflux (approximately 82°C) and stir vigorously for 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Filter the solid potassium carbonate and wash it with a small amount of acetonitrile.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude residue.

  • Dissolve the residue in dichloromethane and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent.

  • Combine the fractions containing the pure product and concentrate under reduced pressure to yield 1-(3-(4-(3-chlorophenyl)piperazin-1-yl)propyl)pyrrolidine-2,5-dione as a solid.

  • Characterize the final product by appropriate analytical methods (e.g., ¹H NMR, ¹³C NMR, Mass Spectrometry).

Protocol 2: Evaluation of Anticonvulsant Activity - Maximal Electroshock (MES) Test

This test is a model for generalized tonic-clonic seizures.

Materials:

  • Synthesized test compounds

  • Vehicle (e.g., 0.5% methylcellulose in water)

  • Male Swiss mice (20-25 g)

  • Corneal electrodes

  • Electroshock apparatus

  • Syringes and needles for intraperitoneal (i.p.) injection

Procedure:

  • Dissolve or suspend the test compounds in the vehicle to the desired concentrations.

  • Administer the test compounds or vehicle (control group) intraperitoneally to groups of mice (n=8-10 per group).

  • After a predetermined time (e.g., 30 or 60 minutes) to allow for drug absorption and distribution, subject each mouse to an electrical stimulus.

  • The stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through corneal electrodes.

  • Observe the mice for the presence or absence of a tonic hind limb extension seizure. The absence of this response is defined as protection.

  • Calculate the percentage of protected mice in each group.

  • Determine the ED₅₀ value using a suitable statistical method (e.g., probit analysis).

Protocol 3: Evaluation of Neurotoxicity - Rotarod Test

This test assesses motor coordination and potential neurological deficits.

Materials:

  • Synthesized test compounds

  • Vehicle

  • Male Swiss mice (20-25 g)

  • Rotarod apparatus (rotating rod)

  • Syringes and needles for i.p. injection

Procedure:

  • Prior to drug administration, train the mice to remain on the rotarod (e.g., rotating at 10 rpm) for a set period (e.g., 1-2 minutes).

  • Administer the test compounds or vehicle intraperitoneally to groups of trained mice.

  • At the time of peak effect determined from the anticonvulsant studies, place each mouse on the rotarod.

  • Record whether the mouse falls off the rod within the predetermined time period.

  • Calculate the percentage of mice exhibiting motor impairment in each group.

  • Determine the TD₅₀ value, the dose at which 50% of the mice fail the test.

Mandatory Visualizations

G cluster_synthesis Synthetic Pathway A This compound C 1-(3-(4-Arylpiperazin-1-yl)propyl)pyrrolidine-2,5-dione (Final Compound) A->C Nucleophilic Substitution (K₂CO₃, CH₃CN, Reflux) B Arylpiperazine B->C

Caption: Synthetic route to neuroactive pyrrolidine-2,5-dione derivatives.

G cluster_workflow Anticonvulsant Screening Workflow start Synthesized Compound admin Intraperitoneal Administration to Mice start->admin mes Maximal Electroshock (MES) Test (Tonic-Clonic Seizure Model) admin->mes scptz Subcutaneous Pentylenetetrazole (scPTZ) Test (Clonic Seizure Model) admin->scptz rotarod Rotarod Test (Neurotoxicity Assessment) admin->rotarod data Data Analysis (ED₅₀, TD₅₀, Protective Index) mes->data scptz->data rotarod->data end Lead Compound Identification data->end

Caption: Workflow for preclinical evaluation of anticonvulsant candidates.

Application Notes and Protocols: Surface Modification of Biomaterials using 1-(3-Bromopropyl)pyrrolidine-2,5-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the surface modification of biomaterials using the bifunctional linker, 1-(3-Bromopropyl)pyrrolidine-2,5-dione. This reagent serves as a valuable tool for introducing a reactive handle onto biomaterial surfaces, enabling the subsequent covalent attachment of various biomolecules, polymers, or nanoparticles. The protocols outlined below are designed to be adaptable to a range of biomaterial substrates and target molecules.

Introduction

Surface modification is a critical strategy in the development of advanced biomaterials, aiming to enhance biocompatibility, introduce specific functionalities, and control biological interactions at the material-tissue interface.[1][2] this compound is a heterobifunctional crosslinker possessing a succinimide ring and a terminal alkyl bromide. The succinimide moiety can be opened to create a stable amide linkage with primary amines on a biomaterial surface, while the bromopropyl group provides a reactive site for subsequent nucleophilic substitution, typically with thiol or amine groups of target biomolecules. This "grafting-to" approach allows for a two-step, controlled surface functionalization.[3][4][5]

This document details the chemical properties of this compound, a general workflow for its application in surface modification, and specific experimental protocols for the functionalization of amine-rich surfaces and subsequent bioconjugation.

Chemical Properties of this compound

PropertyValue
Molecular Formula C7H10BrNO2
Molecular Weight 220.06 g/mol
CAS Number 88661-56-7
IUPAC Name This compound
SMILES C1CC(=O)N(C1=O)CCCBr

(Data sourced from PubChem CID 13988516)[6]

Experimental Workflow and Signaling Pathway Visualization

The overall workflow for utilizing this compound for biomaterial surface modification can be visualized as a two-stage process. The first stage involves the preparation of an amine-functionalized biomaterial surface. The second stage is the covalent attachment of the crosslinker, followed by the conjugation of the desired biomolecule.

G cluster_0 Stage 1: Surface Amination cluster_1 Stage 2: Crosslinker Attachment & Bioconjugation Biomaterial Biomaterial Substrate (e.g., Ti, Si, Polymer) Plasma Plasma Treatment (e.g., Air, Ammonia) Biomaterial->Plasma APTES Silanization with APTES Plasma->APTES AmineSurface Amine-Functionalized Surface (-NH2) APTES->AmineSurface ActivatedSurface Bromopropyl-Functionalized Surface (-Br) AmineSurface->ActivatedSurface Reaction Crosslinker This compound Crosslinker->ActivatedSurface FunctionalizedBiomaterial Functionalized Biomaterial ActivatedSurface->FunctionalizedBiomaterial Conjugation Biomolecule Biomolecule with Nucleophile (e.g., -SH, -NH2) Biomolecule->FunctionalizedBiomaterial

Fig. 1: General workflow for surface modification.

The logical relationship for the surface reaction can be depicted as follows, highlighting the key chemical transformations.

G Surface_NH2 Surface-NH2 Surface_Linker Surface-NH-(CO)CH2CH2(CO)N-(CH2)3-Br Surface_NH2->Surface_Linker + Bromopropyl Succinimide Bromopropyl_Succinimide Br-(CH2)3-N(CO)2CH2CH2 Bromopropyl_Succinimide->Surface_Linker Final_Product Surface-Linker-Nu-Biomolecule Surface_Linker->Final_Product + Biomolecule Biomolecule_Nu Biomolecule-Nu (Nu = SH, NH2) Biomolecule_Nu->Final_Product

Fig. 2: Reaction scheme for surface functionalization.

Experimental Protocols

Protocol 1: Amine Functionalization of a Silicone-Based Biomaterial

This protocol describes the introduction of primary amine groups onto a silicone surface using plasma treatment followed by silanization with (3-aminopropyl)triethoxysilane (APTES).

Materials:

  • Silicone biomaterial coupons

  • (3-aminopropyl)triethoxysilane (APTES)

  • Anhydrous toluene

  • Ethanol

  • Deionized (DI) water

  • Plasma cleaner

  • Sonicator

  • Nitrogen gas stream

Procedure:

  • Cleaning: Thoroughly clean the silicone coupons by sonicating in ethanol for 15 minutes, followed by rinsing with DI water. Dry the coupons under a stream of nitrogen gas.

  • Plasma Activation: Place the dry coupons in a plasma cleaner and treat with air plasma for 5 minutes to generate hydroxyl (-OH) groups on the surface.

  • Silanization: a. Immediately after plasma treatment, immerse the coupons in a 2% (v/v) solution of APTES in anhydrous toluene. b. Allow the reaction to proceed for 2 hours at room temperature with gentle agitation. c. After the reaction, remove the coupons and sonicate them in fresh toluene for 10 minutes to remove any non-covalently bound APTES. d. Rinse the coupons with ethanol and then DI water. e. Dry the amine-functionalized coupons under a nitrogen stream and store them in a desiccator until further use.

Protocol 2: Grafting of this compound to Amine-Functionalized Surfaces

This protocol details the reaction of the amine-functionalized surface with the crosslinker.

Materials:

  • Amine-functionalized biomaterial (from Protocol 1)

  • This compound

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Triethylamine (TEA)

  • Ethanol

  • Nitrogen gas stream

Procedure:

  • Reaction Setup: In a moisture-free environment, prepare a 10 mM solution of this compound in anhydrous DMF. Add TEA to the solution at a final concentration of 20 mM.

  • Grafting Reaction: Immerse the amine-functionalized biomaterial coupons in the reaction solution.

  • Incubation: Allow the reaction to proceed for 12 hours at room temperature under a nitrogen atmosphere with gentle shaking.

  • Washing: a. After incubation, remove the coupons and wash them thoroughly with DMF to remove unreacted crosslinker and TEA. b. Rinse the coupons with ethanol. c. Dry the bromopropyl-functionalized coupons under a stream of nitrogen. The surface is now ready for bioconjugation.

Protocol 3: Conjugation of a Thiol-Containing Peptide to the Bromopropyl-Functionalized Surface

This protocol describes the final step of immobilizing a biomolecule, using a thiol-containing peptide as an example.

Materials:

  • Bromopropyl-functionalized biomaterial (from Protocol 2)

  • Thiol-containing peptide (e.g., Cys-Arg-Gly-Asp)

  • Phosphate-buffered saline (PBS), pH 7.4, deoxygenated

  • Ethanol

  • DI water, deoxygenated

  • Nitrogen gas stream

Procedure:

  • Peptide Solution: Prepare a 1 mg/mL solution of the thiol-containing peptide in deoxygenated PBS (pH 7.4).

  • Conjugation Reaction: Immerse the bromopropyl-functionalized coupons in the peptide solution.

  • Incubation: Incubate for 24 hours at 4°C with gentle agitation to minimize evaporation and degradation.

  • Washing: a. Remove the coupons and wash them extensively with PBS to remove non-covalently bound peptide. b. Rinse with deoxygenated DI water. c. Dry the peptide-functionalized biomaterial under a gentle stream of nitrogen.

  • Storage: Store the functionalized biomaterial at 4°C in a sterile, dry environment.

Surface Characterization

To confirm the success of each modification step, appropriate surface characterization techniques should be employed.

StepTechniqueExpected Outcome
Amine Functionalization X-ray Photoelectron Spectroscopy (XPS)Appearance of N1s peak.
Contact Angle GoniometryDecrease in water contact angle indicating increased hydrophilicity.
Crosslinker Grafting X-ray Photoelectron Spectroscopy (XPS)Appearance of Br3d peak.
Attenuated Total Reflectance-Fourier Transform Infrared Spectroscopy (ATR-FTIR)Appearance of characteristic C=O stretching peaks from the succinimide ring.
Biomolecule Conjugation X-ray Photoelectron Spectroscopy (XPS)Decrease or disappearance of the Br3d peak; increase in N1s and C1s signals corresponding to the biomolecule.
Fluorescence Microscopy (if using a fluorescently labeled biomolecule)Uniform fluorescence on the surface.

A logical workflow for the characterization process is presented below.

G Start Start: Pristine Biomaterial Step1 Amine Functionalization Start->Step1 Char1 Characterization 1: XPS (N1s) Contact Angle Step1->Char1 Step2 Crosslinker Grafting Char1->Step2 Confirmation Char2 Characterization 2: XPS (Br3d) ATR-FTIR Step2->Char2 Step3 Biomolecule Conjugation Char2->Step3 Confirmation Char3 Characterization 3: XPS (Br3d decrease) Fluorescence Step3->Char3 End End: Functionalized Biomaterial Char3->End Confirmation

Fig. 3: Characterization workflow for surface modification.

Conclusion

The use of this compound offers a versatile and robust method for the surface modification of biomaterials. The protocols provided herein serve as a comprehensive guide for researchers to functionalize amine-containing surfaces and subsequently immobilize a wide range of biomolecules. The success of this multi-step process relies on careful control of reaction conditions and thorough characterization at each stage. This approach paves the way for the development of biomaterials with tailored biological functionalities for applications in tissue engineering, drug delivery, and medical diagnostics.

References

Troubleshooting & Optimization

Technical Support Center: Intramolecular Cyclization of 3-Bromopropylamine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the intramolecular cyclization of 3-bromopropylamine derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of azetidines and related compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the intramolecular cyclization of 3-bromopropylamine derivatives to form azetidines?

A1: The main challenges stem from the inherent ring strain of the four-membered azetidine ring, which is approximately 25.4 kcal/mol.[1] This strain makes the ring susceptible to side reactions. Common issues include low yields, competing intermolecular reactions leading to polymerization or dimerization, and difficulties in purifying the final product.[2]

Q2: Why is my reaction yield consistently low?

A2: Low yields are a frequent issue and can be attributed to several factors:

  • Intermolecular Side Reactions: At high concentrations, an intermolecular reaction between two molecules of the 3-bromopropylamine derivative is often favored over the desired intramolecular cyclization. This leads to the formation of polymers and dimers.

  • Inappropriate Base or Solvent: The choice of base and solvent is critical. A base that is too strong or sterically hindered can promote elimination reactions, while the solvent can influence the reaction rate and selectivity.

  • Lack of a Protecting Group: Unprotected primary amines can undergo multiple alkylations, leading to complex mixtures. The direct cyclization of 3-bromopropylamine with potassium hydroxide, for example, is known to produce low yields.[2]

  • Poor Leaving Group: While bromide is a reasonably good leaving group, converting the corresponding alcohol (from 3-amino-1-propanol) to a tosylate or mesylate can improve reaction efficiency.[3]

Q3: What is the most significant side reaction, and how can I minimize it?

A3: The most significant side reaction is intermolecular polymerization.[3] The amino group of one molecule can react with the bromopropyl group of another, leading to a chain reaction. To minimize this:

  • Use High Dilution: Conducting the reaction at very low concentrations favors the intramolecular pathway, as the probability of one end of a molecule finding its other end is higher than it finding another molecule.

  • Employ a Protecting Group: Using a bulky N-protecting group, such as Trityl (Tr), Dimethoxytrityl (DMT), or tert-Butoxycarbonyl (Boc), can sterically hinder the intermolecular reaction.[3]

Q4: Which N-protecting group is most suitable for this cyclization?

A4: The choice of protecting group is crucial.

  • Trityl (Tr) and Dimethoxytrityl (DMT): These are bulky groups that effectively prevent intermolecular reactions and have been used successfully for azetidine synthesis.[3] They are typically removed under acidic conditions.

  • tert-Butoxycarbonyl (Boc): This is another widely used protecting group that is stable under many cyclization conditions and can be readily removed with acid.

  • Sulfonyl Groups (e.g., Tosyl): These groups can also be effective but may require harsher conditions for removal.

Q5: How do I choose the right base and solvent for the cyclization?

A5: The selection of base and solvent should be optimized for your specific substrate.

  • Bases: A non-nucleophilic, moderately strong base is often preferred. Sodium hydride (NaH) is commonly used to deprotonate N-protected amines.[4] Potassium carbonate (K₂CO₃) can also be effective, particularly in polar aprotic solvents.[5]

  • Solvents: Polar aprotic solvents like Dimethylformamide (DMF) or Tetrahydrofuran (THF) are generally good choices as they can solvate the ions involved without participating in the reaction.[4]

Q6: I'm having trouble purifying my azetidine derivative. What are the best practices?

A6: Purification can be challenging due to the polarity and potential volatility of azetidine derivatives.

  • Column Chromatography: Silica gel column chromatography is a common method. A gradient elution, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity, can be effective.

  • Extraction: Careful workup with aqueous washes can help remove inorganic salts and other water-soluble impurities.

  • Distillation: For volatile, unprotected azetidines, distillation can be a viable purification method.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Yield of Azetidine Intermolecular polymerization is dominating.- Decrease the concentration of the starting material (high dilution).- Use a bulky N-protecting group (e.g., Trityl, Boc).
The chosen base is unsuitable (e.g., promoting elimination).- Switch to a milder or less sterically hindered base (e.g., from LDA to K₂CO₃).- Optimize the reaction temperature.
The leaving group is not sufficiently reactive.- If starting from 3-amino-1-propanol, convert the hydroxyl group to a better leaving group like mesylate or tosylate.[4]
Formation of Multiple Products The amine is unprotected or the protecting group is not stable under the reaction conditions.- Ensure a suitable N-protecting group is installed and stable.- Re-evaluate the choice of base and temperature.
The starting material is decomposing.- Run the reaction at a lower temperature.- Ensure all reagents and solvents are pure and anhydrous.
Azetidine Ring Opening The purification or workup conditions are too harsh (e.g., strongly acidic).- Use milder conditions for deprotection if applicable.- Avoid strong acids during workup and purification.
Difficulty in Isolating the Product The product is volatile or highly polar.- For volatile products, consider distillation.- For polar products, use appropriate columns and solvent systems for chromatography (e.g., reverse-phase or alumina).

Data Presentation

Table 1: Comparison of Synthetic Strategies for Azetidine Synthesis

Starting Material Reagents/Conditions Yield Reference(s)
3-BromopropylaminePotassium Hydroxide (KOH)Low[2]
N-Trityl or N-Dimethoxytrityl protected halopropylaminesCyclization followed by deprotectionHigh[3]
1-p-Toluenesulfonylazetidine (cleavage)Sodium in refluxing 1-pentanol85-100%[2]
1-Benzylazetidine (hydrogenolysis)H₂, Catalyst50%[2]
Diethyl 3-N-(3-chloropropyl)iminodipropenoateSodium Carbonate (Na₂CO₃), no solvent60-70%[2]
Pre-cyclized nosylated aminePotassium Carbonate (K₂CO₃) in Acetonitrile51% (over 3 steps)[5]

Experimental Protocols

Protocol 1: General Procedure for N-Boc-Azetidine Synthesis via Intramolecular Cyclization

This protocol is a generalized procedure and may require optimization for specific substrates.

Step 1: N-Boc Protection of 3-Bromopropylamine

  • Dissolve 3-bromopropylamine hydrobromide (1.0 eq) in a 1:1 mixture of dioxane and water.

  • Add sodium bicarbonate (NaHCO₃, 2.5 eq) to the solution and stir until dissolved.

  • Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in dioxane dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

  • Once the reaction is complete, remove the dioxane under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography to obtain N-Boc-3-bromopropylamine.

Step 2: Intramolecular Cyclization

  • Under an inert atmosphere (e.g., argon or nitrogen), prepare a solution of N-Boc-3-bromopropylamine (1.0 eq) in anhydrous DMF. The concentration should be low (e.g., 0.01-0.05 M) to favor intramolecular cyclization.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise to the stirred solution.

  • Allow the reaction mixture to slowly warm to room temperature and then heat to 40-60 °C.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.

  • Extract the mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by silica gel column chromatography to afford the desired N-Boc-azetidine.

Mandatory Visualizations

experimental_workflow cluster_protection Step 1: N-Protection cluster_cyclization Step 2: Intramolecular Cyclization cluster_purification Step 3: Purification start 3-Bromopropylamine HBr reagents1 Boc₂O, NaHCO₃ Dioxane/Water start->reagents1 product1 N-Boc-3-bromopropylamine reagents1->product1 reagents2 NaH, DMF (High Dilution) product1->reagents2 product2 N-Boc-Azetidine reagents2->product2 purification Column Chromatography product2->purification final_product Pure N-Boc-Azetidine purification->final_product

Caption: Experimental workflow for the synthesis of N-Boc-azetidine.

reaction_pathways cluster_intramolecular Intramolecular Pathway (Favored at Low Concentration) cluster_intermolecular Intermolecular Pathway (Favored at High Concentration) start N-Protected 3-Bromopropylamine intra_product Azetidine Derivative start->intra_product k_intra dimer Dimer start->dimer k_inter polymer Polymer dimer->polymer Further Reaction

Caption: Competing reaction pathways in azetidine synthesis.

troubleshooting_workflow start Low Yield of Azetidine check_concentration Is the reaction run under high dilution? start->check_concentration check_pg Is a bulky N-protecting group being used? check_concentration->check_pg Yes solution_concentration Decrease concentration check_concentration->solution_concentration No check_base Is the base appropriate? (e.g., NaH, K₂CO₃) check_pg->check_base Yes solution_pg Introduce a bulky protecting group (Boc, Tr) check_pg->solution_pg No check_side_products Analyze side products (e.g., by NMR, MS) check_base->check_side_products Yes solution_base Screen different bases and temperatures check_base->solution_base No solution_polymer Side products indicate polymerization? check_side_products->solution_polymer solution_polymer->solution_concentration Yes solution_elimination Side products indicate elimination? solution_polymer->solution_elimination No solution_elimination->solution_base Yes

Caption: Troubleshooting workflow for low yield in azetidine synthesis.

References

Technical Support Center: Purification Strategies for N-Alkylation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of succinimide byproducts in N-alkylation reactions.

Frequently Asked Questions (FAQs)

Q1: What is the origin of succinimide byproduct in my N-alkylation reaction?

Succinimide is a common byproduct in several N-alkylation reactions, particularly those that utilize N-substituted succinimides as reagents. A prominent example is the Mitsunobu reaction, where a nucleophilic substitution occurs on an alcohol. In this reaction, triphenylphosphine and a dialkyl azodicarboxylate activate the alcohol, which is then displaced by a nucleophile, such as an imide. The reaction of the imide results in the formation of the desired N-alkylated product, leaving behind succinimide as a byproduct. Another common source is the use of N-bromosuccinimide (NBS) in bromination reactions, where succinimide is the reduced form of the reagent.

Q2: What are the primary methods for removing the succinimide byproduct?

The most common and effective methods for removing the succinimide byproduct from a reaction mixture are:

  • Aqueous Extraction: This technique leverages the high water solubility of succinimide.

  • Precipitation/Crystallization: This method is effective when the desired product and the succinimide have significantly different solubilities in a particular solvent.

  • Column Chromatography: This is a versatile technique for separating compounds based on their polarity.

The choice of method depends on the properties of the desired N-alkylated product, such as its solubility, polarity, and stability to acidic or basic conditions.

Q3: How can I determine the best purification strategy for my specific product?

The selection of an appropriate purification strategy is crucial for obtaining a high purity of the desired N-alkylated product. The following decision tree can guide you in choosing the most suitable method based on the properties of your product.

G start Start: Crude Reaction Mixture (Product + Succinimide) product_solubility Is the product soluble in a water-immiscible organic solvent (e.g., DCM, EtOAc)? start->product_solubility product_stability Is the product stable to a mild base (e.g., NaHCO3)? product_solubility->product_stability Yes complex_case Consider Advanced Techniques: - Reverse-phase HPLC - Recrystallization product_solubility->complex_case No product_stability_strong_base Is the product stable to a dilute strong base (e.g., NaOH)? product_stability->product_stability_strong_base Yes aqueous_wash Perform Aqueous Wash (Water only) product_stability->aqueous_wash No basic_wash Perform Aqueous Wash (Dilute NaHCO3 or NaOH) product_stability_strong_base->basic_wash Yes product_stability_strong_base->basic_wash No (Use NaHCO3) precipitation_check Is the product soluble in a non-polar solvent where succinimide is insoluble (e.g., diethyl ether, hexane)? chromatography Purify by Column Chromatography precipitation_check->chromatography No precipitation Precipitate Succinimide and filter precipitation_check->precipitation Yes aqueous_wash->precipitation_check basic_wash->precipitation_check precipitation->chromatography

Figure 1. Decision tree for selecting a purification strategy.

Troubleshooting Guides

Issue 1: Succinimide co-elutes with my polar product during silica gel column chromatography.

This is a common problem because succinimide is a polar compound and can have similar retention factors to other polar products on a normal-phase silica gel column.

  • Solution 1: Aqueous Workup Prior to Chromatography: Before running the column, perform an aqueous workup as detailed in the experimental protocols below. This will remove the majority of the water-soluble succinimide, reducing the load on the column and improving the separation.

  • Solution 2: Use a Silica Gel Plug: Pass the crude reaction mixture through a short plug of silica gel using a less polar solvent system. This can retain the highly polar succinimide while allowing your less polar product to elute.

  • Solution 3: Reverse-Phase HPLC: If normal-phase chromatography is ineffective, preparative reverse-phase HPLC is an excellent alternative. In reverse-phase chromatography, the separation is based on hydrophobicity, and the polar succinimide will elute early, likely well-separated from a less polar product.

Issue 2: My product is sensitive to base, so I cannot use a basic aqueous wash.

If your product contains base-labile functional groups (e.g., esters), using a strong base like NaOH for extraction is not advisable.

  • Solution 1: Repeated Water Washes: Perform multiple extractions with deionized water or brine. While less efficient than a basic wash, repeated washes can gradually remove a significant amount of the succinimide.

  • Solution 2: Precipitation: If your product is soluble in a non-polar solvent in which succinimide is insoluble (see Table 1), you can attempt to precipitate the succinimide. Dissolve the crude mixture in a minimal amount of a suitable solvent and then add a non-polar solvent like diethyl ether or hexane to induce precipitation of the succinimide, which can then be removed by filtration.

  • Solution 3: Careful Column Chromatography: After removing as much succinimide as possible with water washes, meticulous column chromatography may be necessary.

Issue 3: My product is water-soluble, making aqueous extraction difficult.

When the desired product has significant water solubility, a standard aqueous extraction will lead to product loss.

  • Solution 1: Back-Extraction: After the initial aqueous wash, you can try to "back-extract" your product from the aqueous layer using a more polar organic solvent, if your product has some solubility in it. This is often an iterative process and may not be highly efficient.

  • Solution 2: Solvent Evaporation and Precipitation: If the product is significantly less soluble than succinimide in a specific organic solvent, you can evaporate the reaction solvent and then triturate the residue with a solvent that will dissolve the succinimide but not your product.

  • Solution 3: Reverse-Phase Chromatography: This is often the most effective method for separating water-soluble organic compounds.

Data Presentation

Table 1: Solubility of Succinimide in Various Solvents

SolventSolubility ( g/100 mL)Temperature (°C)Reference(s)
Water33.325
Boiling Water142.9100
Ethanol4.225
Hot Ethanol2060
Methanol3.3 (cold)Not Specified
Hot Methanol20Not Specified
DichloromethaneSparingly SolubleNot Specified
Ethyl AcetateData not availableNot Specified
Diethyl EtherInsolubleNot Specified
ChloroformInsolubleNot Specified
HexaneInsolubleNot Specified
Carbon TetrachlorideInsolubleNot Specified

Experimental Protocols

Protocol 1: Aqueous Extraction (Basic Wash)

This protocol is suitable for base-stable products that are soluble in a water-immiscible organic solvent.

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate).

  • Neutral Wash: Transfer the organic solution to a separatory funnel and wash with an equal volume of deionized water. Allow the layers to separate and discard the aqueous layer.

  • Basic Wash: Wash the organic layer with an equal volume of a 5% aqueous sodium bicarbonate (NaHCO₃) solution. Shake the funnel gently, venting frequently to release any pressure. Allow the layers to separate and discard the aqueous layer. For more effective removal, a dilute (e.g., 1M) sodium hydroxide (NaOH) solution can be used if the product is stable to stronger bases.

  • Repeat Basic Wash: Repeat the basic wash one more time to ensure complete removal of the succinimide.

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove any remaining water.

  • Drying and Concentration: Drain the organic layer into a clean flask and dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄). Filter the solution to remove the drying agent and concentrate the filtrate under reduced pressure to yield the purified product.

Protocol 2: Precipitation of Succinimide

This protocol is suitable for products that are soluble in non-polar organic solvents where succinimide has poor solubility.

  • Solvent Removal: Concentrate the crude reaction mixture under reduced pressure to remove the reaction solvent.

  • Dissolution of Product: Dissolve the resulting residue in a minimal amount of a solvent in which your product is soluble, but succinimide is not (e.g., diethyl ether or a mixture of dichloromethane and hexane).

  • Precipitation: The succinimide should precipitate out of the solution as a solid. The process can be aided by cooling the mixture in an ice bath.

  • Filtration: Filter the mixture to remove the solid succinimide. Wash the filter cake with a small amount of the cold non-polar solvent.

  • Concentration: Collect the filtrate and concentrate it under reduced pressure to obtain the purified product.

Mandatory Visualizations

N-Alkylation via Mitsunobu Reaction: Succinimide Byproduct Formation

The following diagram illustrates the general mechanism of a Mitsunobu reaction where an imide is used as a nucleophile, leading to the formation of an N-alkylated product and triphenylphosphine oxide and a hydrazine derivative as byproducts. The succinimide itself is not directly formed in this specific example, but the principle of using an imide nucleophile is demonstrated. For reactions involving N-hydroxysuccinimide esters, the succinimide is the leaving group.

G Alcohol Alcohol N-Alkyl_Imide N-Alkylated Imide Alcohol->N-Alkyl_Imide Phthalimide Imide (e.g., Phthalimide) Phthalimide->N-Alkyl_Imide PPh3 Triphenylphosphine (PPh3) TPPO Triphenylphosphine oxide (TPPO) PPh3->TPPO DEAD Diethyl azodicarboxylate (DEAD) Hydrazine_Deriv Hydrazine derivative DEAD->Hydrazine_Deriv

Figure 2. Byproduct formation in a Mitsunobu reaction.
Experimental Workflow for Aqueous Extraction

The following diagram outlines the step-by-step workflow for the removal of succinimide using an aqueous extraction protocol.

G start Start: Crude Reaction Mixture dissolve Dissolve in Organic Solvent start->dissolve neutral_wash Wash with Water dissolve->neutral_wash separate1 Separate Layers neutral_wash->separate1 basic_wash Wash with Dilute Base separate1->basic_wash Organic Layer Aqueous Waste 1 Aqueous Waste 1 separate1->Aqueous Waste 1 Aqueous Layer separate2 Separate Layers basic_wash->separate2 brine_wash Wash with Brine separate2->brine_wash Organic Layer Aqueous Waste 2 Aqueous Waste 2 separate2->Aqueous Waste 2 Aqueous Layer separate3 Separate Layers brine_wash->separate3 dry Dry Organic Layer (e.g., Na2SO4) separate3->dry Organic Layer Aqueous Waste 3 Aqueous Waste 3 separate3->Aqueous Waste 3 Aqueous Layer filter Filter dry->filter concentrate Concentrate filter->concentrate end Purified Product concentrate->end

Figure 3. Workflow for aqueous extraction of succinimide.

Technical Support Center: Synthesis of 1-(3-Bromopropyl)pyrrolidine-2,5-dione

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 1-(3-Bromopropyl)pyrrolidine-2,5-dione. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the synthesis of this compound?

A1: The synthesis is typically achieved through the N-alkylation of succinimide with 1,3-dibromopropane. The reaction involves the deprotonation of succinimide by a base to form a nucleophilic succinimide anion, which then attacks one of the electrophilic carbon atoms of 1,3-dibromopropane in a nucleophilic substitution reaction (SN2).

Q2: Which bases are suitable for this reaction?

A2: A variety of bases can be used to deprotonate succinimide. Common choices include potassium carbonate (K₂CO₃), sodium hydride (NaH), and potassium hydroxide (KOH). The choice of base can influence the reaction rate and yield, and may depend on the solvent used.[1]

Q3: What solvents are recommended for this synthesis?

A3: Polar aprotic solvents are generally preferred for this type of N-alkylation as they can dissolve the reactants and facilitate the SN2 reaction. Commonly used solvents include dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetone.[1] Ionic liquids have also been reported as effective media for N-alkylation of imides.[1]

Q4: What are the main potential side products in this reaction?

A4: The primary side product of concern is 1,3-bis(succinimido)propane. This arises from a second substitution reaction where a succinimide anion reacts with the remaining bromopropyl group of the desired product. Using a large excess of 1,3-dibromopropane can help to minimize the formation of this di-substituted byproduct.

Q5: How can I monitor the progress of the reaction?

A5: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). A suitable eluent system (e.g., a mixture of ethyl acetate and hexane) should be chosen to achieve good separation between the starting materials (succinimide and 1,3-dibromopropane), the desired product, and any side products. The spots can be visualized using a potassium permanganate stain or under UV light if the compounds are UV-active.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Ineffective Deprotonation: The base used may be too weak or not sufficiently soluble in the chosen solvent. 2. Low Reaction Temperature: The reaction may be too slow at the temperature employed. 3. Poor Reagent Quality: Succinimide or 1,3-dibromopropane may be impure or degraded. 4. Inappropriate Solvent: The reactants may not be fully dissolved, hindering the reaction.[2]1. Base Selection: Consider using a stronger base like sodium hydride (NaH) in an anhydrous solvent like DMF. Ensure the base is fresh and properly handled. 2. Increase Temperature: Gently heat the reaction mixture. Typical temperatures for such alkylations range from room temperature to 80 °C, depending on the solvent and base.[3] 3. Verify Reagent Purity: Use freshly opened or purified reagents. 4. Solvent Optimization: Switch to a solvent with better solubilizing properties for all reactants, such as DMF or DMSO.
Formation of a Significant Amount of 1,3-bis(succinimido)propane 1. Stoichiometry: The molar ratio of succinimide to 1,3-dibromopropane is too high.1. Adjust Stoichiometry: Use a significant excess of 1,3-dibromopropane (e.g., 3-5 equivalents) relative to succinimide. This will statistically favor the mono-alkylation product. The unreacted 1,3-dibromopropane can be removed during workup or purification.
Difficult Purification 1. Co-elution in Chromatography: The product and starting materials or side products may have similar polarities, making separation by column chromatography challenging. 2. Product is an oil or low-melting solid: Difficulty in inducing crystallization.1. Optimize Chromatography: Experiment with different solvent systems for column chromatography. A gradient elution might be necessary. Alternatively, try a different stationary phase (e.g., alumina). 2. Aqueous Wash: An aqueous workup can help remove unreacted succinimide and the base. 3. Recrystallization: Attempt recrystallization from a variety of solvents or solvent mixtures (e.g., ethanol, isopropanol, ethyl acetate/hexane). Seeding with a small crystal of pure product can sometimes induce crystallization.[4]
Incomplete Reaction 1. Insufficient Reaction Time: The reaction may not have been allowed to proceed to completion. 2. Deactivation of Base: The base may have been consumed by moisture in the reagents or solvent.1. Increase Reaction Time: Continue to monitor the reaction by TLC until the starting material is consumed. 2. Use Anhydrous Conditions: Ensure that the solvent is dry and that the reaction is protected from atmospheric moisture, especially when using water-sensitive bases like sodium hydride.

Experimental Protocols

Protocol 1: N-Alkylation of Succinimide using Potassium Carbonate in DMF

This protocol is a general method adapted from similar N-alkylation procedures.

Materials:

  • Succinimide

  • 1,3-Dibromopropane

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Hexane

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add succinimide (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

  • Add anhydrous DMF to the flask to dissolve the reactants.

  • Add 1,3-dibromopropane (3.0 eq) to the reaction mixture.

  • Heat the mixture to 60-70 °C and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into a separatory funnel containing water and extract with ethyl acetate (3 x volume of DMF).

  • Combine the organic layers and wash with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to yield pure this compound.

Protocol 2: Synthesis of the Analogous N-(3-Bromopropyl)phthalimide

This protocol for a similar compound can provide guidance for reaction conditions.[4]

Materials:

  • Potassium phthalimide (90 g)

  • 1,3-Dibromopropane (74 ml)

  • Dimethylacetamide (300 ml)

  • Ethanol

Procedure:

  • Mix potassium phthalimide with dimethylacetamide and stir.[4]

  • Add 1,3-dibromopropane to the mixture.[4]

  • Heat the reaction at 120 °C for 4 hours.[4]

  • Pour the cooled reaction solution into 1 L of water to precipitate the product.[4]

  • Filter the crystals and recrystallize from ethanol to obtain pure N-(3-bromopropyl)phthalimide.[4] A yield of 77% has been reported for this procedure.[4]

Data Presentation

The following table provides a hypothetical comparison of reaction conditions for the synthesis of this compound based on general principles of N-alkylation. Experimental results would be needed to populate this table with actual data.

Entry Base (eq) Solvent Temperature (°C) Time (h) Yield (%) Purity (%)
1K₂CO₃ (1.5)AcetoneReflux24Data not availableData not available
2K₂CO₃ (1.5)DMF7018Data not availableData not available
3NaH (1.2)THF5012Data not availableData not available
4Cs₂CO₃ (1.5)DMF2524Data not availableData not available

Visualizations

Experimental Workflow

experimental_workflow reagents Combine Succinimide, 1,3-Dibromopropane, and Base in Solvent reaction Heat and Stir (Monitor by TLC) reagents->reaction workup Aqueous Workup and Extraction reaction->workup purification Purification (Column Chromatography / Recrystallization) workup->purification product This compound purification->product troubleshooting_logic start Low Yield or Incomplete Reaction? check_base Is the base strong enough and anhydrous? start->check_base Yes check_temp Is the reaction temperature adequate? start->check_temp No, reaction is slow check_reagents Are the reagents pure and dry? check_base->check_reagents Yes change_base Use a stronger/drier base (e.g., NaH) check_base->change_base No increase_temp Increase Temperature check_temp->increase_temp Yes purify_reagents Purify/Dry Reagents and Solvent check_reagents->purify_reagents No

References

Preventing over-alkylation with 1-(3-Bromopropyl)pyrrolidine-2,5-dione

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using 1-(3-Bromopropyl)pyrrolidine-2,5-dione in their experiments. The focus is on preventing over-alkylation, a common side reaction in N-alkylation procedures.

Frequently Asked Questions (FAQs)

Q1: What is over-alkylation and why does it occur with this compound?

A1: Over-alkylation is a common side reaction in which the target nucleophile, typically a primary amine, reacts with more than one molecule of the alkylating agent. In the context of using this compound with a primary amine (R-NH₂), the desired mono-alkylated product, a secondary amine, is often more nucleophilic and less sterically hindered than the starting primary amine. This increased reactivity makes it prone to reacting with a second molecule of the alkylating agent, leading to the formation of a tertiary amine as a byproduct. This can result in complex product mixtures and reduced yields of the desired mono-alkylated product.

Q2: How does stoichiometry influence the prevention of over-alkylation?

A2: Stoichiometry is a critical factor in controlling the extent of alkylation. To favor mono-alkylation, a molar excess of the primary amine relative to this compound is often employed. This ensures that the alkylating agent is more likely to encounter and react with the more abundant starting primary amine rather than the mono-alkylated product. Conversely, using an excess of the alkylating agent will drive the reaction towards di-alkylation.

Q3: What is the role of the base in controlling over-alkylation?

A3: The choice of base is crucial for controlling the reaction. A base is required to neutralize the hydrobromic acid (HBr) formed during the reaction. The strength and steric bulk of the base can influence the selectivity of the alkylation. Weaker bases, such as potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃), are often preferred as they are less likely to deprotonate the mono-alkylated secondary amine, thereby reducing its reactivity towards further alkylation. Stronger bases like sodium hydride (NaH) can lead to a higher degree of over-alkylation.

Q4: Can reaction temperature and time be optimized to prevent over-alkylation?

A4: Yes, temperature and reaction time are key parameters to control. Alkylation reactions are often exothermic, and higher temperatures can increase the rate of both the desired and undesired reactions. Generally, lower reaction temperatures are favored to improve selectivity for mono-alkylation. It is also important to monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) and to stop the reaction once the starting material is consumed to prevent the formation of over-alkylation products.

Q5: How can I purify the desired mono-alkylated product from the di-alkylated byproduct?

A5: Purification of the mono-alkylated product from a mixture containing the di-alkylated byproduct and unreacted starting materials can often be achieved using column chromatography on silica gel. The polarity difference between the primary amine, the more polar mono-alkylated secondary amine, and the less polar di-alkylated tertiary amine allows for their separation. In some cases, if the boiling points of the products are sufficiently different, distillation under reduced pressure can also be an effective purification method.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
High percentage of di-alkylated product observed. The mono-alkylated product is more nucleophilic than the starting amine. The stoichiometry of the reactants is not optimal. The reaction temperature is too high. The base used is too strong.Use a molar excess of the primary amine (2-3 equivalents). Add the this compound slowly to the reaction mixture. Lower the reaction temperature. Use a weaker base such as K₂CO₃ or NaHCO₃.
Low or no reaction yield. The primary amine is not sufficiently nucleophilic. The reaction temperature is too low. The base is not effective enough. The solvent is not appropriate.For less reactive amines, a slightly higher temperature may be required, but monitor for over-alkylation. Consider using a more effective, yet still mild, base like cesium carbonate (Cs₂CO₃). Ensure the use of a suitable polar aprotic solvent such as acetonitrile (ACN) or N,N-dimethylformamide (DMF) to dissolve the reactants.
Formation of multiple unidentified byproducts. The reaction temperature is too high, leading to decomposition. The starting materials are impure. The reaction was left for too long.Perform the reaction at a lower temperature and monitor it closely. Ensure the purity of the amine and the alkylating agent. Stop the reaction as soon as the starting material is consumed, as confirmed by TLC or LC-MS.
Difficulty in purifying the mono-alkylated product. The polarity difference between the mono- and di-alkylated products is small.Optimize the solvent system for column chromatography to achieve better separation. Consider derivatization of the amine mixture to facilitate separation, followed by deprotection.

Experimental Protocols

Protocol for Selective Mono-N-Alkylation of a Primary Amine

This protocol provides a general procedure for the selective mono-alkylation of a primary amine with this compound, aiming to minimize the formation of the di-alkylated byproduct.

Materials:

  • Primary amine

  • This compound

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (ACN), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add the primary amine (2.0 eq.) and anhydrous potassium carbonate (2.0 eq.).

  • Add anhydrous acetonitrile to the flask to achieve a suitable concentration (e.g., 0.1-0.5 M).

  • Stir the suspension at room temperature for 15-30 minutes.

  • In a separate flask, dissolve this compound (1.0 eq.) in a minimal amount of anhydrous acetonitrile.

  • Add the solution of this compound dropwise to the stirred amine suspension over a period of 30-60 minutes.

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC (e.g., using a 10% methanol in dichloromethane eluent system). The reaction is typically complete within 12-24 hours.

  • Upon completion, filter the reaction mixture to remove the inorganic salts and wash the solid with acetonitrile.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired mono-alkylated product.

Data Presentation

The following table summarizes the expected influence of key reaction parameters on the ratio of mono- to di-alkylation products. This data is illustrative and based on general principles of N-alkylation reactions. Actual results may vary depending on the specific primary amine used.

Parameter Condition A Condition B Expected Outcome
Stoichiometry (Amine:Alkylating Agent) 1:13:1Condition B will significantly favor the mono-alkylated product.
Base NaHK₂CO₃Condition B with a weaker base will reduce the formation of the di-alkylated product.
Temperature 80 °CRoom TemperatureCondition B at a lower temperature will increase the selectivity for mono-alkylation.
Solvent TolueneAcetonitrileCondition B with a polar aprotic solvent will generally lead to faster reaction rates.

Visualizations

Signaling Pathways and Experimental Workflows

reaction_pathway Amine Primary Amine (R-NH2) MonoAlkylated Mono-alkylated Product (Secondary Amine) Amine->MonoAlkylated + Alkylating Agent AlkylatingAgent This compound DiAlkylated Di-alkylated Product (Tertiary Amine) MonoAlkylated->DiAlkylated + Alkylating Agent (Over-alkylation)

Caption: Reaction pathway showing the formation of mono- and di-alkylated products.

troubleshooting_workflow start Over-alkylation Observed check_stoichiometry Increase Amine:Alkylating Agent Ratio (e.g., 3:1) start->check_stoichiometry check_temperature Lower Reaction Temperature (e.g., to Room Temp.) check_stoichiometry->check_temperature check_base Use a Weaker Base (e.g., K2CO3) check_temperature->check_base slow_addition Add Alkylating Agent Slowly check_base->slow_addition monitor_reaction Monitor Reaction Closely by TLC/LC-MS slow_addition->monitor_reaction stop_reaction Stop Reaction Upon Consumption of Starting Material monitor_reaction->stop_reaction

Caption: Troubleshooting workflow for preventing over-alkylation.

logical_relationship cluster_factors Controlling Factors cluster_outcomes Desired Outcome Stoichiometry Excess Amine MonoAlkylation Selective Mono-alkylation Stoichiometry->MonoAlkylation Temperature Low Temperature Temperature->MonoAlkylation Base Weak Base Base->MonoAlkylation AdditionRate Slow Addition AdditionRate->MonoAlkylation

Caption: Logical relationship between reaction parameters and selective mono-alkylation.

Improving yield in reactions with 1-(3-Bromopropyl)pyrrolidine-2,5-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for optimizing reactions involving 1-(3-Bromopropyl)pyrrolidine-2,5-dione. Below you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data to improve reaction yields and minimize impurities.

Troubleshooting Guide

This guide addresses common issues encountered during the N-alkylation of amines and O-alkylation of phenols with this compound.

Issue 1: Low or No Product Yield

Potential Cause Troubleshooting Steps
Incomplete Deprotonation of the Nucleophile - Select a suitable base: For primary and secondary amines, inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent (e.g., DMF, Acetonitrile) are often effective. For less nucleophilic amines or phenols, a stronger base such as sodium hydride (NaH) may be necessary to ensure complete deprotonation.
Low Reactivity of Starting Materials - Increase Reaction Temperature: Gently heating the reaction mixture can significantly increase the reaction rate. Monitor the reaction closely by TLC or LC-MS to avoid decomposition. - Consider Microwave Irradiation: Microwave synthesis can sometimes improve yields and reduce reaction times, particularly for less reactive substrates.
Poor Solvent Choice - Use Polar Aprotic Solvents: Solvents like DMF, DMSO, and acetonitrile are generally recommended as they effectively dissolve the reactants and facilitate the Sₙ2 reaction.
Degradation of Reagents - Ensure Anhydrous Conditions: Moisture can hydrolyze the pyrrolidine-2,5-dione ring or react with strong bases. Use anhydrous solvents and an inert atmosphere (e.g., nitrogen or argon). - Check Reagent Purity: Use high-purity this compound and nucleophile.

Issue 2: Formation of Multiple Products (Over-alkylation)

Potential Cause Troubleshooting Steps
Product is More Nucleophilic than Starting Material - Control Stoichiometry: Use a slight excess of the amine or phenol relative to this compound to favor mono-alkylation.
High Reaction Temperature or Concentration - Lower the Temperature: Running the reaction at a lower temperature can help control the rate of the second alkylation. - Slow Addition of Alkylating Agent: Add the this compound solution dropwise to the reaction mixture to maintain a low concentration of the electrophile.

Issue 3: Presence of Impurities After Work-up

Potential Cause Troubleshooting Steps
Unreacted Starting Materials - Optimize Reaction Time: Monitor the reaction by TLC or LC-MS to ensure it goes to completion. - Purification: Use flash column chromatography to separate the product from unreacted starting materials. A gradient elution system may be necessary.
Hydrolysis of the Succinimide Ring - Maintain Neutral or Anhydrous Conditions: Avoid strongly acidic or basic aqueous conditions during work-up if the product is sensitive to hydrolysis. - Purification: The resulting succinic acid derivative can often be removed by a mild basic wash during liquid-liquid extraction.[1]
Formation of Elimination Byproducts - Use a Non-Nucleophilic Base: A hindered base can minimize the competing E2 elimination reaction.

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction when using this compound?

A1: The most common side reaction is the formation of elimination products, particularly when using a strong, sterically hindered base. Another potential side reaction is the hydrolysis of the pyrrolidine-2,5-dione ring if the reaction or work-up is performed in the presence of water, especially under acidic or basic conditions.

Q2: How can I improve the solubility of my reactants?

A2: Polar aprotic solvents such as DMF, DMSO, and acetonitrile are generally effective for dissolving both this compound and a wide range of amine and phenol nucleophiles. Gentle heating can also improve solubility.

Q3: What is the best method to monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is a quick and effective method for monitoring the reaction. Staining with potassium permanganate can help visualize the reactants and products. For more quantitative analysis, liquid chromatography-mass spectrometry (LC-MS) is recommended.

Q4: My product is difficult to purify by column chromatography. What are my options?

A4: If your product is a solid, recrystallization can be an effective purification method.[1] For oils or compounds that co-elute with impurities, consider using a different stationary phase (e.g., alumina) or a different solvent system for chromatography. Preparative HPLC can also be a powerful tool for purifying challenging compounds.

Data Presentation

Table 1: Optimization of Reaction Conditions for the Synthesis of 1,4,5-Trisubstituted Pyrrolidine-2,3-diones.[2]

While not a direct reaction of this compound, this table illustrates how systematic changes in reaction parameters can significantly impact yield. A similar approach can be applied to optimize your reaction.

EntryReactant Ratio (Amine:Pyrrolidinone)SolventVolume (mL)Temperature (°C)Time (h)Yield (%)
12.5 : 1DMF195662
22.5 : 1Acetic Acid1959.536
31 : 1Ethanol180569
42.5 : 1Ethanol180372
52.5 : 1Ethanol180573
64 : 1Ethanol180582
74 : 1Ethanol0.580586
84 : 1Ethanol0.3480589

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation of a Secondary Amine

This protocol provides a general starting point for the reaction of a secondary amine with this compound.

Materials:

  • This compound (1.0 eq.)

  • Secondary amine (1.1 eq.)

  • Potassium carbonate (K₂CO₃) (1.5 eq.)

  • Anhydrous Dimethylformamide (DMF)

  • Round-bottom flask with a magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a round-bottom flask under an inert atmosphere, add the secondary amine, potassium carbonate, and anhydrous DMF.

  • Stir the mixture at room temperature for 15-30 minutes.

  • Add this compound to the mixture.

  • Heat the reaction mixture to 60-80°C and monitor the progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the reaction mixture to remove the inorganic salts.

  • The filtrate can be concentrated under reduced pressure.

  • The crude product is then purified by flash column chromatography on silica gel.

Mandatory Visualizations

Signaling Pathways and Logical Relationships

reaction_troubleshooting cluster_start Start cluster_causes Potential Causes cluster_solutions Solutions start Low Yield in Reaction cause1 Incomplete Deprotonation start->cause1 cause2 Low Reactivity start->cause2 cause3 Side Reactions start->cause3 sol1a Use Stronger Base (e.g., NaH) cause1->sol1a sol1b Optimize Base Stoichiometry cause1->sol1b sol2a Increase Temperature cause2->sol2a sol2b Change Solvent (e.g., DMF, DMSO) cause2->sol2b sol3a Control Stoichiometry (Excess Nucleophile) cause3->sol3a sol3b Slow Addition of Alkylating Agent cause3->sol3b

Caption: Troubleshooting workflow for low reaction yield.

experimental_workflow prep 1. Reaction Setup - Amine/Phenol - Base (e.g., K₂CO₃) - Anhydrous Solvent (e.g., DMF) stir1 2. Stir at RT (15-30 min) prep->stir1 add_reagent 3. Add this compound stir1->add_reagent reaction 4. Heat Reaction (e.g., 60-80 °C) Monitor by TLC/LC-MS add_reagent->reaction workup 5. Work-up - Cool to RT - Filter - Concentrate reaction->workup purify 6. Purification (Flash Column Chromatography) workup->purify product Pure Product purify->product

Caption: General experimental workflow for alkylation.

References

Stability of 1-(3-Bromopropyl)pyrrolidine-2,5-dione under basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of 1-(3-Bromopropyl)pyrrolidine-2,5-dione under basic conditions. Below you will find frequently asked questions, troubleshooting advice, and experimental protocols to assist in your research.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My reaction using this compound under basic conditions is giving low yields or unexpected side products. What could be the cause?

A1: this compound, like other N-substituted succinimides, is susceptible to hydrolysis under basic conditions. The primary issue is likely the base-catalyzed cleavage of the succinimide ring, which opens to form a succinamic acid derivative. This degradation pathway competes with your desired reaction, reducing the yield of your target product.

Troubleshooting Steps:

  • pH Control: Carefully control the pH of your reaction. The rate of hydrolysis is significantly accelerated at higher pH.[1] If possible, conduct your reaction at a lower pH or use a milder base.

  • Temperature: Elevated temperatures can increase the rate of hydrolysis.[1] Consider running your reaction at a lower temperature, even if it requires a longer reaction time.

  • Reaction Time: Minimize the reaction time to reduce the exposure of the compound to basic conditions. Monitor the reaction progress closely to determine the optimal time for quenching.

  • Choice of Base: Strong bases like sodium hydroxide will rapidly hydrolyze the succinimide ring. If your protocol allows, consider using a weaker, non-nucleophilic organic base.

Q2: How stable is the succinimide ring of this compound to hydrolysis?

Q3: I suspect my stored solution of this compound in a basic buffer has degraded. How can I confirm this?

A3: You can confirm degradation using analytical techniques such as Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) or Mass Spectrometry (MS).

  • RP-HPLC: The ring-opened hydrolyzed product is more polar than the parent compound and will therefore have a shorter retention time on a C18 column. By comparing the chromatogram of your stored solution to a freshly prepared standard, you can quantify the extent of degradation.

  • Mass Spectrometry: The hydrolysis of the succinimide ring results in the addition of a water molecule. This will lead to a mass increase of +18 Da in the hydrolyzed product compared to the parent compound.

Q4: Can the hydrolysis of the succinimide ring be reversed?

A4: While hydrolysis is generally considered the primary degradation pathway, some studies have shown that the ring-opened succinamic acid can potentially re-cyclize to the succinimide under certain conditions, although this is less common under basic conditions where the carboxylate is deprotonated.[3]

Quantitative Data on Succinimide Stability

While specific data for this compound is not available, the following table summarizes representative stability data for a related N-alkyl thiosuccinimide, which serves as a useful proxy.

Compound ClassConditionParameterValue
N-alkyl thiosuccinimidepH 7.4, 37°CHydrolysis Half-life (t½)27 hours[2]
Succinimide intermediate (in an IgG1)pH 7.4, 37°C (in buffer)Hydrolysis Half-life (t½)3.9 hours[4]
Succinimide intermediate (in an IgG1)pH 7.4, 37°C (in human serum)Hydrolysis Half-life (t½)3.1 hours[4]

Experimental Protocols

Protocol for Assessing Hydrolytic Stability of this compound

This protocol outlines a general method for determining the stability of this compound in a basic buffer using RP-HPLC.

1. Materials and Reagents:

  • This compound

  • Buffer of desired pH (e.g., 50 mM phosphate buffer, pH 8.0)

  • Aprotic solvent (e.g., Acetonitrile or DMSO)

  • Quenching solution (e.g., 1 M HCl)

  • RP-HPLC system with a C18 column

  • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA)

  • Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)

2. Procedure:

  • Prepare a stock solution of this compound in an aprotic solvent (e.g., 10 mg/mL in DMSO).

  • Equilibrate the buffer solution to the desired temperature (e.g., 25°C or 37°C).

  • Initiate the stability study by diluting the stock solution into the pre-warmed buffer to a final concentration of ~1 mg/mL.

  • Immediately take a "time zero" (T=0) aliquot, quench it with an equal volume of the quenching solution to stop the hydrolysis, and store it for analysis.

  • Incubate the remaining solution at the desired temperature.

  • Withdraw aliquots at predetermined time points (e.g., 1, 2, 4, 8, 24 hours), quench each immediately, and store for analysis.

  • Analyze all samples by RP-HPLC. A typical gradient might be 5-95% Mobile Phase B over 20 minutes.

  • Monitor the elution at a suitable wavelength (e.g., 220 nm).

  • Integrate the peak area of the parent compound at each time point.

3. Data Analysis:

  • Calculate the percentage of the remaining parent compound at each time point relative to the T=0 sample.

  • Plot the natural logarithm of the percentage of the remaining parent compound versus time.

  • The slope of the resulting linear fit will be the negative of the pseudo-first-order rate constant (k).

  • Calculate the half-life (t½) using the equation: t½ = 0.693 / k.

Visualizations

Degradation Pathway under Basic Conditions

The primary degradation pathway for this compound in a basic aqueous environment is the hydrolysis of the succinimide ring.

cluster_main Hydrolysis of this compound reagent1 This compound product 4-((3-bromopropyl)amino)-4-oxobutanoic acid (Ring-Opened Product) reagent1->product Hydrolysis reagent2 OH- (Base) H2O reagent2->product

Caption: Base-catalyzed hydrolysis of the succinimide ring.

Experimental Workflow for Stability Testing

The following diagram illustrates the general workflow for assessing the hydrolytic stability of the target compound.

cluster_workflow Stability Testing Workflow prep Prepare Stock Solution (in aprotic solvent) incubate Dilute in Basic Buffer & Incubate at Temp. prep->incubate sample Withdraw & Quench Aliquots Over Time incubate->sample analyze Analyze by RP-HPLC sample->analyze data Calculate Degradation Rate & Half-Life analyze->data

Caption: Workflow for hydrolytic stability assessment.

References

Technical Support Center: Chromatographic Separation of N-Alkylated Succinimide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the chromatographic separation of N-alkylated succinimide derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the chromatographic separation of N-alkylated succinimide derivatives?

The primary challenges include the polarity of some derivatives, the instability of the succinimide ring, and potential co-elution with byproducts or reaction components. Succinimide and its related compounds, like N-hydroxysuccinimide (NHS), are quite polar and may exhibit poor retention on traditional reversed-phase columns like C18.[1][2] Furthermore, the succinimide ring is susceptible to hydrolysis, especially at neutral to high pH and elevated temperatures, which can lead to the formation of aspartate and iso-aspartate residues, adding complexity to the chromatogram.[3][4][5]

Q2: What are the most common chromatographic techniques used for analyzing N-alkylated succinimide derivatives?

The most common techniques are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

  • Reversed-Phase HPLC (RP-HPLC) is widely used, often with modified stationary phases to improve retention of polar analytes.[2][6]

  • Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative for very polar compounds like N-hydroxysuccinimide (NHS) that are not well-retained in RP-HPLC.[7]

  • Hydrophobic Interaction Chromatography (HIC) is effective for separating proteins and antibody-drug conjugates (ADCs) containing succinimide modifications.[4][8]

  • Gas Chromatography (GC) is a robust method for the analysis of volatile succinimide derivatives, such as anticonvulsant drugs, and may not require derivatization.[9][10]

  • Size-Exclusion Chromatography (SEC) is primarily used for removing small molecule byproducts, like NHS, from larger protein conjugates.[1]

Q3: How does pH affect the stability and separation of succinimide derivatives?

The pH of the mobile phase and sample formulation is critical. The succinimide ring is prone to opening via hydrolysis under basic conditions.[5] It is generally more stable at a low pH (acidic conditions).[4][8] For instance, studies have shown that a succinimide intermediate can be stable at pH 7 and below, but its hydrolysis to aspartate/iso-aspartate proceeds much more rapidly at basic pH.[4] Therefore, using acidic mobile phases (e.g., with 0.1% TFA or formic acid) can help preserve the succinimide structure during analysis.[2][6][11]

Q4: How can I detect and quantify residual succinimide byproducts in my sample?

Several analytical techniques can be used for detection and quantification:

  • HPLC-UV: Detection at low wavelengths (around 200-220 nm) is often necessary as succinimide and NHS do not have strong chromophores at higher wavelengths.[2][7]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides high sensitivity and mass confirmation of the succinimide-containing species and any related impurities.[1][12] A mass decrease of approximately 18 Da can suggest the formation of a succinimide from an aspartic acid residue.[11][13]

  • Hydrazine Trapping: For labile succinimides in proteins, a chemical derivatization method involving hydrazine trapping can be used to form a stable product that can be quantified by LC-MS or HPLC-UV/Fluorescence.[11][12]

Troubleshooting Guides

Issue 1: Poor or No Retention of Succinimide Derivatives on a C18 Column
  • Problem: N-alkylated succinimides, and especially byproducts like N-hydroxysuccinimide (NHS), are often highly polar (logP ≈ -0.99) and elute in the void volume on standard C18 columns.[2]

  • Solutions:

    • Use a Polar-Embedded or Polar-Endcapped Column: Stationary phases with embedded polar groups (e.g., amide, carbamate) or those designed for aqueous mobile phases can improve retention for polar analytes. A Synergi Polar-RP column has been shown to be effective.[2]

    • Switch to HILIC: For extremely polar compounds, HILIC is a powerful alternative. It uses a polar stationary phase (like silica) with a high organic content mobile phase, providing excellent retention for hydrophilic compounds.[7]

    • Optimize Mobile Phase: Use a highly aqueous mobile phase (e.g., 95-100% aqueous buffer) to maximize retention in RP-HPLC. Ensure your column is stable under these conditions to avoid phase dewetting.[2] Acidic modifiers like TFA or formic acid are commonly used.[2][6]

Issue 2: Co-elution of the Target Analyte with Succinimide Byproducts
  • Problem: Polar byproducts such as succinimide or NHS can co-elute with polar target molecules during normal-phase or reversed-phase chromatography.[1]

  • Solutions:

    • Aqueous Extraction: If your product is soluble in a water-immiscible organic solvent (like ethyl acetate or dichloromethane), wash the organic layer with water or a slightly basic buffer. This can effectively remove the highly water-soluble succinimide or NHS impurities.[1]

    • Mobile Phase Optimization: Systematically vary the mobile phase composition (solvent ratio, organic modifier type, pH) to alter selectivity.[14][15] Sometimes switching from acetonitrile to methanol, or vice-versa, can resolve co-eluting peaks.[14]

    • Preparative HPLC: For difficult separations, preparative reverse-phase HPLC is a highly effective purification method that can resolve compounds based on small differences in hydrophobicity.[1]

    • Recrystallization: If your target compound is a solid, recrystallization can be an effective purification technique, as impurities like succinimide will ideally remain in the mother liquor.[1]

Issue 3: Peak Tailing or Broadening
  • Problem: Basic N-alkylated succinimide derivatives can interact with residual acidic silanol groups on the silica backbone of the stationary phase, leading to poor peak shape.

  • Solutions:

    • Use a Low-pH Mobile Phase: Adding an acidic modifier like formic acid or TFA to the mobile phase protonates the silanol groups, minimizing unwanted secondary interactions.

    • Add a Competing Base: Incorporating a small amount of a competing base (e.g., triethylamine) into the mobile phase can block the active silanol sites.

    • Use a Base-Deactivated Column: Modern columns are often end-capped or use hybrid silica technology to reduce the number of accessible silanol groups, providing much better peak shape for basic compounds.

Issue 4: Appearance of Unexpected Peaks During Analysis or Upon Storage
  • Problem: The succinimide ring can hydrolyze, especially in neutral to basic aqueous solutions or at elevated temperatures, leading to the formation of aspartic and isoaspartic acid variants, which will appear as new peaks in the chromatogram.[3][4][5]

  • Solutions:

    • Control Sample pH: Maintain samples in a mildly acidic buffer (pH 5-6) and store them at low temperatures (e.g., 4°C) to minimize hydrolysis.[4]

    • Use Low-pH Mobile Phase: As mentioned, analyzing with an acidic mobile phase helps to stabilize the succinimide during the chromatographic run.[8]

    • LC-MS Analysis: Use mass spectrometry to identify the unexpected peaks. A mass increase of 18 Da compared to the succinimide-containing parent molecule is indicative of hydrolysis.

Experimental Protocols

Protocol 1: General RP-HPLC Method for N-Alkylated Succinimides

This protocol is a starting point and should be optimized for specific analytes.

  • Column: Synergi Polar-RP (2.0 x 100 mm, 2.5 µm) or equivalent polar-modified C18 column.[2]

  • Mobile Phase A: Water with 0.075% Trifluoroacetic Acid (TFA), pH adjusted to ~2.6.[2]

  • Mobile Phase B: Methanol with 0.075% TFA.[2]

  • Gradient: Start with a high percentage of Mobile Phase A, and run a linear gradient to an appropriate percentage of Mobile Phase B to elute the compounds of interest. A typical gradient might be 5% to 95% B over 15-20 minutes.

  • Flow Rate: 0.2 - 0.4 mL/min.

  • Column Temperature: 30 - 40°C.[2]

  • Injection Volume: 1 - 10 µL.

  • Detection: UV at 210-220 nm for general detection.[16] If the analyte has a suitable chromophore, a higher wavelength can be used. Mass Spectrometry (MS) for confirmation.

Protocol 2: HILIC Method for N-Hydroxysuccinimide (NHS) and Related Compounds

This method is suitable for the quantification of highly polar succinimide-related species.[7]

  • Column: Thermo Syncronis HILIC (150 x 3 mm, 3 µm) or equivalent silica-based HILIC column.[7]

  • Mobile Phase: Isocratic mixture of 90% Acetonitrile and 10% of 10 mM aqueous ammonium acetate buffer (pH 7.5).[7]

  • Flow Rate: 0.4 mL/min.[7]

  • Column Temperature: 30°C.[7]

  • Injection Volume: 1 µL.[7]

  • Detection: UV at 220 nm or 260 nm.[7]

  • Sample Preparation: Dissolve samples in the mobile phase or a compatible solvent. For NHS esters, dissolving in the aqueous buffer component can be used to monitor hydrolysis.[7]

Protocol 3: GC Method for Succinimide Anticonvulsants

This method is adapted for the analysis of succinimide drugs in serum.[9][10]

  • Column: A suitable capillary column for drug analysis (e.g., a nonpolar or mid-polar phase like 5% phenyl-methylpolysiloxane).

  • Carrier Gas: Helium or Nitrogen.

  • Oven Temperature Program: Isothermal or a temperature gradient suitable for separating ethosuximide, methsuximide, and phensuximide. For example, an initial temperature of 150°C held for 2 minutes, then ramped to 250°C at 10°C/min.

  • Injector Temperature: 250°C.

  • Detector: Flame Ionization Detector (FID).

  • Detector Temperature: 280°C.

  • Sample Preparation: Liquid-liquid extraction of the serum sample with an organic solvent (e.g., chloroform or ethyl acetate), followed by evaporation of the solvent and reconstitution in a small volume of a suitable solvent for injection.

Data Presentation

Table 1: Stability of a Succinimide Intermediate in a Monoclonal Antibody Formulation at Different pH and Temperature Conditions. [4]

pH of FormulationStorage Temperature (°C)Storage TimeRelative Percent of Succinimide (%)
6.053 months~4%
6.0253 months~30%
6.0403 weeks>35%
5.025Not specifiedSubstantially reduced vs pH 6.0
5.040Not specifiedSubstantially reduced vs pH 6.0

Table 2: HILIC Method Performance for NHS and Sulfo-NHS Quantification. [7]

AnalyteLimit of Detection (LOD)Limit of Quantification (LOQ)Linear Range
N-hydroxysuccinimide (NHS)1 mg/L3 mg/L1 - 100 mg/L
N-hydroxysulfosuccinimide (Sulfo-NHS)0.5 mg/L1.5 mg/L1 - 100 mg/L

Visualizations

Troubleshooting_Workflow Workflow for Troubleshooting Poor Peak Resolution start Start: Poor Peak Resolution Observed check_retention Are peaks retained? (k' > 1) start->check_retention check_shape Is peak shape acceptable? (Tailing factor ~1) check_retention->check_shape Yes no_retention Issue: Poor Retention check_retention->no_retention No bad_shape Issue: Peak Tailing/Broadening check_shape->bad_shape No coelution Issue: Co-elution check_shape->coelution Yes optimize_selectivity Optimize Selectivity (α) sol_selectivity Action: 1. Change Organic Modifier (ACN <> MeOH) 2. Adjust Mobile Phase pH 3. Change Stationary Phase optimize_selectivity->sol_selectivity sol_retention Action: 1. Use Polar-Embedded Column 2. Switch to HILIC 3. Use Highly Aqueous Mobile Phase no_retention->sol_retention sol_shape Action: 1. Use Low pH Mobile Phase 2. Add Competing Base 3. Use Base-Deactivated Column bad_shape->sol_shape coelution->optimize_selectivity end End: Resolution Achieved sol_retention->end sol_shape->end sol_selectivity->end

Caption: A logical workflow for diagnosing and solving common peak resolution issues.

Method_Selection_Logic Decision Tree for Method Selection start Start: Analyze N-alkylated Succinimide check_volatility Is the analyte volatile and thermally stable? start->check_volatility check_polarity Is the analyte extremely polar? check_volatility->check_polarity No use_gc Use Gas Chromatography (GC) check_volatility->use_gc Yes check_size Is the goal to separate a large protein from small molecules? check_polarity->check_size No use_hilic Use HILIC check_polarity->use_hilic Yes check_chirality Is chiral separation required? check_size->check_chirality No use_sec Use Size-Exclusion Chromatography (SEC) check_size->use_sec Yes use_chiral Use Chiral Stationary Phase (CSP) HPLC check_chirality->use_chiral Yes use_rphplc Use Reversed-Phase HPLC (RP-HPLC) check_chirality->use_rphplc No Succinimide_Degradation_Pathway Succinimide Ring Instability Pathway cluster_0 Deamidation Pathway cluster_1 Isomerization Pathway Asn Asparagine (Asn) Residue Succinimide Succinimide Intermediate (Labile) Asn->Succinimide -NH3 Hydrolysis Hydrolysis (promoted by pH > 7, heat) Succinimide->Hydrolysis Asp Aspartic Acid (Asp) Residue Asp->Succinimide -H2O Asp_product Aspartic Acid (Asp) Hydrolysis->Asp_product Ring Opening isoAsp_product iso-Aspartic Acid (isoAsp) Hydrolysis->isoAsp_product Ring Opening (major)

References

Validation & Comparative

A Comparative Guide to Alkylating Agents for Targeted Biological Research: 1-(3-Bromopropyl)pyrrolidine-2,5-dione in Focus

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug development and biological research, alkylating agents represent a cornerstone class of molecules utilized for their ability to covalently modify nucleophilic biomolecules.[1] This guide provides a comparative analysis of 1-(3-Bromopropyl)pyrrolidine-2,5-dione against other conventional alkylating agents, offering insights into their mechanisms, reactivity, and experimental evaluation. This document is intended for researchers, scientists, and professionals in the field of drug development seeking to understand the nuances of these reactive compounds.

Mechanism of Action: The Alkylation Reaction

Alkylating agents exert their biological effects by transferring an alkyl group to various nucleophilic sites on cellular macromolecules, with DNA being a primary target.[1][2] The N7 position of guanine is particularly susceptible to alkylation, leading to a cascade of cellular events including DNA strand breakage, abnormal base pairing, and the formation of DNA cross-links.[1] Bifunctional alkylating agents, possessing two reactive centers, can induce interstrand cross-links (ICLs), which are particularly cytotoxic as they physically impede DNA replication and transcription.[1] While effective in inducing cell death, particularly in rapidly dividing cancer cells, this reactivity is not without consequence, as it can also lead to toxicity in normal, healthy cells.[3]

Comparative Analysis of Alkylating Agents

The diverse chemical structures of alkylating agents give rise to a spectrum of reactivities and biological activities. Traditional alkylating agents are often categorized into classes such as nitrogen mustards, nitrosoureas, and alkyl sulfonates.[3][4] this compound, while not a classical chemotherapeutic agent, serves as a valuable tool in research for introducing a propyl-pyrrolidine-2,5-dione moiety onto target molecules. Its reactivity is conferred by the electrophilic carbon of the bromopropyl group, which is susceptible to nucleophilic attack.

The pyrrolidine-2,5-dione (succinimide) scaffold itself is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticonvulsant, anti-inflammatory, and anticancer properties.[5][6] The inclusion of this moiety can influence the pharmacokinetic and pharmacodynamic properties of the modified molecule.

For a quantitative comparison, the half-maximal inhibitory concentration (IC50) is a critical parameter for assessing the cytotoxic potency of these agents. The table below summarizes the IC50 values for several common alkylating agents against various cancer cell lines. It is important to note that these values can vary between studies due to differing experimental conditions.[7]

Alkylating AgentCell LineExposure Time (hours)IC50 (µM)
Cisplatin A549 (Lung Carcinoma)48~7.5[7]
MCF-7 (Breast Adenocarcinoma)48~6.4[7]
U87 MG (Glioblastoma)249.5[7]
Carmustine (BCNU) U87 MG (Glioblastoma)4854.4[7]
HL-60 (Promyelocytic Leukemia)Not Specified~200[7]
MOLT-4 (T-lymphoblastic Leukemia)Not Specified~200[7]
Temozolomide (TMZ) U87 MG (Glioblastoma)48748.3[7]

No direct comparative IC50 data was found for this compound in the context of cytotoxicity against cancer cell lines in the initial search.

Key Experimental Protocols

To ensure the reproducibility and validity of findings when comparing alkylating agents, standardized experimental protocols are essential.

Cell Viability Assay (MTT Assay)

Objective: To determine the concentration of an alkylating agent that inhibits cell growth by 50% (IC50).[1]

Methodology:

  • Cell Plating: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[1]

  • Drug Treatment: Expose cells to serial dilutions of the alkylating agent for a specified duration (e.g., 48-72 hours).[1]

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Live cells will reduce the yellow MTT to purple formazan crystals.[1]

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[1]

  • Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.[1]

  • Analysis: Normalize absorbance values to untreated controls and plot cell viability against drug concentration to calculate the IC50 value using non-linear regression.[1]

DNA Interstrand Cross-link (ICL) Quantification (Comet Assay)

Objective: To quantify the formation of DNA interstrand cross-links induced by a bifunctional alkylating agent.[1]

Methodology:

  • Treatment: Treat cells with the alkylating agent for a defined period.

  • Irradiation: Expose cells to a fixed dose of ionizing radiation on ice to introduce random single-strand breaks.[1]

  • Cell Lysis: Embed cells in low-melting-point agarose on a microscope slide and lyse them to remove membranes and proteins.[1]

  • Electrophoresis: Apply an electric field to the slides.

  • Visualization: Stain the DNA with a fluorescent dye and visualize using a fluorescence microscope.[1]

  • Analysis: The presence of ICLs reduces the migration of DNA, resulting in a smaller "comet tail." The degree of ICL formation is inversely proportional to the comet tail length and intensity.[1]

Visualizing Molecular Interactions and Experimental Processes

To better understand the concepts discussed, the following diagrams illustrate a key signaling pathway affected by alkylating agents and a typical experimental workflow.

DNA_Damage_Response cluster_0 Cellular Response to DNA Alkylation Alkylating_Agent Alkylating Agent DNA_Adduct DNA Adduct Formation Alkylating_Agent->DNA_Adduct DDR_Sensors DDR Sensors (e.g., ATM, ATR) DNA_Adduct->DDR_Sensors activates Effector_Kinases Effector Kinases (e.g., Chk1, Chk2) DDR_Sensors->Effector_Kinases phosphorylates p53 p53 Activation DDR_Sensors->p53 activates Cell_Cycle_Arrest Cell Cycle Arrest Effector_Kinases->Cell_Cycle_Arrest induces DNA_Repair DNA Repair Effector_Kinases->DNA_Repair activates DNA_Repair->DNA_Adduct removes Apoptosis Apoptosis p53->Cell_Cycle_Arrest induces p53->Apoptosis induces

Caption: DNA damage response pathway initiated by alkylating agents.

Experimental_Workflow cluster_1 Comparative Cytotoxicity Workflow Cell_Culture 1. Cell Culture (e.g., A549, MCF-7) Agent_Preparation 2. Prepare Serial Dilutions of Alkylating Agents Treatment 3. Treat Cells with Agents (24-72h) Cell_Culture->Treatment Agent_Preparation->Treatment Viability_Assay 4. Perform Viability Assay (e.g., MTT) Treatment->Viability_Assay Data_Acquisition 5. Measure Absorbance (Plate Reader) Viability_Assay->Data_Acquisition Analysis 6. Data Analysis (IC50 Calculation) Data_Acquisition->Analysis Comparison 7. Compare Potency of Agents Analysis->Comparison

Caption: Workflow for comparing the cytotoxicity of alkylating agents.

References

A Comparative Guide to the Reactivity of Alkyl Bromides vs. Alkyl Chlorides in N-Alkylation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and synthetic chemistry, the N-alkylation of amines is a cornerstone reaction for building molecular complexity. The choice of the alkylating agent is critical, with alkyl halides being the most common electrophiles. This guide provides an objective comparison of the reactivity between alkyl bromides and alkyl chlorides in N-alkylation reactions, supported by fundamental chemical principles and illustrative experimental data.

Theoretical Underpinnings of Reactivity

The difference in reactivity between alkyl bromides and alkyl chlorides in N-alkylation, a type of nucleophilic substitution reaction, is primarily governed by two key factors: the leaving group ability of the halide and the strength of the carbon-halogen bond.

  • Leaving Group Ability : In nucleophilic substitution reactions (typically Sₙ2 for N-alkylation), the rate is significantly influenced by how readily the leaving group can depart.[1] A good leaving group is a species that is stable on its own, which corresponds to it being a weak base.[1][2] When comparing the halide ions, their basicity decreases down the group. Consequently, the leaving group ability increases as follows: I⁻ > Br⁻ > Cl⁻ > F⁻.[2][3][4] Bromide (Br⁻) is a weaker base than chloride (Cl⁻), making it a better leaving group and thus facilitating a faster reaction.[1][5]

  • Carbon-Halogen Bond Dissociation Energy (BDE) : The reaction requires the breaking of the carbon-halogen (C-X) bond. The energy required for this cleavage directly impacts the activation energy of the reaction. The C-Br bond is inherently weaker and longer than the C-Cl bond.[6] This lower bond dissociation energy means less energy is required to break the C-Br bond, contributing to a lower activation energy and a faster reaction rate compared to the corresponding alkyl chloride.[3][7]

The general order of reactivity for alkyl halides in Sₙ2 reactions is R-I > R-Br > R-Cl > R-F.[3][8]

G cluster_Br Alkyl Bromide (R-Br) cluster_Cl Alkyl Chloride (R-Cl) bde_br Lower C-Br Bond Dissociation Energy rate_br Faster Reaction Rate bde_br->rate_br bde_cl Higher C-Cl Bond Dissociation Energy lg_br Good Leaving Group (Br⁻ is a weaker base) lg_br->rate_br lg_cl Poorer Leaving Group (Cl⁻ is a stronger base) rate_cl Slower Reaction Rate bde_cl->rate_cl lg_cl->rate_cl G start Start setup 1. Combine Amine, Solvent, and Base start->setup add_halide 2. Add Alkyl Halide (R-Br or R-Cl) setup->add_halide react 3. Heat and Stir (Monitor Progress) add_halide->react workup 4. Cool and Filter Inorganic Salts react->workup extract 5. Concentrate and Perform Liquid-Liquid Extraction workup->extract purify 6. Dry, Concentrate, and Purify Product extract->purify end End purify->end

References

Beyond the Alkyl Chain: A Comparative Guide to Alternative Linkers in PROTAC Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the linker in a Proteolysis Targeting Chimera (PROTAC) has evolved from a simple spacer to a critical determinant of therapeutic success. Moving beyond traditional N-alkyl linkers, derived from reagents like 1-(3-bromopropyl)pyrrolidine-2,5-dione, is crucial for optimizing the potency, selectivity, and pharmacokinetic properties of next-generation protein degraders. This guide provides an objective, data-driven comparison of key alternative linker classes, complete with detailed experimental protocols and visualizations to inform rational PROTAC design.

The fundamental role of a PROTAC is to induce the formation of a stable and productive ternary complex between a target Protein of Interest (POI) and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the POI. The linker's length, composition, and rigidity are paramount in orchestrating this interaction and significantly influence the molecule's overall drug-like properties.

Comparative Analysis of Linker Architectures

Simple alkyl chains, while synthetically accessible, often result in PROTACs with high flexibility and hydrophobicity, which can lead to poor solubility, metabolic instability, and an entropic penalty upon ternary complex formation. Alternative linkers have been developed to address these shortcomings. The following sections compare the most common classes: Polyethylene Glycol (PEG), Rigid, and "Clickable" linkers, using the well-characterized oncology target BRD4 as a primary example.

Data Presentation: Performance of BRD4 Degraders

The following tables summarize the performance of various BRD4-targeting PROTACs, illustrating how linker composition impacts degradation potency (DC₅₀) and maximal degradation (Dₘₐₓ).

Table 1: Comparison of VHL-Based BRD4 PROTACs with Flexible Linkers (Alkyl vs. PEG)

PROTAC Name (Reference)Linker TypeLinker CompositionCell LineDC₅₀ (nM)Dₘₐₓ (%)
Compound 3 AlkylShort Alkyl ChainHeLa133>90
Compound 25 PEG1-unit PEGHeLa44>90
MZ1 PEG8-unit PEGHeLa~25~90[1]

Data synthesized from multiple sources for illustrative comparison. Absolute values can vary based on experimental conditions.

Table 2: Performance of CRBN-Based BRD4 PROTACs with Rigid & Clickable Linkers

PROTAC Name (Reference)Linker TypeLinker CompositionCell LineDC₅₀ (nM)Dₘₐₓ (%)
ARV-825 PEG/AlkylExtended PEG/AlkylJurkat25.64>95[2]
QCA570 RigidEthynyl-Piperazine5637 (BC)~1>95[3]
Clickable PROTAC ClickableTriazole-containingNCI-H661<500>90[1]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental strategies is essential for understanding and optimizing PROTAC design.

PROTAC_Mechanism cluster_cell Cellular Environment cluster_complex Ternary Complex Formation cluster_ub Ubiquitination & Degradation POI Target Protein (e.g., BRD4) Ternary POI-PROTAC-E3 Ternary Complex POI->Ternary PROTAC PROTAC Molecule PROTAC->POI Binds E3 E3 Ubiquitin Ligase (e.g., CRBN, VHL) PROTAC->E3 Binds E3->Ternary Ub Ubiquitin Transfer Ternary->Ub Induces PolyUb Polyubiquitinated Target Protein Ub->PolyUb Proteasome 26S Proteasome PolyUb->Proteasome Recognized by Degraded Degraded Peptides Proteasome->Degraded Degrades into

PROTAC-mediated protein degradation pathway.

PROTAC_Workflow cluster_design Design & Synthesis cluster_invitro In Vitro Evaluation cluster_cellular Cellular Assays Linker_Design 1. Linker Design (Alkyl, PEG, Rigid, etc.) Synthesis 2. PROTAC Synthesis Linker_Design->Synthesis Purification 3. Purification & QC Synthesis->Purification Binding 4. Target & E3 Binding (ITC, SPR) Purification->Binding Ternary 5. Ternary Complex Formation (ITC) Binding->Ternary Permeability 6. Cell Permeability (PAMPA, Caco-2) Ternary->Permeability Degradation 7. Protein Degradation (Western Blot) Permeability->Degradation Viability 8. Cell Viability (MTS, etc.) Degradation->Viability Optimization Lead Optimization Viability->Optimization Optimization->Linker_Design Iterative Refinement

A typical workflow for the design and evaluation of PROTACs.

Experimental Protocols

Accurate and reproducible experimental data are crucial for the development of effective PROTACs. The following are detailed methodologies for key experiments.

Protocol 1: Synthesis of a JQ1-Pomalidomide PROTAC (One-Pot)

This protocol describes a one-pot, protecting group-free synthesis of a PROTAC conjugating the BRD4 inhibitor JQ1 to the E3 ligase ligand pomalidomide via a diamine linker.[4]

Materials:

  • Pentafluorophenyl ester of JQ1 carboxylic acid (JQ1-PFP ester)

  • 4-Fluorothalidomide

  • Desired diamine linker (e.g., 1,4-diaminobutane)

  • Diisopropylethylamine (DIPEA)

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • Step 1 (Pomalidomide-Linker Formation):

    • To a solution of 4-fluorothalidomide (0.1 mmol, 1.0 eq) in DMSO (0.2 M), add the diamine linker (1.2 eq) and DIPEA (3.0 eq).

    • Heat the reaction mixture at 50 °C and stir. Monitor the reaction by LC-MS.

  • Step 2 (JQ1 Conjugation):

    • Once the first step is complete, add the JQ1-PFP ester (1.1 eq) directly to the reaction mixture.

    • Continue stirring at room temperature until the pomalidomide-linker intermediate is consumed, as monitored by LC-MS.

  • Workup and Purification:

    • Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography or preparative HPLC to yield the final PROTAC.

Protocol 2: Western Blotting for Protein Degradation (DC₅₀/Dₘₐₓ Determination)

This is the gold-standard assay to quantify the reduction of a target protein following PROTAC treatment.[5][6]

Materials:

  • Cancer cell line expressing the target protein (e.g., HeLa, Jurkat)

  • PROTAC stock solution (e.g., 10 mM in DMSO)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Primary antibodies (anti-target, anti-loading control e.g., GAPDH)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.

    • Prepare serial dilutions of the PROTAC in culture medium to achieve a range of final concentrations (e.g., 0.1 nM to 10 µM). Include a DMSO-only vehicle control.

    • Replace the medium in each well with the PROTAC-containing medium and incubate for a desired period (e.g., 18-24 hours).

  • Cell Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS and lyse them directly in the plate with RIPA buffer.

    • Scrape the cells, collect the lysate, and clarify by centrifugation.

    • Determine the protein concentration of each lysate using the BCA assay.

  • Immunoblotting:

    • Normalize all samples to the same protein concentration and prepare them for SDS-PAGE.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane and incubate with the primary antibody for the loading control.

    • Wash again and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Visualize protein bands using an ECL detection system and an imager.

    • Quantify band intensities using densitometry software (e.g., ImageJ).

    • Normalize the target protein signal to the loading control signal for each lane.

    • Plot the normalized protein levels against the PROTAC concentration and fit the data to a dose-response curve to determine the DC₅₀ and Dₘₐₓ values.[2]

Protocol 3: Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is a high-throughput, cell-free method that models passive transcellular permeability.[7]

Materials:

  • 96-well filter plate (e.g., Millipore MultiScreen, PVDF membrane)

  • 96-well acceptor plate

  • Lecithin in dodecane solution

  • Phosphate-buffered saline (PBS), pH 7.4

  • PROTAC compound

  • LC-MS/MS system for analysis

Procedure:

  • Membrane Preparation:

    • Coat the filter of each well in the donor plate with the lecithin/dodecane solution and allow the solvent to evaporate.

  • Assay Setup:

    • Add PBS to each well of the 96-well acceptor plate.

    • Prepare the PROTAC dosing solution in PBS (final DMSO concentration <1%).

    • Add the PROTAC dosing solution to each well of the lipid-coated donor plate.

  • Incubation:

    • Carefully place the donor plate into the acceptor plate, ensuring the lipid-coated membrane is in contact with the buffer in the acceptor plate.

    • Incubate the assembled plate at room temperature for 4-16 hours.

  • Analysis:

    • After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.

    • Calculate the apparent permeability coefficient (Papp) using the appropriate formula.

Conclusion

The strategic selection of a linker is a paramount and complex decision in the development of successful PROTACs. While simple alkyl linkers derived from reagents like this compound provide a synthetically tractable starting point, the exploration of alternative linker classes is essential for overcoming challenges related to potency, selectivity, and drug-like properties. PEG linkers offer a clear advantage in modulating solubility, while rigid linkers can provide a powerful strategy to enhance degradation potency through conformational restriction. The advent of clickable linkers has further accelerated the optimization process by enabling the rapid synthesis of diverse PROTAC libraries. This guide provides a framework for comparing these strategies, supported by quantitative data and detailed experimental protocols, to empower researchers in the rational design of the next generation of targeted protein degraders.

References

A Head-to-Head Comparison: Evaluating the Conjugation Efficiency of 1-(3-Bromopropyl)pyrrolidine-2,5-dione

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selective and stable modification of biomolecules is a critical aspect of creating effective diagnostics, therapeutics, and research tools. The choice of linker chemistry for conjugating molecules to thiol groups, particularly the cysteine residues in proteins and peptides, significantly impacts the performance and stability of the final bioconjugate. This guide provides an objective, data-driven comparison between the thiol-reactive linker, 1-(3-Bromopropyl)pyrrolidine-2,5-dione, and the widely-used maleimide-based linkers. By examining their reaction mechanisms, conjugation efficiency, and the stability of the resulting conjugates, this guide aims to equip researchers with the necessary information to select the optimal reagent for their specific application, from antibody-drug conjugates (ADCs) to functionalized hydrogels.

Executive Summary: Stability vs. Speed

The fundamental difference between this compound and maleimide-based linkers lies in a trade-off between reaction speed and the stability of the final conjugate. While maleimides offer rapid reaction kinetics, the resulting thiosuccinimide linkage is susceptible to a retro-Michael reaction, leading to potential deconjugation. In contrast, this compound, which reacts via a nucleophilic substitution mechanism, forms a highly stable thioether bond that is essentially irreversible under physiological conditions. This makes the bromopropyl linker a superior choice for applications demanding long-term in-vivo stability.

Performance Comparison of Thiol-Reactive Linkers

The selection of a conjugation reagent is dictated by several factors, including the desired stability of the linkage, the reaction kinetics, and the optimal reaction conditions for maintaining the integrity of the biomolecule. The following tables summarize the key performance characteristics of this compound (represented by analogous bromoalkyl chemistry) and maleimide-based linkers.

FeatureThis compound (Bromoalkyl)Maleimide-Based Linkers
Reaction Type Nucleophilic Substitution (SN2)Michael Addition
Target Residue Cysteine (Thiol)Cysteine (Thiol)
Resulting Bond ThioetherThiosuccinimide
Bond Stability Highly Stable, IrreversibleProne to Retro-Michael Reaction (Reversible)
Optimal pH 7.5 - 9.06.5 - 7.5
Reaction Speed Moderate to FastVery Fast
Chemoselectivity High for thiols, even at higher pHHigh for thiols at pH 6.5-7.5

Quantitative Comparison of Conjugation Performance

Direct head-to-head quantitative comparisons of conjugation efficiency and kinetics in a single study are limited. However, data from various sources illustrate the performance of each chemistry.

ParameterBromoalkyl ChemistryMaleimide ChemistryReference
Second-Order Rate Constant (with Cysteine) Slower than maleimides at neutral pH~1.6 x 10³ M⁻¹s⁻¹ (for N-ethylmaleimide at pH 7.0)[1]
Conjugation Yield Generally high, dependent on conditions80-96% (for N-aryl maleimides with N-acetyl-L-cysteine)
In Vitro Plasma Stability (Payload Loss) MinimalUp to 50% loss of ADC after 168 hours[2]

Reaction Mechanisms: A Tale of Two Chemistries

The distinct reaction pathways of bromoalkyl and maleimide linkers with thiol groups are central to their differing performance characteristics.

This compound Conjugation

The bromoalkyl group of this compound reacts with a thiolate anion (the deprotonated form of a thiol) via a nucleophilic substitution reaction. The bromine atom serves as a good leaving group, and the nucleophilic sulfur atom of the cysteine residue attacks the adjacent carbon atom. This process results in the formation of a highly stable thioether bond. This chemistry is analogous to that of other haloacetyl linkers, which are known for their excellent chemoselectivity for thiols.

cluster_reactants Reactants cluster_products Products reagent This compound product Protein-S-Conjugate reagent->product Nucleophilic Substitution br Br- protein Protein-SH protein->product

Reaction of this compound with a thiol.
Maleimide Conjugation

Maleimide linkers react with thiols via a Michael addition. The maleimide group contains an electron-deficient double bond that is highly susceptible to nucleophilic attack by a thiolate anion. This reaction is rapid and highly specific for thiols within a pH range of 6.5 to 7.5, forming a thiosuccinimide linkage. At a neutral pH, the reaction with thiols is approximately 1,000 times faster than with amines.[][]

cluster_reactants Reactants cluster_product Product reagent Maleimide-Linker product Protein-S-Conjugate reagent->product Michael Addition protein Protein-SH protein->product

Reaction of a maleimide linker with a thiol.

Experimental Protocols

The following are generalized protocols for the conjugation of thiol-containing biomolecules with this compound and a maleimide linker. It is important to optimize the reaction conditions for each specific application.

Protocol 1: Conjugation with this compound

Materials:

  • Protein or peptide with accessible cysteine residues

  • This compound

  • Conjugation Buffer (e.g., 50 mM phosphate buffer, 150 mM NaCl, 2 mM EDTA, pH 8.0)

  • Reducing agent (e.g., TCEP)

  • Quenching reagent (e.g., L-cysteine)

  • Anhydrous DMSO or DMF

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Prepare the Biomolecule: If the protein contains disulfide bonds that need to be reduced to generate free thiols, treat the protein with a 10-fold molar excess of TCEP in conjugation buffer for 1 hour at room temperature.

  • Prepare the Linker: Dissolve this compound in anhydrous DMSO or DMF to a stock concentration of 10-20 mM.

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the linker stock solution to the protein solution. Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle mixing. The optimal time and temperature should be determined empirically.

  • Quench the Reaction: Add a quenching reagent, such as L-cysteine, to a final concentration of 10 mM to react with any excess linker. Incubate for 15-30 minutes.

  • Purify the Conjugate: Remove excess linker and other small molecules by size-exclusion chromatography, dialysis, or tangential flow filtration.

Protocol 2: Conjugation with a Maleimide Linker

Materials:

  • Protein or peptide with accessible cysteine residues

  • Maleimide-functionalized linker

  • Conjugation Buffer (e.g., 50 mM phosphate buffer, 150 mM NaCl, 2 mM EDTA, pH 7.0)

  • Reducing agent (e.g., TCEP)

  • Quenching reagent (e.g., L-cysteine)

  • Anhydrous DMSO or DMF

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Prepare the Biomolecule: Reduce disulfide bonds as described in Protocol 1.

  • Prepare the Linker: Dissolve the maleimide linker in anhydrous DMSO or DMF to a stock concentration of 10-20 mM.

  • Conjugation Reaction: Add a 5- to 10-fold molar excess of the linker stock solution to the protein solution. Incubate the reaction for 1-2 hours at room temperature with gentle mixing.

  • Quench the Reaction: Quench the reaction with a final concentration of 10 mM L-cysteine for 15-30 minutes.

  • Purify the Conjugate: Purify the conjugate using a suitable method as described in Protocol 1.

start Start prep_protein Prepare Biomolecule (e.g., reduce disulfides) start->prep_protein conjugation Conjugation Reaction (Incubate biomolecule and linker) prep_protein->conjugation prep_linker Prepare Linker Solution prep_linker->conjugation quench Quench Reaction (Add excess thiol) conjugation->quench purify Purify Conjugate (e.g., SEC, Dialysis) quench->purify end End purify->end

General workflow for bioconjugation.

Conclusion: Selecting the Optimal Linker

The choice between this compound and a maleimide-based linker is highly dependent on the specific requirements of the bioconjugate being developed. For applications where long-term stability in a biological environment is paramount, such as in the development of therapeutic antibody-drug conjugates, the irreversible and stable thioether bond formed by this compound offers a significant advantage. While maleimide chemistry provides the benefit of faster reaction kinetics, the potential for deconjugation via the retro-Michael reaction is a critical liability that must be carefully considered. By understanding the distinct chemical properties and performance characteristics of these two classes of thiol-reactive linkers, researchers can make an informed decision to optimize the design and performance of their bioconjugates.

References

Analytical methods for purity assessment of 1-(3-Bromopropyl)pyrrolidine-2,5-dione products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of active pharmaceutical ingredients (APIs) and their intermediates is a critical parameter in drug development and manufacturing, directly impacting safety and efficacy. 1-(3-Bromopropyl)pyrrolidine-2,5-dione, a key building block in the synthesis of various pharmaceutical compounds, requires robust analytical methods to ensure its quality. This guide provides an objective comparison of the principal analytical techniques for assessing the purity of this compound, supported by representative experimental data and detailed methodologies.

Comparison of Key Analytical Methods

The selection of an appropriate analytical technique for purity assessment depends on various factors, including the nature of the impurities, the required level of sensitivity, and the desired quantitative accuracy. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy are the most powerful and commonly employed methods for this purpose.

Table 1: Quantitative Comparison of Analytical Methods for Purity Assessment

ParameterHigh-Performance Liquid Chromatography (HPLC-UV)Gas Chromatography-Mass Spectrometry (GC-MS)Quantitative Nuclear Magnetic Resonance (¹H-qNMR)
Principle Differential partitioning between a stationary and a mobile liquid phase.Separation based on volatility and polarity, with mass-based detection.Signal intensity is directly proportional to the number of protons.
Primary Use Quantification of the main component and non-volatile impurities.Identification and quantification of volatile and semi-volatile impurities, including residual solvents.Absolute purity determination without the need for a specific reference standard of the analyte.
Limit of Detection (LOD) ~0.01%~0.001% (for volatile impurities)~0.1%
Limit of Quantitation (LOQ) ~0.03%~0.003% (for volatile impurities)~0.3%
Precision (%RSD) < 1%< 5%< 1%
Accuracy (% Recovery) 98-102%95-105%99-101%
Sample Derivatization Not typically required.May be required for non-volatile impurities.Not required.

Experimental Protocols

Detailed and validated experimental protocols are essential for obtaining reliable and reproducible results. The following sections outline representative methodologies for the key analytical techniques discussed.

High-Performance Liquid Chromatography (HPLC) for Potency and Impurity Profiling

This method is suitable for the quantification of this compound and the detection of non-volatile, process-related impurities and degradation products.[1][2][3][4]

Instrumentation:

  • HPLC system with a UV detector.

  • Column: C18, 4.6 mm x 150 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Phosphoric acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm.

  • Gradient Program:

    • 0-5 min: 30% B

    • 5-20 min: 30% to 70% B

    • 20-25 min: 70% B

    • 25-26 min: 70% to 30% B

    • 26-30 min: 30% B

Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase (50:50 Water:Acetonitrile) to a final concentration of approximately 0.5 mg/mL.

Data Interpretation: The purity is calculated by the area percentage method, where the peak area of this compound is expressed as a percentage of the total peak area of all observed peaks.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Residual Solvents

GC-MS is ideal for identifying and quantifying volatile and semi-volatile impurities, such as residual solvents from the manufacturing process.[5][6][7][8][9]

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer.

  • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium, constant flow at 1.2 mL/min.

  • Injector Temperature: 250 °C.

  • Injection Volume: 1 µL (splitless mode).

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: 35-450 amu.

Sample Preparation: Accurately weigh approximately 50 mg of the sample into a headspace vial and dissolve in a suitable solvent (e.g., DMSO).

Data Interpretation: Identification of impurities is achieved by comparing their mass spectra with a reference library (e.g., NIST). Quantification is performed using an internal or external standard calibration curve.

Quantitative ¹H-NMR (qNMR) for Absolute Purity Determination

qNMR provides a direct measurement of the absolute purity of the compound without the need for a specific certified reference standard of the analyte itself.[10][11][12][13][14]

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher).

  • 5 mm NMR tubes.

Experimental Parameters:

  • Solvent: DMSO-d₆.

  • Internal Standard: Maleic Anhydride (certified reference material).

  • Pulse Program: A standard 90° pulse sequence.

  • Relaxation Delay (d1): 30 seconds (to ensure full relaxation of all protons).

  • Number of Scans: 16.

Sample Preparation:

  • Accurately weigh approximately 20 mg of this compound into a clean, dry vial.

  • Accurately weigh approximately 10 mg of the internal standard (Maleic Anhydride) into the same vial.

  • Dissolve the mixture in approximately 0.7 mL of DMSO-d₆.

  • Transfer the solution to a 5 mm NMR tube.

Data Processing and Calculation:

  • Acquire the ¹H-NMR spectrum.

  • Integrate a well-resolved, characteristic signal of the analyte and a signal of the internal standard.

  • Calculate the purity using the following formula:

    Purity (%) = (Ianalyte / Nanalyte) * (NIS / IIS) * (MWanalyte / MWIS) * (mIS / manalyte) * PIS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • analyte = this compound

    • IS = Internal Standard

Visualization of Experimental Workflows

To further clarify the analytical processes, the following diagrams illustrate the workflows for each of the discussed methods.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing s1 Weigh Sample s2 Dissolve in Mobile Phase s1->s2 s3 Vortex & Sonicate s2->s3 a1 Inject Sample s3->a1 a2 Chromatographic Separation a1->a2 a3 UV Detection a2->a3 d1 Integrate Peaks a3->d1 d2 Calculate Area % d1->d2 d3 Generate Report d2->d3

Caption: Workflow for HPLC Purity Analysis.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing s1 Weigh Sample s2 Dissolve in Solvent (Headspace Vial) s1->s2 a1 Headspace Injection s2->a1 a2 GC Separation a1->a2 a3 Mass Spectrometry Detection a2->a3 d1 Identify Peaks (Library Search) a3->d1 d2 Quantify using Standard d1->d2 d3 Generate Report d2->d3

Caption: Workflow for GC-MS Volatile Impurity Analysis.

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing s1 Accurately Weigh Sample & Internal Standard s2 Dissolve in Deuterated Solvent s1->s2 s3 Transfer to NMR Tube s2->s3 a1 Acquire ¹H-NMR Spectrum s3->a1 a2 (Ensure d1 is sufficient) a1->a2 d1 Phase & Baseline Correction a2->d1 d2 Integrate Analyte & Standard Signals d1->d2 d3 Calculate Absolute Purity d2->d3

Caption: Workflow for qNMR Absolute Purity Determination.

Potential Impurities and Degradation Pathways

Forced degradation studies are crucial for identifying potential degradation products and establishing the stability-indicating nature of an analytical method.[15][16][17][18] For this compound, potential impurities can arise from the synthesis process or degradation.

Process-Related Impurities:

  • Succinimide: Unreacted starting material.

  • 1,3-Dibromopropane: Excess reagent.

  • N,N'-bis(3-bromopropyl)succinamide: A potential byproduct.

Degradation Products:

  • 1-(3-Hydroxypropyl)pyrrolidine-2,5-dione: Formed via hydrolysis of the bromide.

  • Succinamic acid derivatives: Resulting from the opening of the succinimide ring under hydrolytic conditions.[19]

A robust stability-indicating HPLC method should be able to separate the main peak of this compound from all these potential impurities and degradation products.

Conclusion

The purity assessment of this compound requires a multi-faceted analytical approach.

  • HPLC is the workhorse for routine purity testing and quantification of non-volatile impurities.

  • GC-MS is indispensable for the identification and quantification of volatile impurities and residual solvents, which are critical for compliance with regulatory standards.

  • qNMR offers a powerful, primary method for the accurate determination of absolute purity, serving as an excellent orthogonal technique to chromatographic methods.

For comprehensive quality control, a combination of these methods is recommended. HPLC should be employed for routine batch release, supplemented by GC-MS for residual solvent analysis. qNMR can be utilized for the certification of in-house reference standards and for definitive purity assignments where required. This integrated approach ensures the high quality and consistency of this compound, thereby safeguarding the integrity of the final pharmaceutical products.

References

Alkyl vs. PEG Linkers: A Comparative Guide to Stability in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a linker is a critical design element in bioconjugates such as antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The linker not only connects the targeting moiety to the payload but also significantly influences the overall stability, efficacy, and pharmacokinetic profile of the molecule. This guide provides an objective, data-driven comparison of two commonly used flexible linkers: alkyl chains and polyethylene glycol (PEG) linkers, with a focus on their comparative stability in biological assays.

Key Differences at a Glance

Alkyl and PEG linkers possess distinct physicochemical properties that dictate their behavior in biological systems. Alkyl linkers, composed of hydrocarbon chains, are generally hydrophobic and are considered to be metabolically stable.[1][2] In contrast, PEG linkers, with their repeating ethylene glycol units, are hydrophilic, which can enhance the aqueous solubility of the bioconjugate.[3][4] However, the ether linkages in PEG chains can be susceptible to oxidative metabolism.[2][3]

Quantitative Comparison of Linker Performance

The stability of a linker in a biological matrix is a crucial determinant of a bioconjugate's therapeutic index. Premature cleavage of the linker can lead to off-target toxicity and reduced efficacy. The following tables summarize quantitative data from various studies to illustrate the impact of linker composition on stability and performance.

Table 1: Comparative Stability of Alkyl vs. PEG Linkers in Biological Media

Linker TypeBioconjugate TypeAssay ConditionTime Point (hours)Stability Metric (% Intact or % Payload Loss)Reference
Alkyl PROTACMouse Plasma24Generally considered more metabolically stable (qualitative)[1][3]
PEG4 ADCMouse Plasma2422% Payload Loss[5]
PEG8 ADCMouse Plasma2412% Payload Loss[5]

Note: Direct head-to-head quantitative stability data for alkyl vs. PEG linkers in the same study is limited. The data presented for alkyl linkers is based on qualitative statements of higher metabolic stability, while the PEG linker data is from a direct comparison of two different PEG chain lengths.

Table 2: Impact of Linker Composition on PROTAC Degradation Efficacy

Target ProteinE3 LigaseLinker TypeDC50 (nM)Dmax (%)Reference
BRD4VHLShort Alkyl133Not Reported[3]
BRD4VHL1-unit PEG44Not Reported[3]
WDR5VHL4-carbon Alkyl50Not Reported[3]
WDR5VHL4-unit PEG>10,000 (no degradation)Not Reported[3]

DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.

Signaling Pathways and Experimental Workflows

Visualizing the biological context and experimental procedures is crucial for understanding the implications of linker choice.

G PROTAC Mechanism of Action cluster_0 Cellular Environment Target Protein Target Protein Ternary Complex Ternary Complex Target Protein->Ternary Complex E3 Ligase E3 Ligase E3 Ligase->Ternary Complex PROTAC PROTAC PROTAC->Ternary Complex Linker Mediates Interaction Ubiquitination Ubiquitination Ternary Complex->Ubiquitination Ub Transfer Proteasome Proteasome Ubiquitination->Proteasome Recognition Degradation Degradation Proteasome->Degradation

Caption: A diagram illustrating the PROTAC-mediated protein degradation pathway.

G Experimental Workflow for ADC Plasma Stability Assay ADC Incubation ADC Incubation Time-Point Sampling Time-Point Sampling ADC Incubation->Time-Point Sampling 0, 6, 24, 48, 96, 144h Immunoaffinity Capture Immunoaffinity Capture Time-Point Sampling->Immunoaffinity Capture Isolate ADC LC-MS Analysis LC-MS Analysis Immunoaffinity Capture->LC-MS Analysis Determine DAR Data Analysis Data Analysis LC-MS Analysis->Data Analysis Calculate Payload Loss

Caption: Workflow for assessing ADC stability in plasma.

Experimental Protocols

Accurate and reproducible experimental data are paramount in the evaluation of linker stability. Below are detailed methodologies for key experiments.

In Vitro Plasma Stability Assay

Objective: To determine the rate of payload deconjugation from a bioconjugate in plasma from various species over time.

Materials:

  • Test bioconjugate (e.g., ADC with alkyl or PEG linker)

  • Control bioconjugate (with a known stable linker, if available)

  • Frozen plasma from relevant species (e.g., human, mouse, rat)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Immunoaffinity capture beads (e.g., Protein A/G magnetic beads)

  • Elution buffer (e.g., 0.1% formic acid)

  • LC-MS system

Procedure:

  • ADC Incubation: Thaw plasma at 37°C. Dilute the test bioconjugate to a final concentration of 100 µg/mL in the plasma. Prepare a control sample by diluting the bioconjugate in PBS to the same final concentration. Incubate all samples at 37°C.[5]

  • Time-Point Sampling: Collect aliquots of the plasma and PBS samples at specified time points (e.g., 0, 6, 24, 48, 96, 144 hours). Immediately freeze samples at -80°C to stop the degradation process.[5]

  • Immunoaffinity Capture: Isolate the ADC from the plasma samples using immunoaffinity capture beads.

  • LC-MS Analysis: Analyze the samples by liquid chromatography-mass spectrometry (LC-MS) to determine the drug-to-antibody ratio (DAR) or the amount of intact bioconjugate.[5]

  • Data Analysis: Plot the average DAR or percentage of intact bioconjugate against time for each construct. Calculate the percentage of payload loss at each time point relative to the initial time point.

Lysosomal Stability Assay

Objective: To evaluate the stability and cleavage of a bioconjugate linker in a lysosomal environment.

Materials:

  • Test bioconjugate

  • Purified lysosomes (e.g., from rat liver) or lysosomal fractions

  • Cathepsin B (or other relevant lysosomal proteases)

  • Assay buffer (e.g., sodium acetate buffer, pH 5.0)

  • LC-MS system

Procedure:

  • Incubation: Incubate the bioconjugate with purified lysosomes or lysosomal proteases in the appropriate assay buffer at 37°C.

  • Time-Point Sampling: Collect aliquots at various time points. Quench the reaction (e.g., by adding a protease inhibitor or by rapid freezing).

  • Analysis: Analyze the samples by LC-MS to quantify the amount of intact bioconjugate and the released payload.

  • Data Analysis: Determine the rate of linker cleavage and the half-life of the bioconjugate in the lysosomal environment.

Conclusion

The choice between an alkyl and a PEG linker is a critical decision in the design of bioconjugates and involves a trade-off between metabolic stability, solubility, and other pharmacokinetic properties. Alkyl linkers are generally considered more metabolically stable, which can be advantageous for in vivo applications.[1] PEG linkers, while potentially more susceptible to oxidative metabolism, offer the significant advantage of improved aqueous solubility, which can be crucial for "difficult-to-formulate" molecules.[3][4] Furthermore, as evidenced by the provided data, the length of a PEG linker can be optimized to enhance plasma stability.[5]

Ultimately, the optimal linker choice is context-dependent and must be empirically determined for each specific bioconjugate, taking into account the target, the payload, and the desired therapeutic outcome. The experimental protocols provided in this guide offer a framework for the systematic evaluation of linker stability to inform the rational design of novel biotherapeutics.

References

A Comparative Guide to the Synthesis of N-Propyl Succinimide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

The synthesis of N-propyl succinimide and its derivatives is a cornerstone in the development of various biologically active compounds and functional materials. For researchers, scientists, and professionals in drug development, selecting the optimal synthetic route is critical for efficiency, yield, and environmental impact. This guide provides a comparative analysis of alternative synthetic methodologies, supported by experimental data and detailed protocols.

Comparison of Synthetic Routes

Several methods have been established for the synthesis of N-propyl succinimide derivatives, ranging from classical two-step procedures to more modern, environmentally friendly one-pot and catalyst-free approaches. The choice of method often depends on factors such as desired yield, reaction time, availability of starting materials, and green chemistry considerations.

Synthetic RouteKey ReagentsSolventReaction TimeYield (%)Key Advantages
Direct Reaction in Hot Water Succinic acid, n-propylamineWater12 hours84-98Environmentally friendly (no organic solvent or catalyst), simple procedure.[1]
One-Pot Synthesis with Zinc and Acetic Acid Succinic anhydride, n-propylamine, ZincAcetic Acid1.5 hoursHighGreen, cost-effective, readily available reagents, mild conditions.[2]
Classical Two-Step Cyclodehydration (Heating) Succinic anhydride, n-propylamineTolueneSeveral hoursHighWell-established and reliable method.[3]
Classical Two-Step Cyclodehydration (Ac₂O) Succinic anhydride, n-propylamine, Ac₂OAcetoneNot specifiedHighAvoids high temperatures.[2][3]
Classical Two-Step Cyclodehydration (PPE) Succinic anhydride, n-propylamine, PPEChloroformNot specifiedHighMild conditions, suitable for thermally sensitive substrates.[4]
Microwave-Assisted Synthesis Succinic anhydride, n-propylamineNone (solvent-free)4 minutes40-60Drastically reduced reaction time, energy efficient, solvent-free.[5][6][7]
Visible Light-Promoted Radical Cascade Aza-1,6-enynes, Sulfonyl iodidesPEG-4001 hour~85High stereoselectivity, atom-economical, metal and oxidant-free.[8]
Upcycling of Poly(succinates) Poly(succinates), n-propylamine, Ionic LiquidNone12 hours64-86Utilizes waste polymers as starting material, sustainable approach.[9][10]

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below to facilitate replication and adaptation in a laboratory setting.

Direct Synthesis in Hot Water

This protocol is adapted from a general procedure for the synthesis of N-substituted succinimides.[1]

Materials:

  • Succinic acid (1.0 mmol)

  • n-Propylamine (1.0 mmol)

  • Distilled water (5 mL)

  • Round-bottom flask (25 mL)

  • Reflux condenser

  • Magnetic stirrer and hotplate

Procedure:

  • In a 25 mL round-bottom flask, combine succinic acid (1.0 mmol) and n-propylamine (1.0 mmol).

  • Add distilled water (5 mL) to the flask.

  • Attach a reflux condenser and place the flask on a magnetic stirrer hotplate.

  • Heat the mixture to 100 °C and stir for 12 hours.

  • After cooling to room temperature, the product often crystallizes directly from the solution.

  • Collect the solid product by vacuum filtration, wash with a small amount of cold water, and dry in a desiccator.

  • If the product does not crystallize, extract the aqueous mixture with ethyl acetate (3 x 10 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol/water).

One-Pot Synthesis using Zinc and Acetic Acid

This protocol is based on a green synthesis method for N-substituted succinimides.[2]

Materials:

  • Succinic anhydride (0.044 mol)

  • n-Propylamine (0.040 mol)

  • Glacial acetic acid (35 mL)

  • Zinc powder (2 mol)

  • Beaker (250 mL)

  • Magnetic stirrer

  • Ice bath

Procedure:

  • Dissolve n-propylamine (0.040 mol) in acetic acid (35 mL) in a beaker with stirring at room temperature.

  • Add succinic anhydride (0.044 mol) to the solution at once and continue to stir vigorously for 10 minutes.

  • To this reaction mixture, add zinc powder (2 mol) at once. The temperature will increase to approximately 55 °C.

  • Maintain the stirring and temperature for 1.5 hours.

  • Allow the mixture to cool to room temperature and filter to remove any unreacted zinc.

  • Pour the filtrate onto crushed ice (150 g).

  • Collect the precipitated solid by vacuum filtration and wash thoroughly with water.

  • Dry the solid to obtain N-propyl succinimide.

Microwave-Assisted Synthesis (Solvent-Free)

This protocol is adapted from the microwave-assisted synthesis of N-phenylsuccinimide and can be applied to N-propyl succinimide.[5][7]

Materials:

  • Succinic anhydride (10 mmol)

  • n-Propylamine (10 mmol)

  • Microwave-safe reaction vessel (10 mL)

  • Domestic microwave oven

  • Ethanol/water solution for recrystallization

Procedure:

  • Place succinic anhydride (10 mmol) and n-propylamine (10 mmol) in a 10 mL microwave-safe reaction vessel.

  • Cap the vessel and place it in the center of a domestic microwave oven.

  • Irradiate the mixture at a medium power setting for 4 minutes. It is advisable to stop and vent the vessel every minute to avoid pressure buildup.

  • After irradiation, allow the vessel to cool to room temperature.

  • Dissolve the resulting solid in a minimum amount of hot ethanol and add water dropwise until the solution becomes cloudy.

  • Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry.

Synthetic Pathway Visualizations

The following diagrams illustrate the chemical transformations for the described synthetic routes.

G cluster_0 Direct Synthesis in Hot Water Succinic Acid Succinic Acid N-Propyl Succinimide_1 N-Propyl Succinimide Succinic Acid->N-Propyl Succinimide_1 H₂O, 100°C n-Propylamine n-Propylamine n-Propylamine->N-Propyl Succinimide_1

Caption: Direct reaction of succinic acid and n-propylamine in water.

G cluster_1 One-Pot Synthesis with Zinc and Acetic Acid Succinic Anhydride_2 Succinic Anhydride Intermediate_2 N-Propylsuccinamic Acid Succinic Anhydride_2->Intermediate_2 AcOH n-Propylamine_2 n-Propylamine n-Propylamine_2->Intermediate_2 N-Propyl Succinimide_2 N-Propyl Succinimide Intermediate_2->N-Propyl Succinimide_2 Zn, 55°C

Caption: One-pot synthesis via an intermediate amic acid.

G cluster_2 Microwave-Assisted Synthesis Succinic Anhydride_3 Succinic Anhydride N-Propyl Succinimide_3 N-Propyl Succinimide Succinic Anhydride_3->N-Propyl Succinimide_3 Microwave (solvent-free) n-Propylamine_3 n-Propylamine n-Propylamine_3->N-Propyl Succinimide_3

Caption: Solvent-free microwave-assisted synthesis workflow.

Conclusion

The synthesis of N-propyl succinimide derivatives can be achieved through a variety of routes, each with distinct advantages. For environmentally conscious and efficient synthesis, the direct reaction in hot water and the one-pot synthesis using zinc and acetic acid are excellent choices. For rapid synthesis, the microwave-assisted method is unparalleled, albeit with potentially lower yields. The classical cyclodehydration methods remain robust and reliable options. The choice of the most suitable method will ultimately be guided by the specific requirements of the research or development project, including scale, purity requirements, and available resources.

References

Safety Operating Guide

Proper Disposal of 1-(3-Bromopropyl)pyrrolidine-2,5-dione: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides essential safety, logistical, and operational guidance for the proper disposal of 1-(3-Bromopropyl)pyrrolidine-2,5-dione, ensuring the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals should adhere to these procedures to mitigate risks associated with the handling and disposal of this halogenated organic compound.

Immediate Safety and Handling Precautions

Before handling this compound, it is imperative to consult the Safety Data Sheet (SDS) provided by the manufacturer. All handling procedures must be conducted in a well-ventilated chemical fume hood.

Personal Protective Equipment (PPE): A comprehensive assessment of the risks should be conducted before handling. The following PPE is mandatory:

  • Eye/Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1]

  • Skin Protection: Chemical-resistant gloves (nitrile or neoprene are recommended) and a flame-resistant lab coat must be worn.[2] Inspect gloves for any signs of degradation before use.

  • Respiratory Protection: If engineering controls are insufficient to minimize exposure to dust or aerosols, a NIOSH-approved respirator should be used.[1]

  • Footwear: Closed-toe shoes are required in any laboratory setting where this chemical is handled.

Waste Classification and Segregation

This compound is classified as a halogenated organic waste .[3] It is critical to segregate this waste stream from non-halogenated organic and other types of chemical waste to prevent hazardous reactions and ensure proper disposal.

Key Segregation Principles:

  • Collect all waste containing this compound in a dedicated, clearly labeled "Halogenated Organic Waste" container.[3][4]

  • Do not mix with non-halogenated organic solvents, aqueous waste, strong acids, or bases.[5]

  • Contaminated materials, such as pipette tips, gloves, and absorbent pads, must also be disposed of in the designated halogenated organic waste container.

Spill Management

In the event of a spill, evacuate the immediate area and ensure proper ventilation. Wearing the appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). Gently sweep the absorbed material into a designated "Halogenated Organic Waste" container. Decontaminate the spill area with a suitable solvent (e.g., ethanol or acetone) and collect the cleaning materials as halogenated waste.

Disposal Procedures

The primary and recommended method for the final disposal of this compound is incineration at a licensed hazardous waste facility .[6][7] This process ensures the complete destruction of the compound in a controlled environment with flue gas scrubbing to neutralize harmful byproducts.

Step-by-Step Disposal Protocol:

  • Waste Collection: Collect all waste containing this compound, including contaminated materials, in a compatible, leak-proof container with a screw-top cap. High-density polyethylene (HDPE) containers are generally suitable for this purpose.

  • Labeling: Clearly label the waste container with "Hazardous Waste," "Halogenated Organic Waste," and the full chemical name: "this compound." Also, indicate the approximate quantity of the waste.

  • Storage: Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area, away from incompatible materials.

  • Arranging for Pickup: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and transportation of the waste to a certified disposal facility.

Data Presentation

The following table summarizes key quantitative data for this compound:

PropertyValue
Molecular Formula C₇H₁₀BrNO₂
Molecular Weight 220.06 g/mol
Appearance Off-white to light yellow solid
Melting Point 52 °C
Boiling Point 341.8 ± 25.0 °C (Predicted)
Density 1.571 ± 0.06 g/cm³ (Predicted)
Flash Point 160.5 ± 23.2 °C

Experimental Protocols

Representative Laboratory-Scale Neutralization of Brominated Aromatic Compounds:

While incineration is the preferred disposal method, the following protocol outlines a general procedure for the neutralization of residual amounts of brominated aromatic compounds in a laboratory setting before final disposal. This protocol is adapted from general procedures for quenching bromination reactions and should be performed with caution in a chemical fume hood with appropriate PPE.[8]

Materials:

  • Waste containing the brominated compound.

  • Saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).

  • Saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Stir plate and stir bar.

  • pH paper or pH meter.

Procedure:

  • Quenching Excess Bromine: Slowly add a saturated aqueous solution of sodium thiosulfate to the reaction mixture with stirring. Continue the addition until the characteristic yellow or orange color of bromine disappears.

  • Neutralization of Acidity: Carefully add a saturated aqueous solution of sodium bicarbonate to neutralize any acidic byproducts (such as HBr). Monitor the pH of the aqueous layer, adding the bicarbonate solution until the pH is neutral (pH 7). Be cautious of gas evolution (CO₂).

  • Extraction (if applicable): If the reaction was performed in an organic solvent, separate the organic and aqueous layers.

  • Waste Collection: The resulting neutralized aqueous solution and the organic phase (if any) should be collected as "Halogenated Organic Waste" for final disposal via incineration.

Mandatory Visualization

DisposalWorkflow cluster_prep Preparation & Handling cluster_waste_gen Waste Generation & Segregation cluster_disposal Disposal Pathway start Start: Handling this compound ppe Wear Appropriate PPE: - Safety Goggles - Chemical-Resistant Gloves - Lab Coat start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood waste_gen Generate Waste: - Unused chemical - Contaminated labware - Spill cleanup material fume_hood->waste_gen segregate Segregate as Halogenated Organic Waste waste_gen->segregate collect Collect in a Labeled, Compatible Container (HDPE) segregate->collect store Store in Designated Hazardous Waste Area collect->store contact_ehs Contact EHS or Licensed Disposal Vendor store->contact_ehs incineration Final Disposal: Incineration at a Licensed Facility contact_ehs->incineration

Caption: Disposal workflow for this compound.

DecisionTree q1 Is the waste this compound or contaminated with it? a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Is it a halogenated organic compound? a1_yes->q2 result_other Follow appropriate disposal procedure for that waste type a1_no->result_other a2_yes Yes q2->a2_yes result_halogenated Dispose as Halogenated Organic Waste a2_yes->result_halogenated

Caption: Decision tree for proper waste segregation.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 1-(3-Bromopropyl)pyrrolidine-2,5-dione

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety protocols and logistical plans are critical for the secure and effective handling of specialized chemical compounds in research and development. This guide provides immediate, procedural, and step-by-step instructions for the safe use, storage, and disposal of 1-(3-Bromopropyl)pyrrolidine-2,5-dione, ensuring the well-being of laboratory personnel and the integrity of your work.

Personal Protective Equipment (PPE): Your First Line of Defense

A thorough risk assessment is paramount before handling this compound. The following table summarizes the recommended Personal Protective Equipment (PPE) for various operational scenarios.

Scenario Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Routine Handling (in a certified chemical fume hood) Tightly fitting safety goggles with side-shields (conforming to EN 166 (EU) or NIOSH (US)).[1]Chemical-resistant gloves (Nitrile or Neoprene recommended). Inspect before each use.Flame-resistant lab coat, fully buttoned.Not generally required if handled in a functional chemical fume hood.
Weighing/Transferring (outside of a fume hood, if unavoidable) Face shield in addition to safety goggles.Double gloving with chemical-resistant gloves.Flame-resistant lab coat with tight-fitting cuffs.A NIOSH-approved respirator is necessary if engineering controls are insufficient or during emergencies.[2]
Small Spills (<100 mL) Tightly fitting safety goggles and a face shield.Double gloving with chemical-resistant gloves.Chemical-resistant apron over a flame-resistant lab coat.A NIOSH-approved respirator with an organic vapor cartridge.
Large Spills (>100 mL) or Emergency Situations Full-face respirator with an organic vapor cartridge.[1]Heavy-duty, chemical-resistant gloves (e.g., Butyl rubber).Full-body, impervious, and flame-resistant chemical suit.A self-contained breathing apparatus (SCBA) may be necessary depending on the spill's magnitude and ventilation.

Note on Glove Selection: Specific permeation data for this compound is not widely available. Therefore, selecting gloves made of materials known to be resistant to a broad range of chemicals, such as nitrile or neoprene, is a prudent measure.[2] Always inspect gloves for any signs of degradation or perforation before use and dispose of them immediately after contamination.[2]

Experimental Workflow: A Step-by-Step Approach to Safety

The following diagram outlines the essential steps for the safe handling of this compound, from preparation to disposal. Adherence to this workflow is crucial for minimizing exposure and ensuring a safe laboratory environment.

Safe Handling and Disposal Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Decontamination cluster_disposal Waste Disposal Review SDS Review SDS Don PPE Don PPE Review SDS->Don PPE Understand Hazards Prepare Work Area Prepare Work Area Don PPE->Prepare Work Area Establish Control Zone Weigh and Transfer Weigh and Transfer Prepare Work Area->Weigh and Transfer In Fume Hood Conduct Experiment Conduct Experiment Weigh and Transfer->Conduct Experiment Maintain Ventilation Decontaminate Surfaces Decontaminate Surfaces Conduct Experiment->Decontaminate Surfaces Use appropriate solvent Doff PPE Doff PPE Decontaminate Surfaces->Doff PPE Proper Removal Technique Segregate Waste Segregate Waste Doff PPE->Segregate Waste Solid vs. Liquid Label and Store Label and Store Segregate Waste->Label and Store Hazardous Waste Area Dispose via EH&S Dispose via EH&S Label and Store->Dispose via EH&S Follow Institutional Protocols

Caption: Workflow for the safe handling and disposal of this compound.

Operational Plans: Detailed Methodologies for Safe Handling

1. Pre-Handling Procedures:

  • Review the Safety Data Sheet (SDS): Before any work begins, all personnel involved must thoroughly read and understand the SDS for this compound.[1]

  • Designate a Handling Area: All work with this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1]

  • Assemble Materials: Ensure all necessary PPE, spill containment materials (such as absorbent pads and chemical spill kits), and waste containers are readily accessible.

2. Handling and Use:

  • Personal Protective Equipment: Don the appropriate PPE as outlined in the table above.

  • Weighing and Transferring:

    • Perform all weighing and transferring of the solid compound within a chemical fume hood to avoid the generation and inhalation of dust.[1]

    • Use non-sparking tools for transfers.

  • Reaction Setup:

    • When setting up reactions, ensure all glassware is free of cracks and defects.

    • Conduct reactions in a system that is appropriately vented to the fume hood's exhaust.

3. Post-Handling Procedures:

  • Decontamination:

    • Wipe down all surfaces that may have come into contact with the chemical using a suitable solvent (e.g., ethanol or isopropanol), followed by a thorough wash with soap and water.

    • Decontaminate all equipment and glassware before removing them from the fume hood.

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[2]

Disposal Plan: Ensuring Environmental and Personal Safety

Waste Segregation and Collection:

  • Solid Waste: All disposable PPE (gloves, lab coats, etc.), contaminated weighing papers, and absorbent materials used for spills should be collected in a designated, clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions and reaction mixtures containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.

  • Sharps: Any contaminated needles or other sharps must be disposed of in a designated sharps container.

Storage of Hazardous Waste:

  • Store all hazardous waste containers in a cool, dry, and well-ventilated secondary containment area, away from incompatible materials.

  • Ensure all waste containers are tightly sealed when not in use.

Final Disposal:

  • All waste containing this compound must be disposed of through your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal company.

  • Never dispose of this chemical down the drain or in the regular trash.

Emergency Procedures: Preparedness is Key

Spill Response:

  • Small Spills:

    • Evacuate the immediate area.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill absorbent).

    • Carefully sweep the absorbed material into a designated hazardous waste container.

    • Decontaminate the spill area as described above.

  • Large Spills:

    • Evacuate the laboratory and alert others in the vicinity.

    • Contact your institution's emergency response team or EH&S immediately.

    • Do not attempt to clean up a large spill without proper training and equipment.

Personnel Exposure:

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention.[2]

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]

By adhering to these rigorous safety protocols, researchers can confidently and safely utilize this compound in their critical work, fostering a culture of safety and scientific excellence.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.